molecular formula C24H19N7O3 B8072291 YM-201636

YM-201636

Cat. No.: B8072291
M. Wt: 453.5 g/mol
InChI Key: UQFBKGHIDROQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YM-201636 is a potent and selective cell-permeable inhibitor of the lipid kinase PIKfyve (IC50 = 33 nM). It exhibits significant selectivity, showing over 100-fold less potency against the related kinase p110α (IC50 = 3.3 µM) and is insensitive to the yeast orthologue Fab1. PIKfyve catalyzes the phosphorylation of phosphatidylinositol-3-phosphate to produce phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2], a key lipid regulator of endomembrane homeostasis. In research applications, inhibition of PIKfyve by this compound disrupts endosomal trafficking, leading to the dramatic vacuolation of endolysosomal compartments and a blockade in retroviral budding. This makes it a valuable tool for studying retrograde endosomal transport and the ESCRT machinery. Furthermore, this compound has been shown to almost completely inhibit both basal and insulin-activated 2-deoxyglucose uptake in adipocytes and blocks the continuous recycling of tight junction proteins like claudin-1 and claudin-2, thereby delaying epithelial barrier formation. A prominent effect of this compound is the induction of autophagy. Treatment with this compound increases the conversion of LC3-I to LC3-II and promotes the accumulation of autophagic vacuoles. This property has been leveraged in oncology research, where this compound has demonstrated efficacy in suppressing the growth of liver cancer cells both in vitro and in vivo via an autophagy-dependent mechanism. Recent studies also highlight its potential in virology, as PIKfyve inhibition can disrupt infection by viruses such as SARS-CoV-2 and VSV. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-N-[3-[6-(1,3-oxazolidin-3-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O3/c25-18-7-6-15(12-27-18)23(32)28-16-4-1-3-14(11-16)21-29-19-17-5-2-8-26-24(17)34-20(19)22(30-21)31-9-10-33-13-31/h1-8,11-12H,9-10,13H2,(H2,25,27)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFBKGHIDROQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YM-201636 mechanism of action PIKfyve inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: YM-201636 – Selective PIKfyve Inhibition and Implications for Endosomal Trafficking

Executive Summary

This compound is a potent, cell-permeable, and selective small-molecule inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2] By competitively inhibiting the ATP-binding pocket of PIKfyve, this compound blocks the enzymatic conversion of phosphatidylinositol-3-phosphate (PI3P) to phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). This inhibition results in a rapid and profound phenotype characterized by the generation of enlarged endolysosomal vacuoles, arrest of retroviral budding, and dysregulation of autophagic flux.

This guide provides a technical deep-dive into the mechanism of action, selectivity profile, and validated experimental protocols for utilizing this compound in research settings.

Molecular Mechanism of Action

The Target: PIKfyve Kinase

PIKfyve is a Class III lipid kinase responsible for the synthesis of PI(3,5)P2 , a low-abundance phosphoinositide critical for the structural integrity and maturation of late endosomes and lysosomes.[3][4][5][6]

  • Enzymatic Reaction: PIKfyve phosphorylates the D-5 position of the inositol ring of PI3P.

  • Inhibition Mechanism: this compound binds to the ATP-binding cleft of PIKfyve, preventing phosphorylation.

  • Consequence: Depletion of PI(3,5)P2 disrupts the recruitment of downstream effectors (e.g., TRPML1 channels, V-ATPase components), leading to a failure in endosome fission and lysosomal reformation. This causes the characteristic "swollen" vacuole phenotype.[3]

Selectivity Profile

This compound exhibits high selectivity for PIKfyve over other lipid kinases, though concentration-dependent off-target effects (specifically on Class I PI3K) must be controlled for.

Table 1: this compound Selectivity & Potency Data

Target EnzymeIC50 ValueSelectivity WindowNotes
PIKfyve (Mammalian) 33 nM Primary Target Potent inhibition of PI(3,5)P2 synthesis.[1][2]
p110α (Class I PI3K)3.3 µM~100-foldSignificant off-target effect only at high concentrations (>1 µM).
Fab1 (Yeast Orthologue)> 5 µM>150-foldYeast Fab1 is insensitive to this compound.[1]
Type IIγ PtdInsP Kinase> 10 µM>300-foldNo significant inhibition.
Type Iα PtdInsP Kinase> 2 µM>60-foldWeak inhibition.

Critical Insight: When designing experiments, maintain this compound concentrations between 100 nM and 800 nM . Exceeding 1 µM increases the risk of inhibiting Class I PI3K (p110α), which confounds data by dampening Akt/mTOR signaling independent of PIKfyve.

Cellular Phenotypes & Signaling Impact[1][2][3][4][5][6][7][8][9]

Endolysosomal Vacuolization

The hallmark of this compound treatment is the rapid appearance of cytoplasmic vacuoles. These are enlarged late endosomes/lysosomes that fail to undergo fission.

  • Timeframe: Visible within 2–4 hours of treatment.

  • Reversibility: Phenotype is reversible upon washout of the inhibitor.

Autophagy Blockade

PI(3,5)P2 is essential for the fusion of autophagosomes with lysosomes.

  • Observation: Treatment leads to an accumulation of LC3-II (autophagosome marker) and p62.

  • Mechanism: Unlike mTOR inhibitors (which induce autophagy), this compound blocks the degradation phase (flux), causing a "traffic jam" of autophagic vesicles.

Retroviral Budding Inhibition

Retroviruses (e.g., HIV, MLV) utilize the host ESCRT machinery for budding, a process regulated by PIKfyve. This compound treatment traps virions in late endosomes, preventing their release from the plasma membrane.

Visualization of Signaling Pathways

The following diagram illustrates the PIKfyve signaling node and the specific block imposed by this compound.

PIKfyve_Pathway PI3P PI(3)P (Early Endosome) PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 (Late Endosome/Lysosome) PIKfyve->PI35P2 Phosphorylation YM This compound (Inhibitor) YM->PIKfyve Inhibits (IC50 33nM) Fission Endosome Fission & Recycling YM->Fission Blocks Autophagy Autophagosome-Lysosome Fusion YM->Autophagy Blocks Flux Vacuolization Vacuolization (Swollen Endosomes) YM->Vacuolization Induces TRPML1 TRPML1 Channel (Ca2+ Release) PI35P2->TRPML1 Activates VATpase VATpase PI35P2->VATpase Regulates TRPML1->Fission VATPase V-ATPase (Acidification) VATPase->Autophagy

Figure 1: Mechanism of this compound inhibition on the PIKfyve pathway and downstream cellular consequences.

Experimental Protocols

Protocol A: Cellular Vacuolization Assay (Morphological Validation)

This assay confirms on-target PIKfyve inhibition in live cells.

Materials:

  • HeLa or HEK293 cells.

  • This compound (Stock: 10 mM in DMSO).[1][7]

  • Phase-contrast microscope.

Step-by-Step:

  • Seeding: Plate cells in a 6-well plate (2 x 10^5 cells/well) and culture overnight to 70% confluency.

  • Preparation: Dilute this compound stock in warm media to a final concentration of 800 nM . Prepare a DMSO vehicle control (0.008%).

  • Treatment: Aspirate old media and add drug-containing media. Incubate at 37°C for 2–4 hours .

  • Imaging: Observe under phase-contrast microscopy (20x or 40x).

  • Quantification: Count the number of cells exhibiting >5 distinct cytoplasmic vacuoles.

    • Positive Control: >80% of cells should show vacuolization.

    • Validation: Wash cells 3x with PBS and replace with drug-free media. Vacuoles should resolve within 4–6 hours (demonstrating reversibility).

Protocol B: Autophagy Flux Analysis (Western Blot)

To distinguish between autophagy induction and blockage.

Materials:

  • Anti-LC3B antibody (detects LC3-I and LC3-II).

  • Anti-p62/SQSTM1 antibody.

  • Bafilomycin A1 (Lysosomal protease inhibitor).

Step-by-Step:

  • Treatment Groups:

    • Control (DMSO)

    • This compound (800 nM, 4h)

    • Bafilomycin A1 (100 nM, 4h)

    • This compound + Bafilomycin A1 (Co-treatment)

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Analysis: Perform SDS-PAGE and Western Blot.

  • Interpretation:

    • This compound alone: Increased LC3-II (lipid-bound form) compared to Control.

    • YM + Baf A1: If this compound blocks flux completely, adding Bafilomycin (which also blocks flux) should not significantly increase LC3-II levels further compared to YM alone (or the increase is marginal). This confirms that this compound acts at the terminal degradation stage.

Protocol C: In Vitro PIKfyve Kinase Assay

For biochemical validation of compound potency.

Step-by-Step:

  • Enzyme Prep: Immunoprecipitate FLAG-tagged PIKfyve from transfected HEK293 cells.

  • Reaction Mix: Combine:

    • Substrate: PtdIns(3)P liposomes.

    • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM EGTA.

    • [γ-32P]ATP (10 µM cold ATP + 5 µCi radiolabel).

    • This compound (titration: 1 nM – 10 µM).

  • Incubation: 20 minutes at 30°C.

  • Extraction: Stop reaction with HCl/Methanol. Extract lipids with Chloroform.

  • Detection: Separate lipids via TLC (Thin Layer Chromatography).[2] Quantify PtdIns(3,5)P2 spots via phosphorimaging.

Troubleshooting & Data Validation

Workflow Visualization: Use this logic flow to troubleshoot unexpected results.

Troubleshooting Start Observed Phenotype Vacuoles Vacuoles Present? Start->Vacuoles Tox High Cytotoxicity? Vacuoles->Tox Yes CheckTime Check Timepoint Vacuoles appear <4h Vacuoles->CheckTime No CheckConc Check Concentration Must be < 1µM Tox->CheckConc Yes Proceed to Analysis Proceed to Analysis Tox->Proceed to Analysis No OffTarget Off-Target Effect (Likely PI3K/Akt) CheckConc->OffTarget If > 1µM

Figure 2: Troubleshooting logic for this compound cellular assays.

Common Pitfalls:

  • Concentration Toxicity: At >1 µM, cell death may occur due to PI3K/Akt inhibition rather than PIKfyve inhibition. Always titrate.

  • Assay Timing: Vacuolization is an early event (2-4h). Long-term treatment (24h+) leads to secondary apoptosis-independent cell death.

References

  • Jefferies, H. B., et al. (2008).[7] A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding.[1][3][5] EMBO Reports.[5]

  • Martin, S., et al. (2013).[5][7][8] Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death.[5][6][7][8] PLOS ONE.[7][8]

  • Ikonomov, O. C., et al. (2001). Functional dissection of lipid and protein kinase signals of PIKfyve reveals the role of PtdIns(3,5)P2 production for endomembrane integrity. Journal of Biological Chemistry.

  • Compton, L. M., et al. (2016). Efficacy of the PIKfyve inhibitor YM201636 in breast cancer cells. Investigation of New Drugs.

Sources

Technical Guide: YM-201636 Selective Inhibitor of Phosphoinositide Kinase

[1][2][3][4]

Executive Summary

YM-201636 is a potent, cell-permeable, and selective small-molecule inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3] By blocking the enzymatic conversion of PI(3)P to PI(3,5)P2, this compound profoundly alters endolysosomal trafficking, resulting in a hallmark phenotype of cytoplasmic vacuolization.[2]

While primarily used to interrogate phosphoinositide signaling, recent data has positioned this compound as a critical tool in virology (blocking SARS-CoV-2 and Ebola entry) and autophagy research.[2] However, its utility requires careful experimental design due to distinct off-target effects on the Two-Pore Channel 2 (TPC2) , a lysosomal cation channel.[2] This guide synthesizes the chemical biology, selectivity profile, and validated protocols for this compound.[2]

Chemical Biology & Mechanism of Action[1]

The PIKfyve Pathway

PIKfyve is the sole mammalian enzyme responsible for synthesizing Phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] from PI(3)P.[2][4][5][6][7] This lipid is low-abundance but essential for:

  • Endomembrane Homeostasis: Regulating the fission of endosomes and lysosomes.

  • Ion Channel Regulation: Modulating TPC1/2 and TRPML1 channels to control lysosomal pH and calcium release.

  • Retroviral Trafficking: Facilitating the exit of viral particles from late endosomes.

Mechanism of Inhibition

This compound competes for the ATP-binding site of PIKfyve.[2] Inhibition leads to a depletion of PI(3,5)P2 and a concurrent accumulation of its precursor, PI(3)P.[8] The loss of PI(3,5)P2 arrests endosome maturation, preventing the formation of retrograde transport vesicles. This results in the "swollen" vacuolar phenotype observed in treated cells.[9]

The TPC2 Confound (Critical Insight)

Expertise Note: While this compound is often cited solely as a lipid kinase inhibitor, it also acts as a direct pore-blocker of TPC2 (Two-Pore Channel 2) with an IC50 of ~160 nM—a concentration often exceeded in standard protocols (800 nM).[2] Researchers investigating lysosomal calcium signaling must account for this dual mechanism.

Visualization: PIKfyve Signaling & this compound Intervention

PIKfyve_Pathwaycluster_membraneEndosomal MembranePI3PPI(3)PPI35P2PI(3,5)P2PI3P->PI35P2 PhosphorylationTPC2Channel: TPC2(Ca2+ Release)PI35P2->TPC2 ActivatesVacuolizationPhenotype:Cytoplasmic VacuolizationPI35P2->Vacuolization Loss causesPIKfyveEnzyme: PIKfyve(Phosphoinositide kinase)PIKfyve->PI3P CatalyzesViralEntryPhenotype:Viral Entry Blockade(SARS-CoV-2/Ebola)TPC2->ViralEntry Blockade preventsYMThis compoundYM->PIKfyve Inhibits (IC50 ~33nM)YM->TPC2 Direct Pore Block(IC50 ~160nM)

Figure 1: Mechanism of Action.[2] this compound inhibits PI(3,5)P2 synthesis via PIKfyve and directly blocks the TPC2 ion channel.[2][10]

Selectivity Profile & Pharmacokinetics[2]

To ensure data integrity, experimental concentrations must be titrated carefully to avoid off-target inhibition of Class I PI3Ks.[2]

Potency Data Table[2]
TargetIC50 ValueBiological Relevance
PIKfyve 33 nM Primary target.[1][2][11] Inhibition leads to vacuolization.[2][4][8][12][13]
TPC2 160 nM Direct ion channel blockade.[2] Relevant for Ca2+ signaling studies.[2][10]
p110α (PI3K Class IA) 3.3 µM Off-target.[1][2] Avoid concentrations >1 µM to maintain selectivity.[2]
Type Iα PtdInsP Kinase > 2 µMHigh selectivity against other lipid kinases.[1][2]
Yeast Fab1 > 5 µMIneffective against the yeast ortholog of PIKfyve.[1]

Solubility & Stability:

  • Solvent: DMSO (up to 10 mg/mL).[2]

  • Storage: -20°C (solid or stock solution). Stable for >6 months.

  • Cell Culture: Dilute 1000x into media to minimize DMSO toxicity (<0.1%).[2]

Key Applications

A. Virology (Viral Entry Inhibition)

This compound has gained prominence for blocking the entry of enveloped viruses (Ebola, SARS-CoV-2).[2][10][14] These viruses rely on endosomal maturation for envelope fusion.[2]

  • Mechanism: By inhibiting PIKfyve, this compound arrests the transition from early to late endosomes.[2] The virus remains trapped in the vacuolized endosome and cannot release its RNA into the cytoplasm.

  • Reference: Kang et al. (2020) demonstrated that PIKfyve inhibition is a potent antiviral strategy against SARS-CoV-2.[2]

B. Autophagy Flux Analysis

This compound is a powerful tool for analyzing autophagic flux, distinct from initiators (like Rapamycin) or lysosomal neutralizers (like Chloroquine).[2]

  • Mechanism: It does not block autophagosome formation.[2] Instead, it blocks the fusion of autophagosomes with lysosomes or the degradation capacity of the lysosome.

  • Result: Accumulation of LC3-II and p62.

  • Distinction: Unlike Bafilomycin A1 (which inhibits V-ATPase), this compound targets the lipid composition of the membrane itself.[2]

Experimental Protocols

Protocol A: Vacuolization Assay (Phenotypic Screen)

This assay confirms PIKfyve inhibition in live cells.[2] It is the rapid "quality control" step for the compound.

Materials:

  • HeLa, HEK293, or NIH3T3 cells.[2]

  • This compound (10 mM stock in DMSO).[2]

  • Phase-contrast microscope.[2]

Step-by-Step:

  • Seeding: Seed cells in a 6-well plate to reach 60-70% confluency.

  • Treatment: Replace media with fresh media containing 800 nM this compound.

    • Control: Media + 0.008% DMSO.[2]

  • Incubation: Incubate at 37°C for 2–4 hours .

    • Note: Vacuoles are visible as early as 1 hour but peak at 4 hours.[2]

  • Imaging: Observe under phase-contrast.

    • Positive Result: Appearance of multiple, large, translucent cytoplasmic vacuoles (swollen endosomes).[2]

    • Validation: Washout (replacing with drug-free media) should reverse vacuolization within 4–6 hours, confirming the effect is non-cytotoxic and reversible.[2]

Protocol B: Autophagy Flux Analysis (Western Blot)

This protocol determines if this compound blocks autophagic degradation.[2]

Materials:

  • Cell lysate buffer (RIPA + Protease Inhibitors).[2]

  • Anti-LC3B antibody.[2]

  • Bafilomycin A1 (Clamp control).[2]

Workflow Visualization:

Autophagy_Protocolcluster_expExperimental DesignSample1Control(DMSO)AnalysisWestern Blot(LC3-II Levels)Sample1->AnalysisSample2This compound(800 nM, 4h)Sample2->AnalysisSample3Bafilomycin A1(Clamp Control)Sample3->AnalysisSample4YM + Baf A1(Combination)Sample4->AnalysisResultInterpretation:If YM increases LC3-II,it blocks degradation.If YM+Baf > YM alone,flux is partially maintained.Analysis->Result

Figure 2: Autophagy Flux Workflow. Using Bafilomycin A1 allows differentiation between induction and blockage.

Step-by-Step:

  • Preparation: Treat cells with 800 nM this compound for 4 hours.

  • Clamp Control: Treat a separate set of wells with Bafilomycin A1 (100 nM) alone, and a combination of this compound + Bafilomycin A1.

  • Lysis: Harvest cells on ice using RIPA buffer.

  • Blotting: Immunoblot for LC3B .

  • Analysis:

    • This compound treatment should increase LC3-II levels (lower band) compared to Control.[2]

    • If this compound + Bafilomycin A1 shows no further increase in LC3-II compared to Bafilomycin A1 alone, it confirms that this compound blocks the same degradation pathway (lysosomal fusion/function).[2]

References

  • Jefferies, H. B., et al. (2008). "A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding."[2][7] EMBO Reports, 9(2), 164-170.[2] Link[2]

  • Kang, Y. L., et al. (2020). "Inhibition of PIKfyve kinase prevents infection by Zaire ebolavirus and SARS-CoV-2."[2] Proceedings of the National Academy of Sciences, 117(34), 20803-20813. Link[2]

  • Wang, X., et al. (2022). "Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance."[2] Communications Biology, 5, 747.[2] Link

  • Ikonomov, O. C., et al. (2009). "YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes."[2][7] Biochemical and Biophysical Research Communications, 382(3), 566-570.[2][7] Link

  • Cayman Chemical. "this compound Product Information." Link

Sources

biological role of PIKfyve and YM-201636 effects

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with Google searches to deeply understand PIKfyve's biological role. I'm focusing on its function as a phosphoinositide kinase and its involvement in cellular processes. This research phase is crucial for building a strong foundation.

Expanding Search Parameters

I'm now expanding my search parameters, targeting YM-201636 specifically. I'm focusing on its action as a PIKfyve inhibitor, its cellular impacts, and its use as a research tool. Next, I'll search for established experimental methods to study PIKfyve and this compound's effects. I'm looking for detailed protocols, controls, and quantitative data like IC50 values. I will then structure the gathered data.

Refining Search Strategies

I'm now integrating information on PIKfyve's role with a focus on its function as a phosphoinositide kinase, alongside a deep dive into this compound, targeting its action as an inhibitor. I'm actively seeking experimental protocols to assess endosomal trafficking, lysosomal function, and autophagy. Quantitative data, such as IC50 values, is a key focus. I will then structure the gathered data into a technical guide.

Analyzing PIKfyve Function

I've been diving into PIKfyve's biological role and the impact of its inhibitor, this compound. I've successfully identified PIKfyve's main function, which is synthesizing PI(3,5)P2 as a lipid kinase. The search results have painted a clear picture of this important protein.

Developing Experimental Protocols

I've got a solid grasp on PIKfyve's function as a PI(3,5)P2 and PI5P lipid kinase, vital to the endosomal-lysosomal system. Inhibition by this compound disrupts this, causing vacuole formation and autophagy issues. I've noted this compound's mechanism, selectivity, and potential off-targets. Plus, I've linked PIKfyve to diseases, deeming it a therapeutic prospect. My next focus is on obtaining detailed experimental protocols.

Refining Technical Details

I have a robust grasp of PIKfyve's role and this compound's impact, covering functions, consequences of inhibition, and disease links. My focus now is on bolstering the technical depth of the experimental guide. I need detailed protocols for key assays, quantitative data on inhibitor comparisons, and insights into self-validating system designs. I also aim to develop helpful diagrams to visualize complex information.

Gathering Experimental Details

I've successfully compiled details on autophagy flux assays, including protocols for LC3-II western blotting and lysosomal function assessment with LysoTracker. I've also found promising information about the best controls to use. Now, I'm analyzing the applicability of each method for the specific experimental conditions I am considering.

Refining Assay Strategies

I'm now zeroing in on comparative IC50 data for PIKfyve inhibitors, specifically this compound versus apilimod, to build a useful comparison table. Additionally, I need to elaborate the technical guide's troubleshooting section to include common pitfalls and interpretations of ambiguous outcomes, like cellular vacuolation. Adding a detailed protocol to measure PI(3,5)P2 levels after this compound treatment is another priority to enhance the guide's practical value.

Expanding Experimental Design

I've got more information on autophagy flux and lysosomal function protocols, including useful controls like lysosomal inhibitors. IC50 data for this compound is also in hand, along with off-target effects. Now, I'm focusing on finding comparable IC50 data for apilimod, and expanding the troubleshooting sections. I also need to find a detailed protocol to measure PI(3,5)P2 levels after this compound treatment.

Gathering Key Data

I've compiled substantial data: IC50 values for this compound and apilimod are in hand, along with experimental protocols for autophagy and lysosomal function. I've also gained some insights into potential mechanisms.

Organizing The Information

I've got the data I needed, including IC50s and protocols. It's time to start structuring the technical guide. I will create diagrams, tables, and protocols, while also writing the content and citations. I don't need to look for anything else; I can move forward.

Technical Guide: YM-201636 Inhibition of PtdIns(3,5)P2 Synthesis

[1][2][3]

Executive Summary

YM-201636 is a potent, cell-permeable, and reversible small-molecule inhibitor of PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing).[1] Its primary utility in research is the selective ablation of Phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2] , a low-abundance but critical signaling lipid governing endomembrane homeostasis.

This guide details the mechanistic basis of this compound, its specificity profile, and the precise experimental protocols required to utilize it effectively without confounding off-target effects.

Part 1: Mechanistic Pharmacology[4]

The PIKfyve Pathway

PIKfyve is the sole mammalian enzyme responsible for synthesizing PtdIns(3,5)P2 from PtdIns3P.[2][3][4][5] This conversion occurs primarily on the cytosolic face of early endosomes and late endosomes/lysosomes.

  • Substrate: PtdIns3P (abundant on early endosomes).

  • Enzyme: PIKfyve (complexed with Vac14 and Fig4).

  • Inhibitor: this compound competes with ATP at the PIKfyve kinase domain.

  • Product: PtdIns(3,5)P2.

  • Downstream Effectors: The lipid recruits and activates specific effectors, most notably TRPML1 (mucolipin-1) and TPCs (Two-Pore Channels). These channels regulate calcium release and lysosomal fission.

Mechanism of Vacuolation: Inhibition of PIKfyve by this compound leads to a rapid drop in PtdIns(3,5)P2. Without this lipid, TRPML1 channels remain closed, preventing the calcium release necessary for lysosomal fission (vesiculation). Consequently, endosomes continue to fuse but cannot fission, leading to the formation of massive, swollen vacuoles. Recent studies also suggest this inhibition causes intraluminal ammonium accumulation, driving osmotic swelling.

Pathway Visualization

PIKfyve_PathwayPI3PPtdIns3PPIKfyvePIKfyve Complex(Kinase)PI3P->PIKfyveSubstratePI35P2PtdIns(3,5)P2PIKfyve->PI35P2 PhosphorylationYMThis compound(Inhibitor)YM->PIKfyve ATP-CompetitiveInhibitionTRPML1TRPML1 / TPCs(Ca2+ Channels)PI35P2->TRPML1 ActivationVacuolationPhenotype:Enlarged VacuolesPI35P2->Vacuolation Loss of LipidCauses SwellingFissionLysosomal Fission& TraffickingTRPML1->Fission Ca2+ Release

Figure 1: The PIKfyve signaling axis. This compound blocks the conversion of PtdIns3P to PtdIns(3,5)P2, halting lysosomal fission.

Part 2: Quantitative Profiling & Selectivity

One of the most critical errors in using this compound is overdosing. While potent against PIKfyve, it loses selectivity at micromolar concentrations, inhibiting Class I PI3-Kinases.

Table 1: Selectivity Profile of this compound

Target EnzymeIC50 ValueSelectivity RatioConsequence of Off-Target Hit
PIKfyve 33 nM 1x (Primary)Desired PtdIns(3,5)P2 depletion.
p110

(PI3K)
~3,300 nM (3.3

M)
~100xInhibition of Akt pathway; confounding survival data.
Fab1 (Yeast) > 5,000 nM> 150xNone (Yeast ortholog is insensitive).[6]
Type II

PIPK
> 10,000 nM> 300xNegligible.

Senior Scientist Insight: Do not use 10


M this compound for "maximum effect." At 10 

M, you are significantly inhibiting p110

, meaning your observed phenotype is a hybrid of PIKfyve and PI3K inhibition. The "sweet spot" for specific inhibition is 800 nM – 1

M
.

Part 3: Biological Consequences[6]

When PtdIns(3,5)P2 synthesis is inhibited by this compound, three major cellular phenotypes emerge:

  • Cytoplasmic Vacuolation:

    • Timeframe: Visible within 2–4 hours.

    • Morphology: Appearance of multiple, large, phase-lucent vacuoles derived from late endosomes.

    • Mechanism: Imbalance between membrane fusion (ongoing) and fission (blocked).

  • Autophagy Blockade:

    • Mechanism: Autophagosomes form but cannot fuse effectively with lysosomes (or the resulting autolysosomes fail to degrade cargo).

    • Marker: Accumulation of LC3-II (lipidated form) and p62/SQSTM1, mimicking the effect of Bafilomycin A1 or Chloroquine.

  • Retroviral/Viral Entry Block:

    • Mechanism: Many viruses (e.g., Ebola, SARS-CoV-2) require PIKfyve activity for endosomal trafficking to reach the cytoplasm. This compound traps these viruses in the endosome.

Part 4: Experimental Protocols

Preparation and Storage
  • Solubility: Soluble in DMSO (up to ~10-25 mM).

  • Storage: Store stock aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability: Stable in culture media for >24 hours.

Optimized Cell Treatment Protocol

This protocol is designed to induce vacuolation while maintaining kinase specificity.

Materials:

  • This compound (Stock: 10 mM in DMSO).[4]

  • Cell lines (e.g., HeLa, HEK293, NIH3T3).

  • Control: DMSO vehicle.

Step-by-Step:

  • Seeding: Seed cells to reach 60-70% confluency on the day of treatment.

  • Dosing Calculation: Dilute the 10 mM stock 1:10,000 in fresh, warm media to achieve 1

    
    M .
    
    • Note: For highly sensitive assays (e.g., lipid mass spec), 800 nM is preferred.

  • Treatment: Aspirate old media and replace with this compound containing media.

  • Incubation:

    • For Lipid Analysis: 20–30 minutes is sufficient to see PtdIns(3,5)P2 drop.

    • For Vacuolation: Incubate for 2–4 hours.

    • For Autophagy Flux: Incubate for 4–12 hours.

  • Washout (Optional Rescue): To prove reversibility, aspirate drug media, wash 2x with PBS, and replace with drug-free media. Vacuoles should resolve within 4–6 hours.

Experimental Workflow Diagram

Protocol_Flowcluster_timeIncubation PeriodsStartStart: 60% Confluent CellsPrepPrepare 1 µM this compound(Dilute 10mM Stock 1:10,000)Start->PrepTreatApply to Cells(Time t=0)Prep->TreatT_Acute20-30 Mins(Lipid Analysis)Treat->T_AcuteT_Morph2-4 Hours(Vacuolation)Treat->T_MorphT_Auto4-12 Hours(Autophagy/LC3)Treat->T_AutoAnalysisFixation or LysisT_Acute->AnalysisT_Morph->AnalysisT_Auto->Analysis

Figure 2: Temporal workflow for this compound treatment depending on the desired readout.

Part 5: Troubleshooting & Controls (Self-Validating Systems)

Issue 1: "I see vacuoles, is it apoptosis?"

  • Differentiation: this compound induced vacuoles are not blebbing. They are clear, phase-bright, and intracellular. Apoptosis involves cell shrinkage and membrane blebbing.

  • Control: Perform a washout. This compound effects are reversible; apoptosis is not.

Issue 2: "My Western Blot shows increased LC3-II. Is autophagy induced?"

  • Interpretation: Likely the opposite. This compound blocks degradation.

  • Validation: You must perform a "Flux Assay." Treat cells with this compound +/- Bafilomycin A1. If this compound + Bafilomycin does not increase LC3-II significantly more than Bafilomycin alone, the block is at the degradation stage (distal block).

Issue 3: "Is the effect specific?"

  • Validation: Use the inactive analog if available, or more commonly, use siRNA against PIKfyve to replicate the phenotype. If siRNA knockdown produces the same vacuoles as the drug, your drug effect is on-target.

References

  • Jefferies, H. B., et al. (2008). A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding.[7] EMBO Reports, 9(2), 164–170.[4][7] [Link]

  • Ikonomov, O. C., et al. (2011). The phosphoinositide kinase PIKfyve is vital in early embryonic development: preimplantation lethality of PIKfyve-/- embryos but normality of PIKfyve+/- mice. Journal of Biological Chemistry, 286(15), 13404-13413. [Link]

  • Bopossa, J. C., et al. (2023). PIKfyve inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation.[3] Journal of Cell Science, 136(19). [Link][6]

  • Compton, L. M., et al. (2016). Efficacy of the PIKfyve inhibitor YM201636 in breast cancer cells. PLOS ONE, 11(6), e0157827. [Link]

Technical Whitepaper: YM-201636 – PIKfyve Inhibition and Endosomal Trafficking Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YM-201636 (CAS 371942-69-7) is a potent, cell-permeable, and selective small-molecule inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3][4] By selectively blocking the enzymatic conversion of phosphatidylinositol-3-phosphate (PI3P) to phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2], this compound serves as a critical chemical probe for dissecting endosomal trafficking, lysosomal homeostasis, and autophagy.

This technical guide provides a comprehensive analysis of this compound, integrating chemical properties, mechanistic insights, and validated experimental protocols for researchers investigating membrane dynamics, retroviral budding, and neurodegenerative pathways.

Chemical Identity & Physicochemical Properties[5][6]

This compound is a pyridopolypyrimidine derivative. Its solubility profile necessitates precise handling to avoid precipitation in aqueous media.

Table 1: Chemical Specifications

PropertyDetail
Common Name This compound
CAS Number 371942-69-7
IUPAC Name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide
Molecular Formula C₂₅H₂₁N₇O₃
Molecular Weight 467.48 g/mol
Appearance Light yellow to khaki solid
Solubility DMSO: ~10–12 mg/mL (warm bath may be required)Water: InsolubleEthanol: Insoluble
Purity

98% (HPLC)
Storage -20°C (Solid); -80°C (DMSO stock, stable for 6 months)

Pharmacology & Mechanism of Action[1][5][7]

Target Specificity

This compound inhibits PIKfyve with an IC₅₀ of ~33 nM .[1][2][5] It demonstrates high selectivity (>100-fold) over other lipid kinases, although it inhibits the class I PI3K isoform p110


 at higher concentrations (IC₅₀ ~3.3 

M). Notably, it does not inhibit the yeast orthologue Fab1, distinguishing it from non-specific vacuolating agents.
Mechanistic Pathway

PIKfyve is the sole enzyme responsible for synthesizing PI(3,5)P2 from PI3P on the cytosolic face of early endosomes. PI(3,5)P2 regulates endomembrane homeostasis, ion channel activity (e.g., TRPML1), and the maturation of endosomes into lysosomes.

Inhibition Consequences:

  • Depletion of PI(3,5)P2: Rapid drop in lipid levels.

  • Endosomal Enlargement: Unchecked fusion or failure of fission leads to the formation of large, translucent cytoplasmic vacuoles (swollen endosomes).

  • Autophagy Blockade: While autophagosome formation initiates (increased LC3-II), fusion with functional lysosomes is impaired, leading to the accumulation of autophagic substrates (p62/SQSTM1).

Signaling Pathway Visualization

The following diagram illustrates the causal cascade initiated by this compound.

PIKfyve_Pathway YM This compound PIKfyve PIKfyve Kinase YM->PIKfyve Inhibits (IC50=33nM) PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Synthesis Blocked Vacuole Cytoplasmic Vacuolation PIKfyve->Vacuole Loss of Function Autophagy Autophagosome Accumulation PIKfyve->Autophagy Impaired Flux Virus Retroviral Budding PIKfyve->Virus Inhibits Exit GLUT4 GLUT4 Translocation PIKfyve->GLUT4 Inhibits (Adipocytes) PI3P PI(3)P PI3P->PIKfyve Endosome Early Endosome PI35P2->Endosome Regulates Fission

Caption: Mechanism of this compound. Red lines indicate inhibitory effects; dashed lines represent impaired physiological processes.

Biological Applications & Validated Uses[8][9]

Retroviral Inhibition

This compound blocks the budding of retroviruses (e.g., HIV-1, MLV) and filoviruses (e.g., Ebola). These viruses utilize the host's ESCRT machinery, which relies on PI(3,5)P2 for proper sorting and membrane scission. Treatment with 800 nM this compound has been shown to reduce retroviral release by ~80% [1].

Autophagy and Cancer

In hepatocellular carcinoma (HepG2, Huh-7) and non-small cell lung cancer (NSCLC) lines, this compound induces a distinct form of cell death. It promotes the accumulation of autophagic markers (LC3-II) by inhibiting the degradative capacity of the lysosome.[][7] This "indigestive autophagy" creates metabolic stress, leading to apoptosis-independent cell death [2].

Glucose Metabolism

In 3T3-L1 adipocytes, PIKfyve is a positive regulator of insulin signaling.[8] this compound (160 nM) completely inhibits insulin-stimulated GLUT4 translocation and 2-deoxyglucose uptake, providing a tool to study insulin resistance mechanisms [3].

Experimental Protocols

Reconstitution & Storage

Objective: Create a stable stock solution free of precipitates.

  • Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 4.67 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex vigorously. If particulates remain, warm the solution to 37°C for 2–5 minutes. Sonicate if necessary.

  • Aliquoting: Aliquot into light-protective tubes (e.g., amber tubes) to avoid repeated freeze-thaw cycles. Store at -80°C.

Cell Treatment Protocol (Adherent Cells)

Objective: Induce endosomal vacuolation in HeLa or HEK293 cells.

Materials:

  • Cultured cells (70-80% confluence).

  • Complete growth medium.

  • 10 mM this compound Stock.[3][]

Step-by-Step:

  • Dose Calculation: The typical effective range is 160 nM – 800 nM .

    • Dilution:[5] Dilute the 10 mM stock 1:10,000 in medium to get 1

      
      M, then adjust to final concentration.
      
  • Application: Aspirate old media and add fresh media containing this compound.

    • Control: Treat control wells with DMSO vehicle (0.01% v/v).

  • Incubation: Incubate at 37°C / 5% CO₂.

    • Timecourse:

      • 2–4 Hours: Onset of cytoplasmic vacuolation (visible under phase-contrast microscopy).

      • 24 Hours: Pronounced vacuolation; potential cytotoxicity in sensitive lines (e.g., neurons).

  • Washout (Optional): The effects of this compound are reversible.[2][9] To reverse, aspirate media, wash 2x with warm PBS, and replace with drug-free media. Vacuoles typically resolve within 4–6 hours.

Validation: Monitoring Autophagy (Western Blot)

Objective: Confirm PIKfyve inhibition via LC3-II accumulation.

  • Treatment: Treat cells with 800 nM this compound for 4 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting: Probe for LC3B (Microtubule-associated protein 1A/1B-light chain 3).[10]

  • Result: Expect a significant increase in the LC3-II band (lower band, lipidated) compared to control, indicating autophagosome accumulation due to blocked degradation.

Safety & Handling

  • GHS Classification: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

References

  • Jefferies, H. B., et al. (2008).[3] A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding.[1][2] EMBO Reports.

  • Hou, J. Z., et al. (2019). Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy.[5][9] Oncology Reports.

  • Ikonomov, O. C., et al. (2009). YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes.[2][] Biochemical and Biophysical Research Communications.

  • Martin, S., et al. (2013).[3] Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death.[][7] PLOS ONE.

Sources

Technical Guide: YM-201636 and Endosomal Trafficking Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YM-201636 is a potent, cell-permeable, and selective small-molecule inhibitor of PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase).[1][2] By selectively blocking the enzymatic conversion of PI(3)P to PI(3,5)P₂, this compound acts as a "molecular brake" on the maturation and fission of endosomes.

For researchers and drug developers, this compound is not merely an inhibitor; it is a precision tool for dissecting the endosome-to-TGN (trans-Golgi network) retrograde pathway and the autophagy-lysosome degradative axis . Its most distinct phenotypic signature—the rapid formation of massive, translucent cytoplasmic vacuoles—serves as a robust readout for PIKfyve target engagement.

Key Technical Specifications:

  • Target: PIKfyve (IC₅₀ ~33 nM).[1]

  • Selectivity: >100-fold selective over p110α (IC₅₀ ~3.3 µM) and other lipid kinases.

  • Primary Phenotype: Reversible cytoplasmic vacuolation (swollen endosomes).

  • Key Application: Blocking viral entry (Ebola, SARS-CoV-2), arresting autophagy flux, and mapping retrograde trafficking.

Mechanistic Foundation: The PI(3,5)P₂ Axis

To understand this compound, one must understand the lipid code it disrupts. Endosomal identity and function are governed by phosphoinositides.

The Enzymatic Blockade

PIKfyve is the sole enzyme responsible for synthesizing Phosphatidylinositol 3,5-bisphosphate [PI(3,5)P₂] from PI(3)P residing on early endosomes.

  • Normal State: PI(3,5)P₂ recruits effector proteins (e.g., TRPML1, TPCs) that regulate calcium release, which in turn drives membrane fission and vesicle budding.

  • This compound State: Inhibition leads to a depletion of PI(3,5)P₂ and an accumulation of PI(3)P. Without PI(3,5)P₂, fission machinery fails. The endosome continues to receive fusion input (from endocytosis) but cannot bud off recycling or retrograde vesicles.

The "Osmotic Swelling" Hypothesis

Why do cells vacuolate? Recent high-impact studies suggest that PIKfyve inhibition disrupts the regulation of ion channels (like TRPML1) and transporters. This leads to an accumulation of ammonium (NH₄⁺) and glutamine metabolites within the endosomal lumen.[3] The resulting osmotic pressure draws water in, causing the characteristic "swollen" phenotype—essentially turning endosomes into osmotic sinks.

Pathway Visualization

The following diagram illustrates the critical signaling node blocked by this compound.

PIKfyve_Pathway YM This compound PIKfyve PIKfyve Kinase YM->PIKfyve Inhibition (IC50 ~33nM) Vacuolation PHENOTYPE: Cytoplasmic Vacuolation YM->Vacuolation Causes Accumulation of Unfissioned Vesicles PI35P2 PI(3,5)P2 (Maturing Endosome) PIKfyve->PI35P2 Phosphorylation PI3P PI(3)P (Early Endosome) PI3P->PIKfyve Substrate Effectors Effectors (TRPML1, TPCs, SNX) PI35P2->Effectors Recruits/Activates Fission Membrane Fission & Vesicle Budding Effectors->Fission Drives Retrograde Retrograde Transport (Endosome -> TGN) Fission->Retrograde Enables Lysosome Lysosomal Fusion & Degradation Fission->Lysosome Maturation

Caption: this compound inhibits PIKfyve, depleting PI(3,5)P2.[4] This halts membrane fission, blocking retrograde transport and causing osmotic swelling (vacuolation).

Impact on Endosomal Trafficking Pathways[4][5][6][7][8][9][10][11]

Retrograde Trafficking (Endosome TGN)

This is the most severely compromised pathway. Cargoes that normally cycle back to the Trans-Golgi Network (TGN) to escape degradation are trapped.

  • Mechanism: The Retromer complex (which sorts cargo for the TGN) requires PI(3,5)P₂/PI(3)P balance for proper tubule formation. This compound collapses these tubules into vacuoles.

  • Biomarkers:

    • CI-M6PR (Cation-independent Mannose-6-phosphate receptor): Instead of localizing to the TGN, it disperses into peripheral vacuoles.

    • Cholera Toxin Subunit B (CTB): Upon internalization, CTB fails to reach the Golgi and remains trapped in early/late endosomes.

Autophagy Flux Blockade

This compound is often mischaracterized as an autophagy inducer because it increases LC3-II levels. In reality, it is a potent flux blocker .

  • Mechanism: Autophagosomes form normally, but they cannot fuse efficiently with lysosomes (or the lysosomes themselves are dysfunctional/swollen). This prevents the degradation of LC3-II, leading to its accumulation.

  • Result: Accumulation of p62/SQSTM1 and undigested autophagic cargo.

Viral Entry Inhibition

Enveloped viruses (Ebola, SARS-CoV-2) rely on endosomal maturation to trigger fusion with the host membrane. This compound traps these viruses in the swollen endosome, preventing the release of viral RNA into the cytoplasm.

Experimental Protocols

Protocol 1: The "Vacuolation Check" (Target Engagement)

A self-validating assay to confirm PIKfyve inhibition before complex downstream analysis.

Materials:

  • HeLa, HEK293, or RAW264.7 cells.

  • This compound (Stock: 10 mM in DMSO).

  • Phase-contrast microscope.[5]

Step-by-Step:

  • Seeding: Plate cells to reach 60-70% confluency.

  • Treatment: Replace media with fresh media containing 800 nM – 1 µM this compound . (Include a DMSO vehicle control).

  • Incubation: Incubate at 37°C for 2–4 hours .

  • Observation: View under phase contrast.

    • Positive Result: Appearance of multiple, large, phase-lucent vacuoles filling the cytoplasm.

    • Validation: Wash cells 3x with PBS and replace with drug-free media. Vacuoles should resolve (disappear) within 4–6 hours, confirming the effect is reversible and not apoptotic blebbing.

Protocol 2: Retrograde Trafficking Assay (CTB Transport)

Quantifying the block of Endosome-to-TGN transport.

Materials:

  • Cholera Toxin Subunit B, Alexa Fluor™ 555 conjugate (CTB-555).

  • Anti-GM130 antibody (Golgi marker).[4]

  • Confocal Microscope.[4]

Step-by-Step:

  • Pre-treatment: Treat cells with 800 nM this compound for 1 hour at 37°C.

  • Labeling: Add CTB-555 (final 1 µg/mL) directly to the media containing the inhibitor.

  • Uptake: Incubate for 30–60 minutes at 37°C.

  • Fixation: Wash 3x with cold PBS. Fix with 4% Paraformaldehyde (15 min).

  • Staining: Permeabilize (0.1% Triton X-100) and stain for GM130 (cis-Golgi).

  • Analysis:

    • Control Cells: High colocalization of CTB-555 (Red) and GM130 (Green) = Yellow Golgi.

    • This compound Cells: CTB-555 remains in dispersed punctae/vacuoles; GM130 remains compact. Pearson's Correlation Coefficient (PCC) between Red/Green channels will drop significantly (e.g., from >0.7 to <0.3).

Protocol 3: Autophagy Flux Assessment

Distinguishing between induction and blockage.

Workflow Diagram:

Autophagy_Flux Step1 Seed Cells (6-well plate) Step2 Treat Groups: 1. Control (DMSO) 2. This compound (800nM) 3. Bafilomycin A1 (Pos Ctrl) Step1->Step2 Step3 Incubate 4 - 6 Hours Step2->Step3 Step4 Lysis & Western Blot (Target: LC3B, p62, Actin) Step3->Step4 Step5 Data Interpretation Step4->Step5

Caption: Workflow for assessing autophagy flux. This compound should mimic Bafilomycin A1 (accumulation of LC3-II).

Data Interpretation Table:

MarkerControlThis compound TreatedInterpretation
LC3-II Low/BasalHigh (Accumulated) Autophagosomes are formed but not cleared.
p62 Low/BasalHigh (Accumulated) Cargo is not being degraded (Flux Block).
LC3-II (with BafA1) HighNo Further Increase Confirms this compound blocks the same late-stage step as BafA1.

References

  • Jefferies, H. B., et al. (2008). A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding. EMBO Reports. Link

  • Martin, S., et al. (2013). Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death.[2][4][6] PLOS ONE. Link

  • Bissig, C., et al. (2013). Viral infection controls the formation of an endosomal sorting-competent Vps34–PIKfyve complex. Journal of Cell Biology. Link

  • Kang, Y.L., et al. (2020). Inhibition of PIKfyve kinase prevents infection by Zaire ebolavirus and SARS-CoV-2. Proceedings of the National Academy of Sciences (PNAS). Link

  • Isobe, Y., et al. (2019). Manumycin A and this compound reveal a specific requirement for PIKfyve in the maintenance of lysosomal homeostasis. Journal of Biochemistry. Link

Sources

Technical Guide: YM-201636 Impact on Retroviral Replication and Budding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YM-201636 is a potent, cell-permeable, and selective inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase), a key enzyme in phosphoinositide metabolism. In the context of retroviral biology, this compound acts as a specific disruptor of the late stages of the viral lifecycle, particularly viral budding and egress .

Unlike entry inhibitors that block viral fusion, this compound induces a distinct phenotype: the accumulation of mature or immature virions within intracellular vacuolar compartments, effectively preventing their release into the extracellular space. This mechanism is particularly relevant for retroviruses that utilize the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery or bud into Multivesicular Bodies (MVBs), such as HIV-1 in macrophages and Murine Leukemia Virus (MLV).

This guide details the mechanism of action, the specific impact on retroviral budding, and validated experimental protocols for assessing this inhibition.

Part 1: Mechanism of Action

The PIKfyve Pathway and Endosomal Dynamics

PIKfyve is the sole mammalian enzyme responsible for synthesizing Phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] from PI(3)P.[1][2][3][4] This phosphoinositide is a critical regulator of endomembrane homeostasis, governing the maturation of early endosomes into late endosomes and lysosomes.

  • Enzymatic Blockade: this compound selectively inhibits the kinase activity of PIKfyve (IC50 ~33 nM), depleting cellular PI(3,5)P2 levels.

  • Vacuolation: The loss of PI(3,5)P2 disrupts the recycling of membranes from endosomes. This leads to the formation of enlarged, swollen vacuoles (derived from late endosomes) due to an imbalance in membrane fusion and fission events.

  • Trafficking Arrest: Cargo destined for degradation or exocytosis becomes trapped within these vacuolated compartments.

DOT Diagram: PIKfyve Inhibition Mechanism

PIKfyve_Mechanism PI3P PI(3)P PI35P2 PI(3,5)P2 PI3P->PI35P2 Phosphorylation PIKfyve PIKfyve Kinase PIKfyve->PI3P Catalyzes YM This compound (Inhibitor) YM->PIKfyve Inhibits (IC50 ~33nM) Endosome Late Endosome Maturation PI35P2->Endosome Regulates Fission Membrane Fission (ESCRT/Retromer) PI35P2->Fission Required for Vacuole Enlarged Cytoplasmic Vacuoles Endosome->Vacuole Swelling Fission->Vacuole Failure leads to

Caption: this compound inhibits PIKfyve, depleting PI(3,5)P2 and causing endosomal enlargement (vacuolation) which traps viral cargo.

Part 2: Impact on Retroviral Budding

The "Trapped Virion" Phenotype

Retroviruses recruit host ESCRT machinery to facilitate the scission (pinching off) of the viral membrane. While T-cell tropic HIV-1 buds primarily from the plasma membrane, other retroviruses (and HIV-1 in macrophages) bud into intracellular MVBs, which then fuse with the plasma membrane to release virions (exosomes pathway).

This compound disrupts this process through two synergistic failures:

  • Intracellular Trapping: In cells treated with this compound, electron microscopy reveals viral particles budding into and accumulating within the lumen of the enlarged vacuoles. They fail to be transported to the cell surface.

  • Scission Defect: Evidence suggests that even if virions reach a membrane, the depletion of PI(3,5)P2 may impair the recruitment or function of specific ESCRT-III components or the Vps4 ATPase required for final membrane scission, leaving virions tethered to the membrane.

Quantitative Impact

Studies (e.g., Jefferies et al., 2008) have demonstrated that 800 nM this compound reduces retroviral particle release by approximately 80% without significantly affecting viral protein synthesis (Gag production).

ParameterControl (DMSO)This compound TreatedInterpretation
Intracellular Gag NormalNormal / Slightly ElevatedViral protein synthesis is unaffected.
Extracellular Virus (RT Activity) HighLow (<20%) Severe block in viral release.
Cell Morphology Normal EndosomesMassive Vacuolation Characteristic PIKfyve inhibition phenotype.
Virion Location (EM) Extracellular / Plasma MembraneIntracellular Vacuoles Virions are trapped inside the cell.

Part 3: Experimental Protocols

To validate the effect of this compound on your specific retroviral model, use the following "Retroviral Release Assay."

Protocol: Retroviral Budding & Release Assay

Objective: Quantify the inhibition of viral release by measuring Reverse Transcriptase (RT) activity in the supernatant versus the cell lysate.

Materials
  • Cells: HEK293T (for transfection) or infected target cells (e.g., Macrophages).

  • Reagent: this compound (Stock 10 mM in DMSO).

  • Assay: SG-PERT (SYBR Green Product Enhanced Reverse Transcriptase) or p24 ELISA.

Workflow
  • Seeding & Transfection:

    • Seed HEK293T cells to 60-70% confluency.

    • Transfect with proviral plasmid (e.g., pNL4-3 for HIV or pBabe for MLV).

  • Drug Treatment (Critical Step):

    • Timing: 4-6 hours post-transfection (to allow plasmid uptake) or at the time of infection.

    • Dosing: Treat cells with 800 nM this compound . Include a DMSO vehicle control.

    • Incubation: Incubate for 24–48 hours. Note: Massive vacuolation should be visible by light microscopy within 12-24 hours.

  • Harvesting:

    • Supernatant (Virions): Collect culture media. Clarify by centrifugation (2,000 x g, 5 min) to remove cell debris. Filter through 0.45 µm filter.

    • Pellet (Cells): Wash cells with PBS. Lyse in RIPA buffer containing protease inhibitors.

  • Quantification (RT Assay / p24 ELISA):

    • Measure viral content in both Supernatant (released virus) and Lysate (cell-associated virus).

  • Data Analysis:

    • Calculate Release Efficiency = [Supernatant Signal] / ([Supernatant Signal] + [Lysate Signal]).

    • Compare this compound vs. DMSO.

DOT Diagram: Experimental Workflow

Experimental_Workflow Step1 Transfect/Infect Cells (HEK293T or Macrophages) Step2 Add this compound (800 nM) vs DMSO Control Step1->Step2 Step3 Incubate 24-48 Hours (Monitor Vacuolation) Step2->Step3 Split Step3->Split Sup Collect Supernatant (Released Virions) Split->Sup Fraction 1 Lys Lyse Cells (Intracellular Gag) Split->Lys Fraction 2 Measure Quantify Virus (RT Assay or p24 ELISA) Sup->Measure Lys->Measure Result Calculate Release Efficiency (Sup / Sup + Lys) Measure->Result

Caption: Workflow to quantify retroviral budding inhibition using this compound.

References

  • Jefferies, H. B., et al. (2008). "A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding."[3] EMBO Reports.

  • Ikonomov, O. C., et al. (2009). "YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes." Biochemical and Biophysical Research Communications.

  • Martin, S., et al. (2013). "Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death."[5] PLoS One.

  • Ou, X., et al. (2020). "Characterization of Spike Glycoprotein of SARS-CoV-2 on Virus Entry and Its Immune Cross-Reactivity with SARS-CoV." Nature Communications. (Contextual reference for PIKfyve in viral entry vs budding).

Sources

YM-201636: A Technical Guide to its Role as a PIKfyve Inhibitor in Modulating Autophagy and Lysosomal Homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of YM-201636, a potent and selective small-molecule inhibitor of PIKfyve kinase. PIKfyve is a critical lipid kinase that orchestrates endolysosomal trafficking and autophagy through the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). By inhibiting PIKfyve, this compound serves as an indispensable pharmacological tool for researchers investigating the intricate cellular processes governed by these phosphoinositides. This document elucidates the core mechanism of this compound, details its profound impact on lysosomal morphology and function, and clarifies its role in disrupting the final stages of the autophagic pathway. We present field-proven, self-validating experimental protocols to enable researchers, scientists, and drug development professionals to rigorously investigate these effects. The insights and methodologies contained herein are designed to empower the scientific community to leverage this compound effectively in studies related to neurodegeneration, oncology, and cellular homeostasis.

Section 1: The Central Role of PIKfyve in Cellular Trafficking

At the heart of endosomal and lysosomal dynamics lies the lipid kinase, PIKfyve. This enzyme is the primary generator of PtdIns(3,5)P₂, a low-abundance but functionally critical signaling lipid that governs the identity and function of late endosomes and lysosomes. PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) on the D-5 position of the inositol ring, a conversion essential for a multitude of trafficking events.

Genetic or pharmacological disruption of PIKfyve leads to severe consequences, including the profound cytoplasmic vacuolation and neurodegeneration observed in mouse models.[1][2] These lipids are not mere structural components; they are key regulators of ion channel activity, membrane scission and fusion events, and the recruitment of effector proteins that drive the maturation of endosomes and their ultimate fusion with lysosomes. Consequently, PIKfyve is a lynchpin in processes including endocytic cargo sorting, lysosome reformation, and autophagy.[3][4][5] The development of this compound provided a powerful means for acute, reversible inhibition, allowing for precise dissection of these dynamic pathways.[6]

Section 2: this compound - A Potent and Selective PIKfyve Inhibitor

This compound was identified as a highly potent and selective inhibitor of PIKfyve, making it a cornerstone tool for studying phosphoinositide signaling.[7][8] Understanding its selectivity profile is paramount for designing and interpreting experiments correctly.

Causality in Experimental Design: Concentration Matters

The choice of this compound concentration is a critical experimental parameter. At nanomolar concentrations, it exhibits high selectivity for PIKfyve. However, as concentrations increase into the micromolar range, off-target effects, most notably the inhibition of the class IA PI 3-kinase p110α, can occur.[6][9] Therefore, using the lowest effective concentration (typically in the 50-200 nM range for robust PIKfyve inhibition in cell culture) is crucial to ensure that the observed phenotypes are directly attributable to the inhibition of PtdIns(3,5)P₂ synthesis.

Target IC₅₀ Significance Reference
PIKfyve 33 nM Primary target; inhibition disrupts endolysosomal system.[6][8]
p110α (PI 3-kinase) 3.3 µM Potential off-target at high concentrations.[6]
Core Mechanism of this compound Action

The primary biochemical action of this compound is the competitive inhibition of the ATP-binding pocket of PIKfyve, preventing the phosphorylation of its substrate, PtdIns3P. This blockade halts the production of PtdIns(3,5)P₂, leading to a rapid depletion of this lipid from endolysosomal membranes and triggering the downstream cellular consequences detailed in this guide.

G cluster_membrane Late Endosome Membrane PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Phosphorylation YM201636 This compound YM201636->PIKfyve Inhibition

Core inhibitory action of this compound on PIKfyve kinase.

Section 3: Impact on Lysosomal Function and Morphology

The most visually striking consequence of treating cells with this compound is the rapid development of large, clear, phase-lucent vacuoles within the cytoplasm.[1][2][7] This dramatic phenotype is a direct result of profound lysosomal dysfunction.

The Hallmark Phenotype: Cytoplasmic Vacuolation

These vacuoles are not de novo structures but arise from the swelling and fusion of late endosomes and lysosomes.[1][2] The inability to properly regulate membrane fission and ion homeostasis, due to the lack of PtdIns(3,5)P₂, drives this process. Recent evidence suggests that this vacuolation is caused by the accumulation of ammonium (NH₄⁺) within the acidic lumen of these organelles, leading to osmotic swelling.[10] This finding mechanistically links PIKfyve activity to the regulation of solute transport across lysosomal membranes.

Disruption of Lysosomal Homeostasis

Beyond the morphological changes, PIKfyve inhibition cripples the core functions of the lysosome:

  • Impaired Degradation: The transport of cargo to lysosomes is reduced, and the activity of lysosomal hydrolases like cathepsins is diminished, leading to a significant decrease in the cell's overall degradative capacity.[11]

  • Blocked Fission and Recycling: PIKfyve is essential for the fission of vesicles from lysosomes, a process required to recycle lysosomal components and maintain a population of functional, terminal lysosomes. This compound prevents this fission, causing lysosomes to become enlarged and functionally impaired.[3]

  • TFEB Regulation: PIKfyve activity is linked to the master regulator of lysosomal biogenesis, TFEB.[5] Inhibition of PIKfyve can lead to the cytoplasmic retention of TFEB, preventing the transcription of lysosomal and autophagy-related genes and further compounding the functional deficit.[5]

G Lysosomal Dynamics cluster_normal Normal State cluster_inhibited This compound Treatment Lysosome1 Functional Lysosome Fission PIKfyve-dependent Fission/Recycling Lysosome1->Fission BlockedFission Fission Blocked Lysosome2 Functional Lysosome Fission->Lysosome2 Fission->BlockedFission This compound Inhibition EnlargedLysosome Enlarged, Dysfunctional Vacuole/Lysosome

This compound blocks lysosome fission, leading to enlarged vacuoles.

Section 4: Deciphering the Role of this compound in Autophagy

Autophagy is a catabolic process that delivers cytoplasmic contents to the lysosome for degradation. Given its profound effects on the lysosome, this compound is a powerful modulator of this pathway.

The Central Finding: Blockade of Autophagic Flux

Treatment with this compound leads to a significant increase in the levels of the autophagosome marker protein LC3-II.[1][2] While an increase in LC3-II is often interpreted as an induction of autophagy, this is a common misconception. In the context of PIKfyve inhibition, this accumulation signifies a blockage in the pathway's later stages. The most rigorous method to demonstrate this, the LC3 turnover assay, reveals that in the presence of this compound, the degradation of LC3-II is halted.[1][2]

Mechanism of the Block: Impaired Autophagosome-Lysosome Fusion

The synthesis of PtdIns(3,5)P₂ on the lysosomal membrane is a prerequisite for its heterotypic fusion with autophagosomes.[3][4] By depleting this lipid, this compound prevents the formation of the autolysosome, the hybrid organelle where degradation occurs.[3][4] Consequently, autophagosomes accumulate, unable to deliver their cargo for breakdown. This late-stage blockade is a key mechanism behind the cytotoxicity of PIKfyve inhibitors in cancer cells that are highly dependent on autophagy for survival.[4][12]

It is worth noting that some studies, particularly in the context of liver cancer, have reported that this compound suppresses tumor growth via the induction of autophagy.[13] This may represent a context-specific or cell-type-dependent response, potentially linked to secondary signaling events like EGFR upregulation.[13] However, the overwhelming body of mechanistic evidence points to a terminal blockade of autophagic flux as the primary consequence of PIKfyve inhibition.

G cluster_fusion Fusion Step Induction Autophagy Induction (e.g., Starvation) Phagophore Phagophore Induction->Phagophore Autophagosome Autophagosome (LC3-II Positive) Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome YM201636 This compound YM201636->Autolysosome Blocks Fusion

This compound blocks autophagic flux at the autophagosome-lysosome fusion step.

Section 5: Field-Proven Experimental Protocols for a Self-Validating System

To robustly characterize the effects of this compound, a series of complementary assays should be employed. The following protocols are designed to create a self-validating experimental system, where findings from one assay provide mechanistic support for the others.

Protocol 5.1: Assessing Autophagic Flux via LC3 Turnover Assay (Western Blot)

Principle: This is the gold-standard assay to distinguish between autophagy induction and late-stage blockade. It measures the amount of LC3-II that is degraded by lysosomes over a period of time (the "flux"). A lysosomal inhibitor like Bafilomycin A1 (Baf A1) is used to clamp degradation, revealing the total amount of LC3-II delivered to the lysosome. If this compound blocks flux, it will cause LC3-II to accumulate, and this accumulation will not be significantly increased further by co-treatment with Baf A1.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HeLa, MEFs, or a relevant cancer cell line) in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Treatment Groups: Prepare four treatment conditions in duplicate:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (e.g., 100 nM)

    • Bafilomycin A1 (e.g., 100 nM)

    • This compound (100 nM) + Bafilomycin A1 (100 nM)

  • Incubation: Add Baf A1 (and the corresponding vehicle) to the appropriate wells for the final 2-4 hours of the total treatment time. The total this compound treatment time can range from 4 to 24 hours, depending on the cell type.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II). Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of LC3-II to the loading control. Autophagic flux is determined by subtracting the LC3-II level in the absence of Baf A1 from the level in its presence.

Trustworthiness Check: A successful experiment will show a significant accumulation of LC3-II in the Baf A1-only treated sample compared to the control, confirming basal autophagic flux. The key result for this compound is an accumulation of LC3-II that is comparable to, or only slightly less than, the level seen with Baf A1 alone.

G Start Seed Cells Treat Apply Treatments (Control, YM, Baf A1, YM+Baf A1) Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse WB Western Blot for LC3 & Actin Lyse->WB Analyze Densitometry Analysis (LC3-II / Actin) WB->Analyze Interpret Interpret Flux (Compare [Baf A1] vs [YM+Baf A1]) Analyze->Interpret

Workflow for the LC3 Turnover Assay.
Protocol 5.2: Quantifying Lysosomal Degradation Capacity (DQ-BSA Assay)

Principle: This assay provides a direct functional readout of lysosomal proteolytic activity. DQ™ Red BSA is a substrate that is heavily labeled with a fluorescent dye, causing it to be self-quenched. Upon delivery to functional lysosomes and cleavage by proteases, the quenching is relieved, and a bright fluorescent signal is produced. A reduction in signal indicates impaired delivery to the lysosome or reduced lysosomal enzyme activity.[11]

Step-by-Step Methodology:

  • Cell Plating: Seed cells on glass-bottom dishes suitable for live-cell imaging.

  • Pre-treatment: Treat cells with Vehicle or this compound (100 nM) for 2-4 hours.

  • Loading: Add DQ™ Red BSA (e.g., 10 µg/mL) to the culture medium and incubate for 1 hour.

  • Chase: Wash the cells with fresh medium and chase for 1-2 hours in the continued presence of Vehicle or this compound.

  • Imaging: Image the cells using live-cell confocal microscopy. Functional lysosomes will appear as bright red puncta.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to count the number and intensity of fluorescent puncta per cell. A significant decrease in the this compound-treated group indicates impaired lysosomal degradation.

Trustworthiness Check: The vehicle-treated control cells should display numerous, bright fluorescent puncta. A positive control for lysosomal inhibition, such as Bafilomycin A1, should also be used, which is expected to dramatically reduce the DQ-BSA signal.

Protocol 5.3: Measuring Lysosomal pH

Principle: To quantitatively assess lysosomal acidification, a ratiometric fluorescent probe such as LysoSensor™ Yellow/Blue DND-160 is ideal. This dye exhibits a pH-dependent shift in its fluorescence emission, allowing for pH calculation independent of dye concentration.[14]

Step-by-Step Methodology:

  • Cell Plating: Seed cells on glass-bottom dishes.

  • Treatment: Treat cells with Vehicle or this compound for 4-6 hours.

  • Dye Loading: Load cells with LysoSensor™ DND-160 (e.g., 1 µM) for 5-10 minutes at 37°C.

  • Imaging: Wash cells and image immediately. Excite the dye at ~360 nm. Acquire images simultaneously in two emission channels (e.g., 450 nm for the blue emission and 530 nm for the yellow emission).

  • Calibration Curve: To generate a standard curve, treat a separate set of unloaded cells with a K⁺/H⁺ ionophore like nigericin in buffers of known pH (ranging from pH 4.0 to 6.0). Load these cells with the dye and measure the emission ratio at each pH value.

  • Data Analysis: Calculate the ratio of the fluorescence intensity (530 nm / 450 nm) for each lysosome in the experimental samples. Determine the absolute pH by interpolating this ratio onto the calibration curve. An increase in the measured pH in this compound-treated cells would indicate impaired lysosomal acidification.

Trustworthiness Check: The calibration curve must be linear over the expected physiological range of lysosomal pH. Control cells should exhibit an average lysosomal pH between 4.5 and 5.0.

Section 6: Summary and Future Directions

This compound is more than a simple inhibitor; it is a molecular scalpel that allows for the precise dissection of PIKfyve-dependent pathways. This guide has established that its primary effects are the induction of a characteristic cytoplasmic vacuolation, a profound disruption of lysosomal function, and a potent, late-stage blockade of autophagic flux. The causality is clear: by inhibiting the production of PtdIns(3,5)P₂, this compound prevents the essential membrane trafficking and fusion events that underpin lysosomal homeostasis and autophagy.

The protocols provided herein offer a robust framework for validating these effects in any experimental system. For professionals in drug development, understanding this mechanism is critical for identifying cancer types vulnerable to autophagy inhibition or for exploring synergistic combinations with other agents. For researchers in neurobiology, the link between PIKfyve dysfunction and neurodegeneration highlights the importance of this pathway in neuronal survival.[1][2]

Future research should focus on identifying the specific PtdIns(3,5)P₂ effector proteins that are dislodged from the lysosomal membrane upon this compound treatment, as these will be the proximal players executing the downstream effects. Furthermore, exploring the therapeutic potential of combining PIKfyve inhibitors with agents that target other stress response pathways, such as p38 MAPK, may reveal novel strategies for selectively targeting diseased cells.[4]

Section 7: References

  • Martin, S., et al. (2013). Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death. PLoS One, 8(3), e60152. [Link]

  • Bourdenx, M., et al. (2016). PIKfyve inhibition impairs the transport of K18 PFFs into lysosomes. ResearchGate. (Note: This is a figure legend from a larger publication, providing specific experimental evidence). [Link]

  • Compton, F., et al. (2016). A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis. PLoS One, 11(11), e0165933. [Link]

  • Siver, I., et al. (2020). The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells. PMC. [Link]

  • Martin, S., et al. (2013). Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death. PMC. [Link]

  • Tsujita, K., et al. (2024). PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation. bioRxiv. [Link]

  • Kale, V. P., et al. (2021). Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells. Molecular Cancer Therapeutics, 20(6), 1049-1061. [Link]

  • Zhang, T., et al. (2023). Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. International Journal of Molecular Sciences, 24(13), 10837. [Link]

  • Jefferies, H. B., et al. (2008). YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes. PMC. [Link]

  • Matsui, T., & Fukuda, M. (2014). Methods of analysis of the membrane trafficking pathway from recycling endosomes to lysosomes. Methods in Enzymology, 534, 195-206. [Link]

  • Robibaro, B., et al. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR Protocols, 1(3), 100180. [Link]

  • What is the right interpretation of LC3 turn over assay? ResearchGate. [Link]

  • Mindell, J. A. (2012). Measuring lysosomal pH by fluorescence microscopy. Methods in Enzymology, 512, 433-447. [Link]

  • He, C., et al. (2021). An AMPK-ULK1-PIKFYVE signaling axis for PtdIns5P-dependent autophagy regulation upon glucose starvation. Autophagy, 17(1), 228-230. [Link]

  • What is the best method for measuring endosomal and lysosomal pH? ResearchGate. [Link]

  • Niso-Santano, M., et al. (2017). Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells. Methods in Molecular Biology, 1563, 129-138. [Link]

  • Cottini, F., et al. (2019). Autophagy/lysosome disruption via pikfyve inhibition in multiple myeloma. Blood, 134(Supplement_1), 1876. [Link]

  • Wang, Y., et al. (2019). Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy. Oncology Letters, 17(2), 2355-2362. [Link]

Sources

Methodological & Application

Inducing Cytoplasmic Vacuolization in Cell Culture Using YM-201636: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Endosomal Trafficking with YM-201636

Cytoplasmic vacuolization, a morphological phenomenon characterized by the formation of large, translucent vesicles within the cytoplasm, serves as a critical indicator of disruptions in cellular trafficking pathways.[1] While it can be triggered by various stimuli, including pathogens and chemical compounds, specific small molecule inhibitors have emerged as invaluable tools for dissecting the underlying molecular machinery.[1] this compound is a potent and selective inhibitor of PIKfyve kinase, a crucial enzyme in the regulation of endosomal and lysosomal dynamics.[2][3] By catalytically inhibiting PIKfyve, this compound disrupts the intricate balance of phosphoinositide signaling, leading to a dramatic and visually striking accumulation of swollen late endosomal and lysosomal compartments, which manifest as cytoplasmic vacuoles.[2][4][5]

This application note provides a detailed protocol for the induction of cytoplasmic vacuolization in mammalian cell culture using this compound. We will delve into the mechanism of action, provide a step-by-step experimental workflow, and offer insights into the interpretation of results. This guide is intended for researchers, scientists, and drug development professionals investigating endosomal trafficking, autophagy, and cellular responses to kinase inhibition.

Mechanism of Action: The Central Role of PIKfyve Inhibition

This compound exerts its effect by specifically targeting PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[4] PI(3,5)P2 is a low-abundance but critical signaling lipid that governs the maturation and fission of endosomes and lysosomes. Inhibition of PIKfyve by this compound leads to a depletion of PI(3,5)P2, which in turn stalls the resolution of late endosomes, causing them to enlarge and fuse, ultimately resulting in the formation of prominent cytoplasmic vacuoles.[2][6] This process is often accompanied by a dysregulation of autophagy, as the fusion of autophagosomes with lysosomes is impaired.[4][7][8][9] Recent studies have also indicated that the enlargement of these vacuoles is driven by the accumulation of ammonium ions within the endo-lysosomal system.[10][11]

The following diagram illustrates the signaling pathway affected by this compound:

YM201636_Mechanism cluster_membrane Endosomal Membrane PI3P PI3P PIKfyve PIKfyve (Kinase) PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Catalyzes Endosome_Maturation Endosome Maturation & Lysosome Reformation PI35P2->Endosome_Maturation Promotes YM201636 This compound YM201636->PIKfyve Inhibits Vacuolization Cytoplasmic Vacuolization Endosome_Maturation->Vacuolization Blockade leads to

Caption: Mechanism of this compound-induced cytoplasmic vacuolization.

Experimental Protocol: Induction of Vacuolization in HeLa Cells

This protocol has been optimized for HeLa cells, a commonly used human cervical cancer cell line.[12] However, it can be adapted for other adherent cell lines such as NIH3T3 or DU145 with minor modifications.[2][11]

Materials and Reagents
  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell culture plates (6-well or 24-well)

  • Microscope (phase-contrast or bright-field)

Equipment
  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Water bath (37°C)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Micropipettes and sterile tips

Reagent Preparation
  • Complete Cell Culture Medium:

    • To 500 mL of DMEM, add 50 mL of FBS (10% final concentration) and 5 mL of Penicillin-Streptomycin (1% final concentration).

    • Store at 4°C.

  • This compound Stock Solution (10 mM):

    • This compound has a molecular weight of approximately 467.48 g/mol .[3]

    • To prepare a 10 mM stock solution, dissolve 4.67 mg of this compound powder in 1 mL of DMSO.

    • Vortex or gently warm to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure:

Experimental_Workflow Start Start Cell_Culture 1. Culture HeLa Cells Start->Cell_Culture Cell_Seeding 2. Seed Cells into Plates Cell_Culture->Cell_Seeding Adherence 3. Allow Cells to Adhere (24 hours) Cell_Seeding->Adherence Treatment_Prep 4. Prepare this compound Working Solutions Adherence->Treatment_Prep Treatment 5. Treat Cells with this compound Treatment_Prep->Treatment Incubation 6. Incubate (1-4 hours) Treatment->Incubation Observation 7. Observe under Microscope Incubation->Observation End End Observation->End

Sources

Application Note: Optimization of YM-201636 Concentrations for PIKfyve Inhibition in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

YM-201636 is a potent, cell-permeable, and selective inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase), the enzyme responsible for converting PI(3)P to PI(3,5)P2. In 3T3-L1 adipocytes, this pathway is critical for endosomal dynamics and the final fusion/activity steps of GLUT4 (Glucose Transporter type 4) translocation.

The Critical Challenge: The utility of this compound is dose-dependent. At optimal concentrations, it selectively inhibits PIKfyve and blocks glucose uptake. At supraphysiological concentrations (>1 µM), it loses specificity, inhibiting Class IA PI3K and disrupting Akt phosphorylation, rendering data uninterpretable.

Core Recommendation:

  • Functional Specificity (Glucose Uptake Assays): 160 nM – 200 nM .

    • Rationale: This range achieves >90% inhibition of basal and insulin-stimulated glucose uptake with minimal impact on the upstream PI3K/Akt pathway (Ikonomov et al., 2009).

  • Phenotypic Screening (Vacuolization): 800 nM .

    • Rationale: Required to induce rapid, observable cytoplasmic vacuolization (a hallmark of PIKfyve inhibition) and disruption of retroviral trafficking.

Mechanism of Action & Pathway Map

Understanding the precise insertion point of this compound is vital for experimental design. Unlike Wortmannin (which blocks PI3K upstream), this compound acts downstream on the endosomal sorting machinery required for GLUT4 recycling and fusion.

Figure 1: PIKfyve Signaling & this compound Inhibition Node

PIKfyve_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K (Class IA) IR->PI3K Akt Akt / PKB PI3K->Akt Canonical Signaling PI3P PI(3)P PI3K->PI3P Lipid Synthesis GLUT4_Vesicle GLUT4 Vesicles (Intracellular) Akt->GLUT4_Vesicle Translocation Signal PIKfyve PIKfyve (Target) PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Conversion PI35P2->GLUT4_Vesicle Endosomal Sorting & Fusion Competence GLUT4_PM GLUT4 (Plasma Membrane) GLUT4_Vesicle->GLUT4_PM Glucose Glucose Influx GLUT4_PM->Glucose YM This compound (Inhibitor) YM->PIKfyve Blocks (IC50 ~33nM)

Caption: Figure 1. This compound targets the conversion of PI(3)P to PI(3,5)P2. Note that while Akt drives translocation, PIKfyve is required for the vesicle's fusion competence or recycling, making them distinct regulatory arms.

Concentration Optimization Matrix

The following table summarizes the effects of this compound at various concentrations in 3T3-L1 cells.

ConcentrationTarget SpecificityPhysiological Effect (3T3-L1)Application
10 – 25 nM High (PtdIns5P pref.)[1]Minimal effect on glucose uptake.Studying PtdIns5P vs PI(3,5)P2.
54 nM High (PIKfyve)IC50 for insulin-stimulated glucose uptake.[1][2]Theoretical baseline.
160 – 200 nM Optimal >95% inhibition of glucose uptake. No Akt inhibition.Glucose Uptake Assays.
800 nM ModerateInduces massive cytoplasmic vacuolization .Morphology/Trafficking studies.
> 1.0 µM Low (Off-target)Inhibits p110α (PI3K) and Akt phosphorylation.Avoid (Confounding toxicity).

Detailed Protocols

Protocol A: Reconstitution & Storage
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Calculation: MW of this compound is typically ~469.5 g/mol . Dissolve 4.7 mg in 1 mL DMSO.

  • Storage: Aliquot into small volumes (e.g., 10-20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Working Solution: Dilute 1:1000 in PBS or media to create a 10 µM intermediate, then dilute to final concentration (160 nM) in serum-free media.

Protocol B: Glucose Uptake Inhibition Assay (2-Deoxyglucose)

This protocol validates the functional efficacy of this compound in blocking insulin signaling.

Reagents:

  • Differentiated 3T3-L1 Adipocytes (Day 8-12 post-differentiation).

  • Serum-Free Media (DMEM + 0.2% BSA).

  • Krebs-Ringer Phosphate Hepes (KRPH) Buffer.

  • [³H]-2-Deoxyglucose (2-DOG).

  • Insulin (100 nM final).[3]

Step-by-Step Workflow:

  • Starvation (Critical): Wash adipocytes 2x with PBS. Incubate in Serum-Free Media for 2–4 hours at 37°C. This quiets basal signaling.

  • Inhibitor Pre-incubation: Replace media with fresh Serum-Free Media containing 160 nM this compound .

    • Control: DMSO vehicle (0.016%).

    • Duration: Incubate for 20–45 minutes at 37°C.

    • Note: Do not exceed 1 hour significantly, as vacuolization may begin to physically disrupt cell integrity.

  • Insulin Stimulation: Add Insulin (final concentration 100 nM ) directly to the wells containing the inhibitor.

    • Incubate for 20 minutes at 37°C.

  • Glucose Uptake Pulse:

    • Wash cells 3x with warm KRPH buffer.

    • Add KRPH containing [³H]-2-DOG (0.5 µCi/mL) and 100 µM unlabeled 2-DOG.

    • Incubate for 5–10 minutes at room temperature (assay must be linear).

  • Termination & Lysis:

    • Rapidly wash 3x with ice-cold PBS containing 10 µM Cytochalasin B (stops transport).

    • Lyse cells in 0.1 N NaOH or 1% SDS.

    • Measure radioactivity via liquid scintillation counting.

Expected Result: Insulin should stimulate uptake 10-20 fold over basal. 160 nM this compound should suppress this insulin-stimulated component by >80-90%.

Protocol C: Visualizing Vacuolization (Phenotypic Check)

Use this to verify the compound is active if glucose uptake data is ambiguous.

  • Seed 3T3-L1 adipocytes on glass coverslips or imaging plates.

  • Treat cells with 800 nM this compound in complete media (DMEM + 10% FBS).

  • Incubate for 2–4 hours .

  • Observation: Use Phase Contrast microscopy.

    • Positive Result: Appearance of multiple, large, translucent vacuoles in the cytoplasm (swollen endosomes).

    • Negative Control: DMSO treated cells should remain morphologically distinct with lipid droplets (refractile) but no translucent vacuoles.

Troubleshooting & Validation

Issue 1: High Cytotoxicity / Cell Detachment

  • Cause: Prolonged exposure (>24h) or high concentration (>1 µM).

  • Solution: this compound induces vacuolization which can stress the cytoskeleton. Keep assay windows short (acute treatment < 2 hours) for metabolic studies.

Issue 2: No Inhibition of Glucose Uptake

  • Cause: Compound degradation or insufficient starvation.

  • Solution: Ensure stock is stored at -80°C. Verify starvation step is at least 2 hours. Ensure the dose is calculated based on the active volume (check for precipitation).

Issue 3: Inhibition of Akt Phosphorylation

  • Cause: Loss of specificity.

  • Solution: You are likely dosing too high. Perform a Western Blot for p-Akt (Ser473). At 160 nM, p-Akt levels should be identical to the Insulin-only control. If p-Akt is reduced, lower the dose.

References

  • Ikonomov, O. C., et al. (2009). "YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes." Biochemical and Biophysical Research Communications, 382(3), 566-570.

  • Jefferies, H. B., et al. (2008). "A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding." EMBO Reports, 9(2), 164-170.

  • Shisheva, A. (2008). "PIKfyve: Partners, significance, debates and paradoxes." Cell Biology International, 32(6), 591-604.

Sources

YM-201636 in vivo dosage for mouse xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Administration of YM-201636 in Mouse Xenograft Models

Executive Summary

This compound is a potent, selective small-molecule inhibitor of the lipid kinase PIKfyve (Phosphatidylinositol-3-phosphate 5-kinase).[1] By inhibiting the synthesis of PtdIns(3,5)P2 , this compound disrupts endomembrane homeostasis, leading to the accumulation of enlarged endolysosomal vacuoles and the blockage of autophagic flux.

While widely used as an in vitro chemical probe, in vivo application requires rigorous formulation and dosage control due to its specific solubility profile and the physiological sensitivity of the PIKfyve pathway (particularly neurotoxicity). This guide provides a validated protocol for evaluating this compound in mouse xenograft models, specifically targeting solid tumors (e.g., Hepatocellular Carcinoma, NSCLC) where autophagy inhibition is the therapeutic goal.

Key Protocol Snapshot:

  • Recommended Starting Dose: 2 mg/kg

  • Route: Oral Gavage (PO)

  • Frequency: Once Daily (QD)

  • Vehicle: 0.5% CMC-Na (Suspension) or DMSO/PEG300/Tween-80 (Solution)

Scientific Rationale & Mechanism of Action

To effectively utilize this compound, researchers must understand that it does not merely "kill" cells; it induces a distinct form of non-apoptotic cell death often described as methuosis (accumulation of vacuoles) or frustrated autophagy.[2]

Mechanism: PIKfyve converts PtdIns(3)P to PtdIns(3,5)P2.[3] This lipid is essential for the maturation of early endosomes into late endosomes and lysosomes. Inhibition prevents the recycling of endosomes and the fusion of autophagosomes with lysosomes. The result is a massive accumulation of swollen vesicles, leading to cytoplasmic displacement and metabolic collapse.

Diagram 1: PIKfyve Signaling & this compound Inhibition Pathway

PIKfyve_Pathway PI3P PtdIns(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Phosphorylation Vacuolation Cytoplasmic Vacuolation (Methuosis) PIKfyve->Vacuolation Inhibition Leads to YM This compound (Inhibitor) YM->PIKfyve Blocks Endosome Early Endosome PI35P2->Endosome Regulates Maturation Endosome Maturation & Fission Endosome->Maturation Required for Lysosome Functional Lysosome Maturation->Lysosome Autophagy Autophagic Flux (Fusion) Lysosome->Autophagy TumorSuppression Tumor Growth Inhibition Vacuolation->TumorSuppression Cell Death

Caption: this compound blocks PtdIns(3,5)P2 synthesis, arresting endosome maturation and causing fatal vacuolation in tumor cells.

Formulation & Preparation

This compound has poor aqueous solubility. Proper formulation is critical to ensure bioavailability and prevent precipitation in the gastrointestinal tract or peritoneal cavity.

Option A: Oral Suspension (Recommended for Repeated Dosing)

This formulation is less irritating to the gut mucosa and suitable for sub-chronic studies (7–21 days).

  • Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in saline.

  • Concentration: 0.2 mg/mL (for 2 mg/kg dose @ 10 mL/kg volume).

  • Preparation Protocol:

    • Weigh the required amount of this compound powder.

    • Add a small volume of vehicle (0.5% CMC-Na) and triturate thoroughly with a mortar and pestle to break up aggregates.

    • Gradually add the remaining vehicle while mixing to form a homogeneous suspension.

    • Critical Step: Vortex immediately before every gavage to ensure dosing accuracy.

Option B: Solubilized Solution (IP or Oral)

Use this for acute studies or if systemic absorption needs to be maximized quickly.

  • Vehicle Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O.[4]

  • Preparation Protocol:

    • Dissolve this compound stock in 100% DMSO (ensure concentration allows for final 5% volume).

    • Add PEG300 and vortex.[1]

    • Add Tween 80 and vortex.[1]

    • Slowly add warm (37°C) ddH2O while vortexing.

    • Note: If precipitation occurs, sonicate at 37°C. Prepare fresh daily.

Experimental Protocol: Mouse Xenograft

Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model (e.g., HepG2, A549).

Dose Justification

Literature validates a dosage of 2 mg/kg/day as effective for inducing autophagy-dependent cell death in liver cancer models without significant systemic toxicity [1, 2]. Higher doses (>10 mg/kg) carry a risk of neurotoxicity due to the sensitivity of hippocampal neurons to PIKfyve inhibition [3].

Step-by-Step Workflow

Diagram 2: In Vivo Experimental Timeline

Experimental_Workflow cluster_Dosing Treatment Phase (7-14 Days) Inoculation Tumor Inoculation (Day 0) Growth Tumor Growth (100-150 mm³) Inoculation->Growth Randomization Randomization (Day 7-10) Growth->Randomization Dosing Daily Dosing (2 mg/kg PO) Randomization->Dosing Monitor Monitor: Weight & Tumor Vol Dosing->Monitor Harvest Harvest & Analysis (Histology/WB) Monitor->Harvest

Caption: Standard workflow for this compound efficacy evaluation in subcutaneous xenograft models.

Detailed Steps:

  • Tumor Inoculation: Inject

    
     tumor cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the right flank of BALB/c nude mice (6–8 weeks old).
    
  • Staging: Allow tumors to reach a mean volume of 100–150 mm³ .

  • Grouping: Randomize mice into two groups (n=8 per group):

    • Control: Vehicle only (0.5% CMC-Na).

    • Treatment: this compound (2 mg/kg, PO, QD).[5]

  • Administration: Administer via oral gavage daily for 7 to 14 consecutive days .

    • Tip: Administer at the same time each day (e.g., 09:00 AM) to minimize circadian variations in metabolism.

  • Monitoring:

    • Tumor Volume: Measure every 2 days using calipers (

      
      ).
      
    • Body Weight: Weigh daily. Stop rule: >20% weight loss requires euthanasia.

  • Endpoint: Euthanize mice 24 hours after the final dose. Collect tumor tissue for Western Blot (LC3-II, p62 markers) and histology (H&E for vacuolation).

Safety & Toxicity Monitoring

Crucial Warning: PIKfyve inhibition can affect neuronal homeostasis.[6]

  • Neurotoxicity: While 2 mg/kg is generally well-tolerated, observe mice for neurological signs: tremors, ataxia, or hind-limb weakness.

  • Histopathology: In addition to the tumor, collect brain (hippocampus) and kidney tissues. Check for vacuolation in these organs, as they are sensitive to endosomal disruption.

Summary of Quantitative Parameters

ParameterSpecificationNotes
Dosage 2 mg/kgValidated in HepG2/Huh-7 allografts [1].[2][5][7]
Route Oral Gavage (PO)Preferred for sub-chronic dosing.
Volume 10 mL/kgStandard for mice (e.g., 200 µL for a 20g mouse).
Duration 7–14 DaysEfficacy usually visible by Day 7.
Storage -80°C (Stock)Store powder desiccated. Solutions must be fresh.

References

  • Hou, J. et al. (2019).[6] Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy.[2][4][5][6][7] Oncology Reports, 41(3), 1971-1979.

  • Martin, S. et al. (2013).[6][8] Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death.[3][6][8][9] PLOS ONE, 8(3), e60152.[9]

  • Jefferies, H.B. et al. (2008).[6] A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding.[1] EMBO Reports, 9(2), 164-170.

Sources

Application Notes & Protocols: Preparation of YM-201636 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of YM-201636 in Cellular Trafficking and Disease Research

This compound is a potent and highly selective, cell-permeable small molecule inhibitor of PIKfyve kinase, a crucial enzyme in the phosphoinositide signaling pathway.[1][2][3] With an IC50 value of 33 nM for PIKfyve, this compound serves as an invaluable tool for interrogating the complex roles of this kinase in cellular processes.[1][3] PIKfyve catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a low-abundance but vital lipid messenger that governs the maturation and trafficking of endosomes and lysosomes.[4][5]

Inhibition of PIKfyve by this compound disrupts these pathways, leading to the accumulation of enlarged endosomal vacuoles and blocking processes such as retroviral budding and the proper sorting of cellular cargo.[1][2][6] This has made this compound a key pharmacological agent in studies of neurodegenerative diseases, cancer, and viral infections.[4][7][8] For instance, research has shown that this compound can induce apoptosis-independent neuronal cell death and alter the recycling of tight junction proteins, highlighting its therapeutic potential.[4][6]

Given its hydrophobic nature, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. This document provides a detailed, field-proven protocol for the preparation, storage, and handling of this compound in DMSO to ensure experimental reproducibility and integrity.

This compound: Physicochemical Properties and Solubility Profile

A thorough understanding of the compound's properties is critical for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₂₅H₂₁N₇O₃[9]
Molecular Weight 467.48 g/mol [9]
CAS Number 371942-69-7[2][9]
Appearance Crystalline solid[2]
Purity ≥95% (Varies by supplier)[2]
Solubility in DMSO ≥ 47 mg/mL (approx. 100.54 mM)[9]
Solubility in Water Insoluble[3]
Solubility in Ethanol Insoluble[3]

Note: The "≥" symbol indicates that the saturation point may be higher. For most applications, preparing a stock solution between 10 mM and 50 mM is sufficient and ensures complete dissolution.

Mechanism of Action: PIKfyve Inhibition

This compound exerts its effects by directly inhibiting the catalytic activity of PIKfyve. This kinase phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) on the 5' position of the inositol ring, generating PtdIns(3,5)P2. This lipid product is essential for the fission of vesicles from late endosomes, a critical step in both the endo-lysosomal pathway and autophagic flux. By blocking PtdIns(3,5)P2 production, this compound causes a characteristic cellular phenotype: the formation of large, swollen vacuoles derived from late endosomes and lysosomes.[4] This disruption of endomembrane homeostasis affects numerous downstream processes.

PIKfyve_Pathway cluster_membrane Endosomal Membrane PtdIns3P PtdIns(3)P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation YM201636 This compound YM201636->PIKfyve Trafficking Endosomal Fission & Lysosomal Homeostasis PtdIns35P2->Trafficking Regulates

Caption: PIKfyve inhibition by this compound.

Experimental Protocol: High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in anhydrous DMSO. The causality behind using anhydrous DMSO is to prevent the introduction of water, which can affect the compound's stability and solubility over time, as DMSO is highly hygroscopic.[10][11]

Materials and Equipment
  • This compound powder (ensure purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance (readable to 0.01 mg)

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Workflow for Stock Solution Preparation

Caption: Workflow for this compound stock solution preparation.

Step-by-Step Methodology

Step 1: Calculation To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 467.48 ( g/mol ) / 1000

Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mmol/L x 467.48 g/mol / 1000 = 4.67 mg

Step 2: Weighing the Compound

  • Place a clean microcentrifuge tube or vial on the analytical balance and tare it.

  • Carefully weigh the calculated amount of this compound powder (e.g., 4.67 mg) directly into the tube. Handle the powder in a fume hood or designated containment area.

Step 3: Dissolution

  • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1.0 mL of DMSO.

  • Close the tube tightly and vortex for 1-2 minutes until the powder is fully dissolved.

  • Visually inspect the solution against a light source. It should be a clear, colorless to pale yellow solution with no visible particulates.

Step 4: Troubleshooting Dissolution (Self-Validation) If precipitation or particulates remain, this indicates incomplete dissolution.[1]

  • Sonication: Place the tube in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break up aggregates.

  • Gentle Warming: Warm the solution briefly to 37°C in a water bath. Do not overheat, as this may degrade the compound.

  • After each step, vortex again and re-inspect. The final solution must be perfectly clear to ensure accurate dosing in experiments.

Storage, Stability, and Handling

5.1. Aliquoting: The Key to Longevity Repeated freeze-thaw cycles are detrimental to the stability of many compounds dissolved in DMSO.[10] The best practice is to aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This ensures that the main stock remains frozen and undegraded.

5.2. Recommended Storage Conditions The stability of this compound in DMSO is dependent on the storage temperature.

Storage TemperatureShelf Life (in DMSO)Source
-80°C Up to 2 years[1]
-20°C Up to 1 year[1][3]

For maximum stability, -80°C is strongly recommended. The solid powder form is stable for up to 3 years when stored at -20°C.[9]

5.3. Safe Handling Procedures

  • Always handle this compound and its DMSO solutions wearing appropriate PPE.

  • DMSO is a powerful solvent that can facilitate the absorption of substances through the skin.[11] Exercise extreme caution to avoid skin contact.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and disposal information.[2]

Protocol: Dilution to Working Concentration

The high-concentration DMSO stock must be diluted into an aqueous buffer or cell culture medium for experimental use. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Example: Preparing a 1 µM working solution in 10 mL of cell culture medium.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first dilute the 10 mM stock 1:100 in sterile medium or PBS to create a 100 µM intermediate stock.

    • Take 2 µL of 10 mM stock and add to 198 µL of medium.

  • Final Dilution: Add 100 µL of the 100 µM intermediate stock to 9.9 mL of the final volume of cell culture medium.

  • Direct Dilution: Alternatively, add 1 µL of the 10 mM stock directly to 10 mL of medium.

  • Mixing: Immediately after adding the DMSO stock to the aqueous solution, mix thoroughly by inverting or vortexing to prevent the compound from precipitating out of solution.

References

  • Martin, S., et al. (2013). Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death. PLoS ONE, 8(3), e60152. Available at: [Link]

  • Onder, S., et al. (2020). The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells. Journal of Cellular Biochemistry, 121(12), 4685-4695. Available at: [Link]

  • Jefferies, H. B., et al. (2008). A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding. The EMBO Journal, 27(23), 3115–3126. Available at: [Link]

  • De Lombaerde, S., et al. (2019). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 24(21), 3949. Available at: [Link]

  • Feger, D. (2014). How long can a compound be stable in DMSO for? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes: A Researcher's Guide to Inhibiting Glucose Uptake with YM-201636

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Glycolysis, A Tool for Vesicular Trafficking

Glucose is a fundamental source of energy for cellular processes, and its uptake from the extracellular environment is a tightly regulated process. In insulin-sensitive tissues like adipose and muscle, this regulation is primarily orchestrated by the translocation of the glucose transporter 4 (GLUT4) from intracellular storage vesicles to the plasma membrane.[1][2][3] Dysregulation of this process is a hallmark of metabolic diseases, including type 2 diabetes.

YM-201636 is a potent, cell-permeable small molecule inhibitor that has emerged as a critical tool for dissecting the intricate molecular machinery governing vesicular transport and its impact on glucose metabolism. It was initially identified as a selective inhibitor of PIKfyve, a lipid kinase essential for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P).[4][5] These phosphoinositides are crucial for regulating the maturation and trafficking of endosomes.[6][7][8] By inhibiting PIKfyve, this compound disrupts endosomal dynamics, which in turn profoundly affects the trafficking of cargo such as the GLUT4 transporter, thereby inhibiting glucose uptake.[1][9]

This guide provides a comprehensive overview of the mechanism of this compound, its quantitative parameters, and a detailed, field-proven protocol for its application in studying glucose uptake in a cellular context.

Mechanism of Action: A Multi-Targeted Impact on Insulin Signaling

The primary and most potent target of this compound is the lipid kinase PIKfyve.[4][5] PIKfyve phosphorylates PtdIns3P on the D-5 position of the inositol ring, producing PtdIns(3,5)P₂. This lipid is a key regulator of endosome maturation and the scission of transport vesicles from early endosomes.[8][10] Inhibition of PIKfyve by this compound leads to the accumulation of swollen late endosomes and impairs various trafficking events, including the insulin-stimulated translocation of GLUT4-containing vesicles to the cell surface.[7][9]

However, research in 3T3L1 adipocytes has revealed a more complex mechanism. The profound inhibition of glucose uptake by this compound occurs at concentrations significantly lower than those required to substantially block GLUT4 translocation.[1][11] This key finding points to the existence of additional targets within the insulin signaling pathway. Indeed, this compound has been shown to inhibit class IA PI 3-kinase (the upstream activator of Akt) at higher concentrations.[1][11] The data strongly suggest that this compound inhibits glucose uptake through at least three mechanisms:

  • High-Potency PIKfyve Inhibition: Disrupting endosomal trafficking and GLUT4 vesicle processing.

  • Moderate-Potency PI 3-Kinase Inhibition: Directly dampening the canonical insulin signaling cascade.

  • An Unidentified High-Affinity Target: Responsible for the potent inhibition of glucose entry that is dissociated from the partial effect on GLUT4 translocation.[1][11]

This multi-targeted action makes this compound a powerful, albeit complex, tool. Researchers must consider these distinct effects when interpreting experimental outcomes.

G cluster_0 Insulin Signaling Cascade cluster_1 Vesicular Trafficking cluster_2 Inhibitor Action Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K Class IA PI 3-Kinase IRS->PI3K Akt Akt/PKB PI3K->Akt PIP2 -> PIP3 AS160 AS160 Akt->AS160 GLUT4_Translocation GLUT4 Translocation to Plasma Membrane AS160->GLUT4_Translocation PIKfyve PIKfyve Endosome Endosome Maturation & Vesicle Scission PIKfyve->Endosome PtdIns3P -> PtdIns(3,5)P2 GSV GLUT4 Storage Vesicles (GSVs) Endosome->GSV GSV->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake YM This compound YM->PI3K Lower Potency (Off-Target) YM->PIKfyve High Potency (Primary Target) YM->Glucose_Uptake High Potency (Unidentified Target)

Caption: Signaling pathways affected by this compound in insulin-stimulated glucose uptake.

Quantitative Data Summary

The efficacy of this compound varies depending on the target and the cellular context. Understanding these quantitative differences is crucial for designing experiments and interpreting results.

ParameterMeasured EffectIC₅₀ ValueCell ModelReference
Primary Target PIKfyve Kinase Activity33 nMIn vitro assay[4][5]
Functional Outcome Inhibition of Net Insulin-Stimulated Glucose Uptake54 ± 4 nM3T3L1 Adipocytes[1][11]
Off-Target p110α (Class IA PI 3-Kinase)3.3 µMIn vitro assay[4]

Note: Complete inhibition of glucose uptake is observed at concentrations as low as 160 nM, while partial inhibition of GLUT4 translocation requires concentrations up to 800 nM.[1][11]

Application Protocol: Measuring Inhibition of Glucose Uptake with 2-NBDG

This protocol provides a robust method for quantifying the inhibitory effect of this compound on insulin-stimulated glucose uptake in adherent cells, such as differentiated 3T3L1 adipocytes or other insulin-responsive cell lines.

Principle of the Assay

This assay uses 2-NBDG, a fluorescently labeled deoxyglucose analog, which is taken up by cells via glucose transporters.[12] Because it is modified, 2-NBDG cannot be fully metabolized and accumulates inside the cell. The resulting intracellular fluorescence is directly proportional to the rate of glucose uptake and can be quantified using a fluorescence plate reader, flow cytometer, or microscope.[13][14][15]

Experimental Workflow

G A 1. Seed & Culture Cells (e.g., 3T3L1 Fibroblasts) B 2. Differentiate Cells (e.g., into Adipocytes) A->B C 3. Serum & Glucose Starve (e.g., 2-4 hours) B->C D 4. Pre-treatment with this compound (30 minutes) C->D E 5. Stimulate with Insulin (10-20 minutes) D->E F 6. Add 2-NBDG (10-30 minutes) E->F G 7. Stop Uptake & Wash (Ice-cold PBS) F->G H 8. Measure Fluorescence (Plate Reader) G->H

Caption: Overall workflow for the this compound glucose uptake inhibition assay.
Materials and Reagents
  • Cell Line: 3T3L1 cells or other appropriate insulin-responsive cell line.

  • Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS).

  • Starvation Medium: Glucose-free DMEM.

  • Assay Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Insulin: Stock solution in sterile, acidified water (e.g., 1 mg/mL).

  • 2-NBDG: Stock solution (e.g., 10 mg/mL in ethanol or DMSO).[14][15]

  • Stop Solution: Ice-cold Phosphate Buffered Saline (PBS).

  • Positive Inhibition Control: Phloretin or Cytochalasin B.

  • Plate: 96-well, black, clear-bottom tissue culture plate.

  • Instrumentation: Fluorescence microplate reader (Excitation/Emission ~485/535 nm).[14]

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format.

  • Cell Seeding and Differentiation (for 3T3L1 cells):

    • Seed 3T3L1 pre-adipocytes at a density of 2 x 10⁴ cells/well.

    • Culture until confluent.

    • Induce differentiation using a standard MDI (methylisobutylxanthine, dexamethasone, insulin) protocol until mature, lipid-laden adipocytes are formed (typically 8-12 days).

  • Cell Starvation (Causality: To minimize basal glucose levels and maximize the signal-to-noise ratio of insulin-stimulated uptake):

    • Aspirate the culture medium.

    • Wash cells once with PBS.

    • Add 100 µL of serum-free, glucose-free DMEM to each well.

    • Incubate for 2-4 hours at 37°C.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in starvation medium. A final concentration range of 1 nM to 1 µM is recommended to capture the full dose-response curve. Include a "vehicle only" control (e.g., 0.1% DMSO).

    • Aspirate the starvation medium.

    • Add 90 µL of the appropriate this compound dilution (or vehicle) to each well.

    • Incubate for 30 minutes at 37°C.[1]

  • Insulin Stimulation (Causality: To trigger the translocation of GLUT4 transporters to the plasma membrane):

    • Prepare an insulin solution to yield a final concentration of 100 nM.

    • Add 10 µL of the insulin solution to the appropriate wells. For basal (unstimulated) wells, add 10 µL of starvation medium.

    • Incubate for 20 minutes at 37°C.

  • 2-NBDG Glucose Uptake:

    • Prepare a 2-NBDG working solution in glucose-free medium. The final concentration should be optimized for your cell line, typically between 100-200 µg/mL.[14][15]

    • Add 10 µL of the 2-NBDG working solution to all wells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Stopping the Reaction (Causality: Low temperature halts all metabolic activity and membrane transport, effectively "freezing" the amount of 2-NBDG taken up at that moment):

    • Aspirate the 2-NBDG containing medium.

    • Immediately wash the cells three times with 150 µL of ice-cold PBS per well to remove extracellular 2-NBDG.[13]

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Read the plate on a fluorescence microplate reader with excitation set to ~485 nm and emission to ~535 nm.

Self-Validating Experimental Controls (Trustworthiness)

To ensure the integrity of your data, the inclusion of the following controls is mandatory:

  • Basal Uptake (No Insulin, No this compound): Establishes the baseline glucose uptake in a non-stimulated state.

  • Vehicle Control (+ Insulin): Represents the maximal, uninhibited insulin-stimulated glucose uptake. This is your 100% activity control.

  • This compound Titration (+ Insulin): The experimental group to determine the dose-dependent inhibitory effect.

  • Positive Inhibition Control (e.g., Phloretin + Insulin): Confirms that the assay system is responsive to a known glucose transport inhibitor.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence from wells with no cells (blank).

  • Normalization:

    • The Net Insulin-Stimulated Uptake is calculated by subtracting the average Basal Uptake from all other values.

    • Normalize the data by expressing the uptake in each experimental well as a percentage of the Vehicle Control (+ Insulin) group, which is set to 100%.

    • % Inhibition = 100 - (% of Vehicle Control Uptake)

  • IC₅₀ Calculation: Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of this compound that produces 50% of the maximal inhibition.

A successful experiment will show a clear dose-dependent decrease in 2-NBDG fluorescence in the this compound treated wells compared to the insulin-only control. The potent IC₅₀ (in the nanomolar range) should align with published data, confirming the on-target effect of the compound in your system.

References

  • Ikonomov, O. C., Sbrissa, D., & Shisheva, A. (2009). YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes. Biochemical and Biophysical Research Communications. [Link]

  • Saltiel, A. R., & Kahn, C. R. (2001). Insulin signalling and the regulation of glucose and lipid metabolism.
  • Wang, W., et al. (2018). Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy. Oncology Letters. [Link]

  • ResearchGate. (2018). Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy. Request PDF. [Link]

  • Cai, L., et al. (2020). The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells. Journal of Cellular Physiology. [Link]

  • Ikonomov, O. C., Sbrissa, D., & Shisheva, A. (2009). YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes. PubMed. [Link]

  • Sbrissa, D., Ikonomov, O. C., & Shisheva, A. (2012). Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636. American Journal of Physiology-Cell Physiology. [Link]

  • Rutherford, A. C., et al. (2006). PIKfyve Regulation of Endosome-Linked Pathways. Traffic. [Link]

  • Bio-protocol. (2016). Glucose (2-NBDG) uptake assay. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). PIKFYVE phosphoinositide kinase, FYVE-type zinc finger containing [Homo sapiens (human)]. Gene - NCBI. [Link]

  • University of Arkansas. (2015). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK. [Link]

  • Śliwińska, A., et al. (2018). Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake. ResearchGate. [https://www.researchgate.net/publication/329048043_Role_of_PI3K AKT_Pathway_in_Insulin-Mediated_Glucose_Uptake]([Link] AKT_Pathway_in_Insulin-Mediated_Glucose_Uptake)

  • Hopkins, B. D., et al. (2018). Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer. Nature Reviews Endocrinology. [Link]

  • Simonetti, B., & Cullen, P. J. (2022). Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes. eLife. [Link]

  • Assay Genie. (n.d.). 2-NBDG Glucose Uptake Assay Kit (Cell-Based). Assay Genie. [Link]

  • Taylor & Francis. (n.d.). Glucose uptake – Knowledge and References. Taylor & Francis Online. [Link]

  • Ikonomov, O. C., Sbrissa, D., & Shisheva, A. (2003). PIKfyve Controls Fluid Phase Endocytosis but Not Recycling/Degradation of Endocytosed Receptors or Sorting of Procathepsin D by Regulating Multivesicular Body Morphogenesis. Molecular Biology of the Cell. [Link]

  • American Diabetes Association. (2021). New signaling molecules redefine understanding of glucose uptake. ADA Meeting News. [Link]

  • Shisheva, A. (2008). PIKfyve: Partners, significance, debates and paradoxes. ResearchGate. [Link]

Sources

using YM-201636 to block SARS-CoV-2 viral entry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Blockade of SARS-CoV-2 Entry via PIKfyve Inhibition using YM-201636 [1][2]

Executive Summary

This application note details the protocol for utilizing this compound, a selective small-molecule inhibitor of the lipid kinase PIKfyve, to block the endocytic entry pathway of SARS-CoV-2. While SARS-CoV-2 can enter cells via two distinct routes—plasma membrane fusion (TMPRSS2-mediated) and endocytosis (Cathepsin-mediated)—in vitro models lacking robust TMPRSS2 expression (e.g., Vero E6) rely heavily on the endocytic route. This compound inhibits the synthesis of PI(3,5)P2, preventing endosome maturation and trapping the virus in enlarged vacuoles, thereby abrogating viral fusion and RNA release.

Key Applications:

  • Antiviral screening assays (IC50 determination).[3][4][5]

  • Mechanistic dissection of viral entry pathways.

  • Phenotypic screening for endosomal trafficking disruptors.

Mechanism of Action

The Target: PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is the sole enzyme responsible for phosphorylating Phosphatidylinositol-3-phosphate (PI3P) to Phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2].

The Blockade:

  • Normal Traffic: SARS-CoV-2 is endocytosed.[1][6] The endosome must mature (acidify and traffic to lysosomes) for Cathepsin L to cleave the Spike (S) protein, triggering membrane fusion.

  • This compound Effect: Inhibition of PIKfyve depletes PI(3,5)P2.[7] This halts the transition from early to late endosomes.

  • Result: The endosomes swell into large, non-functional vacuoles (cytoplasmic vacuolization). The virus remains trapped inside these vacuoles, unable to fuse, and is eventually degraded or sequestered.[8]

Visualizing the Pathway:

G cluster_extracellular Extracellular Space cluster_cell Host Cell Cytoplasm Virus SARS-CoV-2 (Spike Protein) ACE2 ACE2 Receptor (Cell Surface) Virus->ACE2 Binding EarlyEndo Early Endosome (Virus Internalized) ACE2->EarlyEndo Endocytosis LateEndo Late Endosome/Lysosome (Cathepsin L Active) EarlyEndo->LateEndo Maturation (Requires PI(3,5)P2) Vacuole Enlarged Vacuoles (Virus Trapped) EarlyEndo->Vacuole If PIKfyve Inhibited PIKfyve PIKfyve Enzyme PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation YM This compound (Inhibitor) YM->PIKfyve BLOCKS PI3P PI(3)P PI3P->PIKfyve PI35P2->LateEndo Essential For Fusion Viral Fusion & RNA Release LateEndo->Fusion Spike Cleavage

Caption: Schematic of SARS-CoV-2 endocytic entry blockade. This compound inhibits PIKfyve, preventing PI(3,5)P2 synthesis, which arrests endosome maturation and traps the virus in enlarged vacuoles.

Compound Preparation & Handling

Scientific Integrity Note: this compound is hydrophobic. Improper solubilization is the #1 cause of experimental variability.

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide), anhydrous grade (≥99.9%).
Stock Concentration 10 mM recommended (Soluble up to ~40 mM).
Storage Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles.
Stability Stock solutions are stable for 1 month at -20°C. Working solutions must be prepared fresh.

Preparation Protocol:

  • Weigh 1 mg of this compound (MW: 467.48 g/mol ).

  • Add 214 µL of DMSO to create a 10 mM stock.

  • Vortex vigorously for 30 seconds. Visually inspect for particulates.

  • Aliquot into light-protective tubes (e.g., amber tubes) to prevent photodegradation.

Experimental Protocols

Protocol A: Pseudovirus Entry Assay (BSL-2)

Best for: High-throughput screening, measuring entry specifically (uncoupled from replication).

Materials:

  • Cells: Vero E6 or HEK293T-ACE2.

  • Virus: SARS-CoV-2 Spike-pseudotyped Lentivirus (Luciferase reporter).

  • Reagent: Bright-Glo™ or equivalent Luciferase Assay System.

Step-by-Step Workflow:

  • Seeding (Day 0): Seed Vero E6 cells at 10,000 cells/well in a white-walled 96-well plate. Incubate 24h at 37°C, 5% CO2.

  • Compound Dilution (Day 1):

    • Prepare a 3-fold serial dilution of this compound in culture media (DMEM + 2% FBS).

    • Range: 10 µM down to 0.1 nM .

    • Control: Include a DMSO-only vehicle control (final DMSO < 0.1%).

  • Pre-treatment: Remove media from cells. Add 50 µL of diluted compound. Incubate for 1 hour at 37°C.

    • Why? Pre-treatment induces the formation of vacuoles before the virus arrives, maximizing the blockade.

  • Infection: Add 50 µL of Pseudovirus (adjusted to yield ~10^5 RLU/well) directly to the drug-containing media.

  • Incubation: Incubate for 48 hours.

  • Readout (Day 3): Add 100 µL Luciferase substrate. Read luminescence on a plate reader.

Protocol B: Live Virus Yield Reduction Assay (BSL-3)

Best for: Confirming antiviral efficacy against authentic SARS-CoV-2.

Workflow Visualization:

Workflow Seed Seed Cells (Vero E6) 24h prior Treat Pre-treat This compound 1 hour Seed->Treat Infect Infect MOI 0.01-0.05 1 hour adsorption Treat->Infect Wash Wash & Replace Media + Compound Infect->Wash Incubate Incubate 24-48 hours Wash->Incubate Harvest Harvest Supernatant Incubate->Harvest Quant Quantification (RT-qPCR or Plaque Assay) Harvest->Quant

Caption: BSL-3 Workflow for authentic SARS-CoV-2 inhibition.

Critical Steps:

  • MOI Selection: Use a low Multiplicity of Infection (MOI = 0.01 or 0.05). High MOI can overwhelm the drug effect in entry assays.

  • Adsorption: Infect cells in the presence of the compound for 1 hour.

  • Post-Infection: Remove virus inoculum, wash 1x with PBS, and replace with fresh media containing this compound.

    • Why? Ensures inhibition continues during secondary rounds of infection.

  • Quantification:

    • RT-qPCR: Extract RNA from supernatant. Target N-gene or E-gene.

    • TCID50/Plaque: Titrate supernatant on fresh Vero E6 cells.

Data Analysis & Validation

1. Cytotoxicity Control (Mandatory): You must distinguish between antiviral effect and cell death. Run a parallel MTT or CCK-8 assay with this compound on uninfected cells.

  • Acceptance Criteria: The CC50 (concentration causing 50% cytotoxicity) should be >10 µM.

2. Calculating IC50: Normalize viral signal (Luciferase or RNA copy number) to the DMSO control (set as 100%). Plot % Infection vs. Log[Concentration] using non-linear regression (4-parameter logistic).

3. Expected Results (Vero E6):

MetricExpected RangeReference
IC50 (Entry) 10 nM – 100 nMOu et al., 2020
CC50 (Toxicity) > 5 µMKang et al., 2020
Selectivity Index (SI) > 50(CC50 / IC50)

4. Morphological Validation (Self-Check): Use Phase Contrast Microscopy.

  • Observation: Cells treated with effective doses of this compound (e.g., >100 nM) must show cytoplasmic vacuolization within 2-4 hours.

  • Troubleshooting: If no vacuoles are visible, the compound has degraded or the concentration is too low.

Expert Insights & Limitations

The "TMPRSS2 Bypass" Effect: this compound is highly effective in Vero E6 cells (which lack TMPRSS2). However, in human lung cells (e.g., Calu-3 ) or primary airway epithelial cells, SARS-CoV-2 utilizes TMPRSS2 to fuse at the plasma membrane, bypassing the endosome.

  • Implication: this compound efficacy will be significantly reduced in TMPRSS2+ cells.

  • Recommendation: For comprehensive blockade, combine this compound with a TMPRSS2 inhibitor (e.g., Camostat Mesylate).

In Vivo Translation: While potent in vitro, PIKfyve inhibitors have shown mixed results in animal models.[8][9] Some studies suggest they may exacerbate inflammation or fail to reduce viral load in vivo despite in vitro potency. This protocol is optimized for in vitro mechanistic characterization.

References

  • Ou, X., et al. (2020). Characterization of spike glycoprotein of SARS-CoV-2 on virus entry and its immune cross-reactivity with SARS-CoV. Nature Communications, 11, 1620.

  • Kang, Y.L., et al. (2020). Inhibition of PIKfyve kinase prevents infection by Zaire ebolavirus and SARS-CoV-2.[6][10] Proceedings of the National Academy of Sciences (PNAS), 117(34), 20803-20813.

  • Riva, L., et al. (2020). Discovery of SARS-CoV-2 antiviral drugs through large-scale compound repurposing. Nature, 586, 113–119.

  • Hoffmann, M., et al. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell, 181(2), 271-280.

Sources

YM-201636 in Neuron Survival Assays: A Guide to Determining Optimal Treatment Duration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase crucial for regulating endosomal trafficking.[1][2] PIKfyve synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid that governs the maturation of endosomes and their fusion with lysosomes.[1][3] Perturbations in this pathway have been strongly implicated in neurodegenerative diseases, making this compound a valuable tool for studying the role of endolysosomal dysfunction in neuronal health and disease.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in neuron survival assays. It emphasizes the critical parameter of treatment duration and provides a framework for its optimization. By understanding the underlying mechanisms and following the detailed protocols herein, researchers can confidently design and execute robust experiments to investigate the impact of PIKfyve inhibition on neuronal viability.

Scientific Background: The Role of PIKfyve in Neuronal Health

PIKfyve sits at a critical juncture of intracellular membrane trafficking, and its inhibition by this compound has profound effects on neuronal homeostasis. The primary mechanism of this compound is the blockade of PtdIns(3,5)P2 synthesis, leading to a cascade of cellular events.[1][3]

Inhibition of PIKfyve disrupts the normal trafficking and maturation of endosomes, causing the accumulation of enlarged, vacuole-like structures.[1][3] This disruption can impair the degradation and recycling of cellular components, a process vital for neuronal health. Furthermore, PIKfyve inhibition has been shown to dysregulate autophagy, a cellular "housekeeping" process that clears damaged organelles and protein aggregates.[1][3] The accumulation of such cellular debris is a hallmark of many neurodegenerative disorders.

Studies have demonstrated that treating primary hippocampal neurons with this compound leads to a significant reduction in their survival.[1][2] This cell death is often characterized by the appearance of cytoplasmic vacuoles and is typically independent of apoptosis, the classical programmed cell death pathway.[1][3] Understanding this intricate signaling network is paramount for designing and interpreting neuron survival assays involving this compound.

PIKfyve_Signaling_Pathway cluster_membrane Cellular Membranes cluster_cytosol Cytosol cluster_cellular_processes Cellular Processes PI(3)P PI(3)P PIKfyve PIKfyve PI(3)P->PIKfyve Substrate PtdIns(3,5)P2 PtdIns(3,5)P2 Endosome Maturation Endosome Maturation PtdIns(3,5)P2->Endosome Maturation Regulates This compound This compound This compound->PIKfyve Inhibits Neuron Survival Neuron Survival This compound->Neuron Survival Leads to decreased PIKfyve->PtdIns(3,5)P2 Synthesizes Autophagy Autophagy Endosome Maturation->Autophagy Impacts Lysosomal Function Lysosomal Function Autophagy->Lysosomal Function Impacts Lysosomal Function->Neuron Survival Maintains

Figure 1: PIKfyve Signaling Pathway and this compound Inhibition.

Experimental Design: Optimizing this compound Treatment

A well-designed experiment is crucial for obtaining reliable and reproducible data. When using this compound in neuron survival assays, several factors must be carefully considered.

Choosing the Right Neuronal Model: The choice of neuronal model will depend on the specific research question.

  • Primary neurons: Offer high physiological relevance but can be more challenging to culture and have higher variability.

  • iPSC-derived neurons: Provide a human-relevant model and are particularly useful for studying disease-specific mutations.

  • Neuronal cell lines (e.g., SH-SY5Y, PC12): Are easy to culture and provide high reproducibility, making them suitable for initial screening, but may not fully recapitulate the complexity of primary neurons.

Determining the Optimal Concentration: A dose-response experiment is essential to identify the optimal concentration of this compound for your specific cell model and assay. This will help to distinguish between specific effects of PIKfyve inhibition and non-specific toxicity.

The Critical Parameter: Treatment Duration: The duration of this compound treatment is a critical variable that can significantly impact the outcome of a neuron survival assay. The choice of duration depends on the experimental goals and the specific cellular processes being investigated.

  • Short-term treatment (e.g., 4-24 hours): Is suitable for studying acute effects on endosomal trafficking, autophagy, and the initiation of cell death pathways.[3] For instance, vacuolation in primary hippocampal neurons can be observed as early as 4 hours after treatment.[3]

  • Long-term treatment (e.g., 48-72 hours or longer): May be necessary to observe more downstream effects, such as significant neurite retraction or widespread cell death.[3] However, prolonged exposure can also lead to secondary effects that may confound the interpretation of the results. The decision on the length of the treatment should be guided by the specific research question and preliminary time-course experiments.[4]

Table 1: Recommended Starting Concentrations and Treatment Durations for this compound in Neuronal Assays

Cell TypeConcentration RangeShort-Term DurationLong-Term DurationKey Considerations
Primary Hippocampal Neurons100 nM - 1 µM4 - 24 hours48 - 72 hoursHighly sensitive to PIKfyve inhibition.[1]
iPSC-derived Motor Neurons50 nM - 500 nM24 - 48 hours72 - 96 hoursMonitor for signs of stress and vacuolation.[5]
SH-SY5Y (differentiated)200 nM - 2 µM24 hours48 - 72 hoursLess sensitive than primary neurons.

Protocol: Assessing Neuron Survival after this compound Treatment

This protocol provides a general framework for assessing neuron survival. It should be optimized for your specific cell type and experimental setup.

Materials and Reagents:

  • Neuronal cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1, MTT, or LDH assay)

  • Multi-well plates (e.g., 96-well)

  • Fluorescence microscope or plate reader

Step-by-Step Procedure:

  • Cell Plating and Culture: Plate neurons at an appropriate density in multi-well plates and allow them to adhere and differentiate according to your standard protocol.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in pre-warmed culture medium.

    • Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for the predetermined duration (short-term or long-term).

  • Inducing Neurotoxicity (Optional): For neuroprotection assays, a neurotoxic insult (e.g., glutamate, oligomeric Aβ) can be introduced either concurrently with or after the this compound treatment.[6]

  • Assessing Cell Viability:

    • At the end of the treatment period, assess neuron survival using a suitable viability assay.

    • For live/dead staining (e.g., Calcein-AM/EthD-1), incubate the cells with the staining solution according to the manufacturer's instructions (typically 15-30 minutes at room temperature or 37°C).[7]

    • For metabolic assays (e.g., MTT), incubate the cells with the reagent for the recommended time, then solubilize the formazan product and measure the absorbance.

    • For cytotoxicity assays (e.g., LDH), collect the culture supernatant to measure the release of lactate dehydrogenase.[6]

  • Data Acquisition:

    • For imaging-based assays, capture images using a fluorescence microscope.

    • For plate reader-based assays, measure the fluorescence or absorbance according to the assay manufacturer's protocol.

Experimental_Workflow Start Start Plate_and_Culture_Neurons Plate and Culture Neurons Start->Plate_and_Culture_Neurons Prepare_YM201636 Prepare this compound Dilutions Plate_and_Culture_Neurons->Prepare_YM201636 Treat_Cells Treat Cells with this compound Prepare_YM201636->Treat_Cells Incubate Incubate (Short or Long Term) Treat_Cells->Incubate Assess_Viability Assess Cell Viability Incubate->Assess_Viability Data_Acquisition Data Acquisition Assess_Viability->Data_Acquisition Analyze_Data Analyze and Interpret Data Data_Acquisition->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental Workflow for Neuron Survival Assay.

Data Analysis and Interpretation

The method of data analysis will depend on the chosen viability assay.

  • For imaging-based assays: Quantify the number of live (e.g., Calcein-AM positive) and dead (e.g., Ethidium Homodimer-1 positive) cells in multiple fields of view for each condition. Express the results as a percentage of viable cells relative to the vehicle control.

  • For plate reader-based assays: Normalize the fluorescence or absorbance readings to the vehicle control.

When interpreting the results, consider the known mechanism of action of this compound. A decrease in neuron survival is expected with increasing concentrations and/or duration of treatment. Correlate the viability data with morphological changes, such as the presence of vacuoles or neurite degeneration, to gain a more comprehensive understanding of the cellular response.

Troubleshooting

IssuePossible CauseSolution
High background in fluorescence assays Incomplete removal of staining solutionEnsure thorough washing steps as per the protocol.
Inconsistent results between wells Uneven cell plating or drug distributionEnsure a single-cell suspension before plating and mix the treatment medium gently but thoroughly.
No observable effect of this compound Concentration is too low or duration is too shortPerform a dose-response and/or time-course experiment to determine optimal parameters.
Excessive cell death in control wells Unhealthy initial cell cultureOptimize cell culture conditions and ensure cells are healthy before starting the experiment.

Conclusion

This compound is a powerful tool for investigating the role of PIKfyve and endolysosomal trafficking in neuronal survival. The optimal treatment duration is a critical parameter that must be empirically determined for each experimental system. By carefully considering the scientific background, optimizing experimental parameters, and following robust protocols, researchers can leverage this compound to gain valuable insights into the mechanisms of neurodegeneration and to identify potential therapeutic strategies.

References

  • The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC. (n.d.).
  • Martin, S., et al. (2013). Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death. PubMed. Retrieved February 9, 2026, from [Link]

  • Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance. (2022). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Martin, S., et al. (2013). Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death. PLOS ONE. Retrieved February 9, 2026, from [Link]

  • Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy. (2018). Spandidos Publications. Retrieved February 9, 2026, from [Link]

  • Cell death assays for neurodegenerative disease drug discovery. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Neuronal Activity Reporters as Drug Screening Platforms. (2022). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death. (2013). PLOS ONE. Retrieved February 9, 2026, from [Link]

  • PIKFYVE Inhibition Mitigates Disease in Models of Diverse Forms of ALS. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Quantification of neuron survival in monolayer cultures using an enzyme-linked immunosorbent assay approach, rather than by cell counting. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Drug treatment alters performance in a neural microphysiological system of information processing. (2025). EurekAlert!. Retrieved February 9, 2026, from [Link]

  • PIKFYVE inhibition mitigates disease in models of diverse forms of ALS. (2023). Acurastem. Retrieved February 9, 2026, from [Link]

  • PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses. (2013). PLOS ONE. Retrieved February 9, 2026, from [Link]

  • Drug treatment alters performance in a neural microphysiological system of information processing. (2025). bioRxiv. Retrieved February 9, 2026, from [Link]

  • Small molecule inhibition of PIKFYVE kinase rescues gain- and loss-of-function C9ORF72 ALS/FTD disease processes in vivo. (2019). bioRxiv. Retrieved February 9, 2026, from [Link]

  • Viability and survival test. (n.d.). NEUROFIT. Retrieved February 9, 2026, from [Link]

  • Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. (2024). MDPI. Retrieved February 9, 2026, from [Link]

  • Small molecule inhibition of PIKFYVE kinase rescues gain- and loss-of-function C9ORF72 ALS. (2019). SciSpace. Retrieved February 9, 2026, from [Link]

  • YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve. (n.d.). ACS Publications. Retrieved February 9, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: YM-201636 Cytotoxicity vs. Specific PIKfyve Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for YM-201636. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation with this potent PIKfyve inhibitor. Our goal is to empower you with the knowledge to distinguish between on-target PIKfyve inhibition effects and potential off-target-induced cytotoxicity, ensuring the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound in cellular assays.

Q1: What is the established mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of PIKfyve kinase, with a reported IC50 of 33 nM.[1][2][3] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[4][5] This lipid product is crucial for the regulation of endosomal and lysosomal trafficking.[4][6][7] Inhibition of PIKfyve by this compound disrupts these pathways, leading to the accumulation of enlarged endosomes and cytoplasmic vacuoles.[4][8][9][10] This disruption of endomembrane transport is also responsible for its ability to block the budding and exit of certain retroviruses from host cells.[6][8]

Q2: Is the observed cytotoxicity in my cell line a direct result of PIKfyve inhibition or an off-target effect?

This is a critical question in interpreting your data. The prominent vacuolization phenotype is a hallmark of PIKfyve inhibition.[9][10] However, at higher concentrations, this compound can exhibit off-target activities. For instance, it has been shown to inhibit p110α (a class IA PI3-kinase) with an IC50 of 3.3 μM, which is approximately 100-fold higher than its IC50 for PIKfyve.[1] Therefore, it is crucial to perform dose-response experiments and correlate the cytotoxic effects with the characteristic phenotype of PIKfyve inhibition (i.e., vacuolization).

Q3: What is the typical morphology of cells treated with this compound, and at what concentration and time point should I expect to see it?

Treatment with this compound typically induces the formation of large, clear cytoplasmic vacuoles.[4][9] This phenotype can be observed in a variety of cell lines. The effective concentration can vary between cell types, but vacuolation is often apparent within hours of treatment at concentrations ranging from 160 nM to 800 nM.[1][11] For example, in primary hippocampal neurons, vacuolation was observed after 4 hours of treatment with 1 µM this compound.[9] It is recommended to perform a time-course and dose-response experiment in your specific cell line to determine the optimal conditions for observing this phenotype.

Q4: Does this compound induce apoptosis?

Studies have shown that this compound can lead to cell death, but this is often described as an apoptosis-independent mechanism.[4][8][9] In primary mouse hippocampal neurons, this compound treatment resulted in cell death that was not associated with the activation of caspase-3, a key marker of apoptosis.[9] Instead, the cell death is often preceded by extensive vacuolization of endolysosomal membranes.[4][8][9] However, the precise cell death pathway can be cell-type dependent, so it is advisable to assess markers of different cell death modalities in your experimental system.

Q5: Are there alternative, more specific PIKfyve inhibitors I can use as a comparison?

Yes, apilimod is another widely used and potent PIKfyve inhibitor.[3][10][12][13] Comparing the effects of this compound with apilimod can help to confirm that the observed phenotype is due to PIKfyve inhibition.[14] However, it is important to note that all small molecule inhibitors have the potential for off-target effects, and a multi-faceted approach including genetic validation (e.g., siRNA-mediated knockdown of PIKfyve) is the gold standard for target validation.[6][9]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
No observable vacuolization 1. Suboptimal concentration: The concentration of this compound may be too low for your cell line. 2. Insufficient incubation time: The treatment duration may be too short. 3. Cell line resistance: Some cell lines may be less sensitive to PIKfyve inhibition. 4. Compound inactivity: The this compound stock may have degraded.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours). 3. Try a different cell line known to be sensitive to PIKfyve inhibitors. 4. Purchase fresh this compound from a reputable supplier and prepare fresh stock solutions.
High levels of unexpected cytotoxicity at low concentrations 1. Off-target effects: Your cell line may be particularly sensitive to the off-target activities of this compound. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell health: The cells may have been unhealthy prior to treatment.1. Compare the cytotoxic effects with another PIKfyve inhibitor like apilimod.[14] 2. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%). 3. Confirm the health and viability of your cells before starting the experiment using methods like Trypan Blue exclusion.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or media composition can affect results. 2. Inconsistent compound preparation: Errors in weighing, dissolving, or diluting this compound. 3. Assay variability: Inconsistent incubation times, reagent additions, or measurement techniques.1. Standardize your cell culture protocols, using cells within a defined passage number range and consistent seeding densities. 2. Prepare fresh stock solutions of this compound for each experiment and use calibrated pipettes for accurate dilutions. 3. Follow a detailed, standardized protocol for your assays and include appropriate controls in every experiment.
Difficulty distinguishing between vacuolization and other cytotoxic morphologies 1. Lack of specific markers: Relying solely on brightfield microscopy can be ambiguous. 2. Overlapping phenotypes: At later time points, the specific vacuolization phenotype can be obscured by general signs of cell death.1. Use fluorescent dyes or antibodies to label specific subcellular compartments, such as lysosomes (e.g., LAMP1) and early endosomes (e.g., EEA1), to better characterize the vacuoles.[9] 2. Perform time-course experiments and focus on earlier time points where the characteristic vacuolization is most distinct.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound.

Protocol 1: Assessing Cellular Vacuolization

Objective: To visualize and quantify the formation of cytoplasmic vacuoles induced by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Microscopy-grade culture plates or slides

  • Phase-contrast or differential interference contrast (DIC) microscope

  • Optional: Fluorescent dyes for endosomes/lysosomes (e.g., LysoTracker)

Procedure:

  • Seed cells onto culture plates or slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).

  • At each time point, visualize the cells using a phase-contrast or DIC microscope. Capture images of multiple fields of view for each condition.

  • (Optional) For fluorescent labeling, add the dye (e.g., LysoTracker) to the medium for the last 30-60 minutes of incubation, following the manufacturer's instructions, before imaging.

  • Quantify vacuolization by measuring the total area of vacuoles per cell or the percentage of vacuolated cells using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

Objective: To quantitatively measure the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium and add 100 µL of the diluted this compound or vehicle control to the appropriate wells. Include wells with medium only as a background control.

  • Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Follow the manufacturer's protocol for the chosen viability assay (MTT or CellTiter-Glo).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background reading.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the cellular processes affected by this compound, the following diagrams illustrate the key pathways and experimental logic.

PIKfyve_Pathway PIKfyve Signaling Pathway and Inhibition by this compound cluster_membrane Endosome Membrane cluster_downstream Downstream Effects PtdIns3P PtdIns(3)P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation YM201636 This compound YM201636->PIKfyve Inhibition Endosome_Trafficking Endosome Maturation & Trafficking PtdIns35P2->Endosome_Trafficking Lysosome_Homeostasis Lysosome Homeostasis PtdIns35P2->Lysosome_Homeostasis Autophagy Autophagy Regulation PtdIns35P2->Autophagy Vacuolization Cytoplasmic Vacuolization Endosome_Trafficking->Vacuolization Disruption leads to Lysosome_Homeostasis->Vacuolization Disruption leads to Cell_Death Apoptosis-Independent Cell Death Vacuolization->Cell_Death

Caption: PIKfyve pathway and this compound inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Start Experiment with this compound Observe_Phenotype Observe Cellular Phenotype Start->Observe_Phenotype Vacuolization_Observed Vacuolization Observed? Observe_Phenotype->Vacuolization_Observed Cytotoxicity_Observed Cytotoxicity Observed? Vacuolization_Observed->Cytotoxicity_Observed Yes No_Vacuolization No Vacuolization Vacuolization_Observed->No_Vacuolization No On_Target_Effect Likely On-Target Effect Cytotoxicity_Observed->On_Target_Effect Yes, correlates with vacuolization High_Cytotoxicity High Cytotoxicity without Vacuolization Cytotoxicity_Observed->High_Cytotoxicity Yes, but no/minimal vacuolization Troubleshoot_No_Effect Troubleshoot: - Increase Concentration/Time - Check Compound Activity - Use Sensitive Cell Line No_Vacuolization->Troubleshoot_No_Effect End Conclude Experiment Troubleshoot_No_Effect->End Validate_Target Validate with: - siRNA Knockdown - Alternative Inhibitor (Apilimod) On_Target_Effect->Validate_Target Validate_Target->End Off_Target_Effect Potential Off-Target Effect High_Cytotoxicity->Off_Target_Effect Troubleshoot_Off_Target Troubleshoot: - Lower Concentration - Compare with other inhibitors - Assess Apoptosis Markers Off_Target_Effect->Troubleshoot_Off_Target Troubleshoot_Off_Target->End

Sources

Technical Support Center: YM-201636 Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: YM-201636 (PIKfyve Inhibitor) Application: Cell Biology, Autophagy Research, Endosomal Trafficking Document ID: TS-YM2016-SOL-V4

The Core Challenge: Why this compound Precipitates

This compound is a highly lipophilic small molecule. While it exhibits excellent solubility in organic solvents like DMSO (dimethyl sulfoxide), it has poor aqueous solubility.[1]

The most common user error is "Solvent Shock." This occurs when a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a large volume of aqueous buffer (PBS or media). The rapid dispersion of DMSO leaves the hydrophobic drug molecules exposed to water, causing them to aggregate and crystallize immediately. This results in:

  • Inconsistent Dosing: The actual concentration in solution is far lower than calculated.

  • False Negatives: Lack of phenotype (e.g., no vacuolization) due to low bioavailability.

  • Cytotoxicity: Micro-crystals can physically damage cells or cause localized high-concentration toxicity.

Validated Solubilization Protocols

Method A: The "Step-Down" Serial Dilution (Recommended)

Best for: Dose-response curves and precise IC50 determination.

Principle: Gradually acclimating the compound to the aqueous environment reduces the kinetic energy barrier to precipitation.

  • Prepare Master Stock: Dissolve solid this compound in anhydrous DMSO to 10 mM .

    • Note: Vortex vigorously. Ensure no particulate matter remains.

  • Create Working Stocks (in DMSO): Perform serial dilutions in DMSO first to create 1000x concentrates of your final desired doses.

    • Example: If final target is 1 µM, dilute 10 mM stock 1:10 in DMSO to make a 1 mM "1000x" stock.

  • The "Spike" Step: Pipette the 1000x DMSO working stock directly into the vortexing media/buffer.

    • Ratio: 1 µL stock per 1 mL media.

    • Result: Final DMSO concentration is 0.1%, which is generally non-toxic and minimizes solvent shock.

Method B: The Carrier Protein Stabilization (For Serum-Free Work)

Best for: Live-cell imaging in PBS or HBSS where serum is absent.

Principle: Albumin (BSA) acts as a "molecular chaperone," binding the hydrophobic drug and keeping it dispersed in the aqueous phase.

  • Prepare Buffer: Supplement your aqueous buffer (PBS/HBSS) with 0.1% (w/v) Fatty Acid-Free (FAF) BSA .

  • Dilution: Add your DMSO stock to this BSA-containing buffer.

  • Incubation: Vortex immediately. The BSA hydrophobic pockets will sequester the this compound molecules, preventing crystal nucleation.

Critical Note: If your experiment allows, always use serum-containing media (e.g., 10% FBS). Serum proteins naturally stabilize hydrophobic inhibitors.

Visualizing the Mechanism & Workflow

Figure 1: PIKfyve Signaling Pathway

This compound inhibits the conversion of PI(3)P to PI(3,5)P2. This blockade disrupts endomembrane homeostasis, leading to the characteristic "swollen vacuole" phenotype observed in microscopy.

PIKfyve_Pathway PI3P PI(3)P PIKfyve PIKfyve (Kinase) PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Vacuoles Endosomal Vacuolization PIKfyve->Vacuoles Loss of Function Causes Trafficking Retrograde Trafficking PI35P2->Trafficking YM This compound YM->PIKfyve Inhibits

Caption: this compound blocks PIKfyve kinase activity, preventing PI(3,5)P2 synthesis and causing endosomal enlargement.[2][3][4][5][6][7]

Figure 2: Optimal Solubilization Workflow

This flowchart illustrates the "Step-Down" method to avoid precipitation.

Solubilization_Workflow Solid Solid this compound (-20°C Storage) DMSO_Stock Master Stock (10 mM in DMSO) Solid->DMSO_Stock Dissolve Working_Stock Working Stock (1000x in DMSO) DMSO_Stock->Working_Stock Dilute in DMSO Vortex Vortex Media While Adding Working_Stock->Vortex Spike (1:1000) Media Culture Media (Pre-warmed) Media->Vortex Final Final Assay Volume (0.1% DMSO) Vortex->Final Dispense to Cells

Caption: The "Step-Down" method maintains the inhibitor in DMSO until the final rapid dispersion into media.

Solubility Data & Specifications

ParameterSpecificationNotes
MW 467.5 g/mol
Solubility (DMSO) ~10 mg/mL (21 mM)Warm to 37°C if cloudy.
Solubility (Water) InsolubleDo not dissolve directly.
Solubility (Ethanol) Low / PoorNot recommended.
Typical IC50 33 nM (Cell-free)~800 nM for cellular vacuolization.
Storage (Solid) -20°CDesiccate. Stable for 2 years.
Storage (Soln.) -80°CUse single-use aliquots. Avoid freeze-thaw.

Troubleshooting & FAQs

Q: I see needle-like crystals in my petri dish after adding the drug. What happened? A: This is "crashing out." You likely added a high-concentration stock (e.g., 10 mM) directly to static media.

  • Fix: Use the "Step-Down" method (Method A). Ensure you are vortexing the media while adding the drug dropwise. If using PBS, add 0.1% BSA.[8]

Q: My cells are not showing vacuoles, even at 1 µM. Is the drug broken? A: If the drug precipitated, the effective concentration is near zero.

  • Test: Check your stock. If the DMSO stock is cloudy, warm it to 37°C until clear.

  • Verify: Ensure you are not using a plastic type that binds hydrophobic drugs (use low-binding polypropylene for intermediate steps).

Q: Can I store the diluted drug in media at 4°C for use later? A: No. this compound is not stable in aqueous solution for long periods. Hydrolysis or precipitation will occur. Always prepare fresh dilutions immediately before treatment.

Q: Can I use Ethanol instead of DMSO? A: We strongly advise against it. This compound has significantly poorer solubility in ethanol compared to DMSO, increasing the risk of precipitation.

References

  • Jefferies, H. B., et al. (2008).[3][5] "A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding."[2][3] EMBO Reports, 9(2), 164-170.[2]

  • Selleck Chemicals. (n.d.). "YM201636 Datasheet & Solubility."

  • Cayman Chemical. (n.d.). "this compound Product Information."

Sources

Technical Guide: Distinguishing YM-201636 Off-Target Effects on p110

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Paradox

YM-201636 is widely utilized as a chemical probe for PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing), the enzyme responsible for synthesizing PtdIns(3,5)P


 from PtdIns3P.[1] However, its utility is compromised by a narrow selectivity window against p110

(PIK3CA), the catalytic subunit of Class IA PI3K.

While the biochemical IC


 values suggest a ~100-fold selectivity window (33 nM for PIKfyve vs. ~3.3 

M for p110

), cell-based assays often require concentrations (160–800 nM) that erode this margin, leading to simultaneous inhibition of the PI3K/Akt pathway. Furthermore, recent data identifies Two-Pore Channels (TPC2) as a critical off-target, complicating calcium signaling interpretations.

This guide provides a rigorous, control-based framework to deconvolute these overlapping effects.

Module 1: Diagnostic Profiling

Is my phenotype driven by PIKfyve or p110 ?

Q: I see massive cytoplasmic vacuolation. Is this PIKfyve or p110


 inhibition? 
A:  Massive vacuolation is the hallmark "fingerprint" of PIKfyve inhibition , not p110

.
  • Mechanism: PIKfyve inhibition depletes PtdIns(3,5)P

    
    , disrupting the fission of endolysosomes.[2] This leads to the fusion of endosomes into large, swollen vacuoles.
    
  • p110

    
     Contrast:  Specific inhibition of p110
    
    
    
    (e.g., using BYL719) typically results in cell cycle arrest or apoptosis without significant cytoplasmic vacuolation.

Q: My Western blots show reduced pAkt (S473/T308). Does this confirm p110


 off-target activity? 
A:  Not necessarily. This is a high-risk interpretation zone.
  • Direct Off-Target: At concentrations >800 nM, this compound directly inhibits p110

    
    , reducing Akt phosphorylation.
    
  • Indirect Feedback: PIKfyve inhibition blocks the recycling of surface receptors (e.g., EGFR, GLUT4). Over time (hours), this reduces surface receptor density, dampening downstream PI3K/Akt signaling secondary to the trafficking defect, even if p110

    
     is not directly inhibited.
    
  • Differentiation Protocol: Check pAkt at an early time point (e.g., 30 mins). Direct p110

    
     inhibition drops pAkt immediately. Indirect trafficking effects typically require >2–4 hours to manifest.
    

Module 2: The "Triangulation" Strategy

Pharmacological Validation Protocol

To rigorously validate your data, you must employ a "Triangulation" approach using this compound alongside a superior PIKfyve-selective probe and a specific p110


 inhibitor.
The Compound Panel
CompoundTarget SpecificityBiochemical IC

Role in Validation
This compound PIKfyve (Primary) p110

(Secondary) TPC2 (Off-target)
33 nM (PIKfyve) 3.3

M (p110

)
The Variable: The drug .[1][3][4][5]
Apilimod PIKfyve (Highly Selective)~5–14 nMPositive Control: Reproduces PIKfyve effects without p110

/TPC2 interference.
Alpelisib (BYL719) p110

(Highly Selective)
~5 nMNegative Control: Isolates p110

-driven phenotypes.
Experimental Logic Flow

Use the following logic to interpret your phenotype (e.g., cell death, migration, viral entry):

  • Condition A: Treat with This compound (800 nM).[6]

  • Condition B: Treat with Apilimod (20 nM).

  • Condition C: Treat with Alpelisib (1

    
    M).
    
Outcome ScenarioInterpretation
Phenotype present in A & B , absent in C Confirmed PIKfyve Dependent. The effect is driven by PIKfyve inhibition.[7]
Phenotype present in A & C , absent in B Off-Target p110

Effect.
this compound is acting via PI3K/Akt, not PIKfyve.
Phenotype present in A , absent in B & C Unique Off-Target (likely TPC2). The effect is likely due to TPC2 channel blockade or another unknown target.

Module 3: Visualizing the Signaling Conflict

The following diagram illustrates the divergent pathways and where this compound creates ambiguity compared to selective controls.

YM201636_Specificity YM This compound (The Probe) PIKfyve PIKfyve (Lipid Kinase) YM->PIKfyve High Potency (IC50 ~33nM) p110a p110α (PI3K) (Class IA) YM->p110a Low Potency (IC50 ~3.3µM) TPC2 TPC2 (Ion Channel) YM->TPC2 Off-Target (Pore Block) Apilimod Apilimod (PIKfyve Control) Apilimod->PIKfyve Selective Alpelisib Alpelisib (BYL719) (p110α Control) Alpelisib->p110a Selective PtdIns35P2 PtdIns(3,5)P2 Depletion PIKfyve->PtdIns35P2 pAKT pAKT (S473) Reduction p110a->pAKT CaRelease NAADP-Ca2+ Blockade TPC2->CaRelease Vacuoles Massive Vacuolation PtdIns35P2->Vacuoles Growth Growth Arrest Metabolic Shift pAKT->Growth Signaling Ca2+ Signaling Defects CaRelease->Signaling

Figure 1: Pharmacological interaction map showing this compound's primary target (PIKfyve) vs. its secondary (p110


) and tertiary (TPC2) off-targets, alongside selective controls.[1][8]

Module 4: Troubleshooting & FAQs

Q: I am studying viral entry. Why does this compound block entry but Apilimod has a weaker effect?

A: This discrepancy strongly suggests TPC2 involvement . this compound is a direct pore blocker of Two-Pore Channel 2 (TPC2), which regulates endolysosomal calcium release and viral fusion. Apilimod inhibits PIKfyve but does not block TPC2. If your virus requires endosomal calcium for fusion (e.g., Ebola, SARS-CoV-2), this compound may show "super-efficacy" due to dual inhibition (PIKfyve + TPC2).

  • Action: Test the effect of Tetrandrine (a TPC blocker) or silence TPC2 to confirm.

Q: Can I use this compound in vivo (mouse models)?

A: Use with extreme caution. this compound has poor pharmacokinetic properties and high toxicity.

  • Alternative: Apilimod is generally preferred for in vivo studies due to better solubility and tolerability, although it also has poor CNS penetration.

  • Dosing: If you must use this compound, verify plasma concentrations. If plasma levels exceed 1

    
    M, you are likely inhibiting systemic PI3K
    
    
    
    , causing hyperglycemia and insulin resistance (mimicking Alpelisib side effects).
Q: What is the "Safe Zone" concentration for this compound?

A:

  • Strict Specificity: < 100 nM . (Likely insufficient for full phenotypic block in some dense cell types).

  • Danger Zone: > 500 nM .[6] (Significant risk of p110

    
     and TPC2 inhibition).
    
  • Recommendation: Perform a dose-titration (10 nM to 1

    
    M) and immunoblot for pAkt. The concentration where vacuolation appears without pAkt reduction is your working window.
    

References

  • Jefferies, H. B., et al. (2008). "A selective PIKfyve inhibitor blocks PtdIns(3,5)P(2) production and reveals a role for this phosphoinositide in retroviral replication." EMBO Reports.

  • Cai, X., et al. (2013). "Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death."[9] PLoS One.

  • Zhang, X., et al. (2022). "Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance."[1] Communications Biology.

  • Gayle, S., et al. (2017). "Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma." Blood.

  • Fritsch, C., et al. (2014). "Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials." Molecular Cancer Therapeutics.

Sources

Technical Guide: Optimizing YM-201636 Incubation for Vacuole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Mechanism of Action

YM-201636 is a potent, cell-permeable, and selective inhibitor of PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase). Its primary utility in research is the rapid induction of cytoplasmic vacuolization, a phenotype resulting from the disruption of endomembrane homeostasis.

The Mechanism: PIKfyve converts PI(3)P to PI(3,5)P2 .[1][2][3][4] Inhibition by this compound depletes the cellular pool of PI(3,5)P2. This lipid is critical for the fission of endosomes and lysosomes. Without it, endosomes fuse uncontrollably but cannot recycle membrane back to the Golgi or plasma membrane, leading to the formation of massive, swollen, translucent vacuoles (enlarged endolysosomes).

Optimization of Incubation Time & Concentration

This section addresses the most critical variables. Users often fail to observe vacuoles because they treat cells for too long (leading to death) or at concentrations that selectively inhibit PIKfyve's secondary activity (PI5P production) without triggering vacuolization.

Q: What is the optimal incubation time to observe maximal vacuolization?

A: 2 to 4 hours.

  • Early Onset: Vacuolization is a rapid event. Detectable vacuoles often appear within 40–60 minutes of treatment.

  • Peak Morphology: The phenotype typically peaks between 2 and 4 hours . At this stage, vacuoles are distinct, large, and the cell remains viable.

  • The Danger Zone (>18 hours): Prolonged inhibition of PIKfyve (18–24+ hours) triggers cell death (often apoptosis-independent).[2] If your goal is to study vacuole morphology or viral entry, you must image within the early window.

Q: What concentration should I use? (The "Low Dose" Trap)

A: 800 nM – 1 µM.

  • The Trap: this compound has a biphasic effect.[5][6] At low doses (10–160 nM ), it preferentially inhibits the synthesis of PI5P but spares enough PI(3,5)P2 to maintain endosomal integrity. You will not see vacuoles at these concentrations.

  • The Vacuole Dose: You must reach 800 nM to 1 µM to sufficiently deplete PI(3,5)P2 and trigger the massive endosomal swelling phenotype.

Summary of Optimization Parameters
ParameterOptimal RangeOutcome
Incubation Time 2 – 4 Hours Maximal vacuole size; high cell viability.
Concentration 800 nM – 1 µM Consistent vacuole formation (PI(3,5)P2 depletion).
Low Conc. Control 10 – 100 nMPI5P inhibition; minimal/no vacuoles (Negative Control).
Toxicity Threshold > 18 HoursNeurite loss, cell rounding, cell death.

Troubleshooting Guide

Scenario A: "I treated cells for 24 hours, but they are rounded and detaching."
  • Root Cause: Cytotoxicity. You have exceeded the therapeutic window for vacuolization. PIKfyve inhibition is lethal over long durations.[5]

  • Solution: Reduce incubation to 4 hours . If a long-term study is required, you must perform a washout (see Scenario C).

Scenario B: "I am using 100 nM this compound, but I see no vacuoles."
  • Root Cause: Insufficient Concentration. As noted above, 100 nM is below the threshold for inducing the vacuolar phenotype in most cell lines (e.g., CHO-T, HEK293).

  • Solution: Increase concentration to 1 µM .

Scenario C: "Can I reverse the vacuolization?"
  • Root Cause: Reversibility Check.

  • Solution: Yes. The phenotype is reversible.[7]

    • Remove medium containing this compound.

    • Wash cells 2x with warm, drug-free complete medium.

    • Incubate for 1–2 hours . Vacuoles should shrink and disappear as PIKfyve activity restores PI(3,5)P2 levels.

    • Note: If vacuoles do not shrink, ensure the washout medium is not hypotonic, as hypotonicity prevents vacuole shrinkage.

Scenario D: "The vacuoles look different in my glutamine-free media."
  • Root Cause: Metabolic Dependency.

  • Insight: Recent studies suggest that vacuole enlargement involves ammonium accumulation in the lysosome, which is a byproduct of glutamine metabolism.[8]

  • Solution: Ensure your media contains Glutamine . In glutamine-starved cells, PIKfyve inhibition may produce significantly smaller or fewer vacuoles.

Visualization of Signaling Pathway

The following diagram illustrates the mechanistic action of this compound and the downstream consequences leading to vacuolization.

YM201636_Pathway node_enzyme node_enzyme node_lipid node_lipid node_drug node_drug node_outcome node_outcome node_process node_process YM This compound (Inhibitor) PIKfyve PIKfyve Kinase YM->PIKfyve Inhibits PI35P2 PI(3,5)P2 YM->PI35P2 Depletes Levels PIKfyve->PI35P2 Catalyzes Conversion PI3P PI(3)P PI3P->PIKfyve Fission Endosome Fission & Recycling PI35P2->Fission Promotes Fusion Unchecked Endosome Fusion PI35P2->Fusion Loss leads to Vacuoles Cytoplasmic Vacuolization Fusion->Vacuoles Causes Death Cell Death (>18 Hours) Vacuoles->Death Prolonged State

Caption: this compound inhibits PIKfyve, depleting PI(3,5)P2. This blocks endosome fission, causing massive fusion and vacuolization.

Standardized Experimental Protocol

Objective: To induce and image cytoplasmic vacuoles in adherent cells (e.g., HeLa, HEK293, RAW 264.7).

Materials:

  • This compound (Stock: 10 mM in DMSO).

  • Complete Cell Culture Media (Must contain Glutamine).

  • Phase-contrast microscope.

Step-by-Step Workflow:

  • Seeding:

    • Seed cells in a 6-well plate or confocal dish.

    • Incubate until 60–80% confluency . (Over-confluent cells may obscure individual vacuole morphology).

  • Preparation of Working Solution:

    • Dilute the 10 mM stock 1:10,000 in warm media to achieve 1 µM .

    • Control: Dilute DMSO 1:10,000 in warm media (Vehicle Control).

  • Treatment:

    • Aspirate old media.

    • Gently add the 1 µM this compound media.

    • Incubate for 2 to 4 hours at 37°C / 5% CO2.

  • Imaging (Live Cell Recommended):

    • Do not fix if possible; vacuoles are best observed in live cells using Phase Contrast or DIC microscopy.

    • Vacuoles will appear as bright (phase-bright) or clear, circular voids filling the cytoplasm.

  • Fixation (Optional):

    • If staining is required (e.g., LAMP1 for lysosomes), fix with 4% Paraformaldehyde for 15 mins.

    • Note: Some vacuole morphology may be altered slightly during fixation/permeabilization.

References

  • Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death. Source: PLOS ONE (2013) Citation:[2][4][5] Martin, S. et al. demonstrated that vacuolation occurs within 4 hours, preceding cell death which occurs at 18-48 hours.[2]

  • Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636. Source: PubMed / NIH (2008) Citation: Sbrissa, D. et al. identified that low doses (160 nM) inhibit PI5P, while high doses (800 nM) are required for PI(3,5)P2 depletion and vacuolization.

  • PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation. Source: bioRxiv (2024) Citation:[8] This study establishes the link between glutamine metabolism, ammonium accumulation, and the osmotic swelling of vacuoles upon PIKfyve inhibition.[8]

Sources

Technical Support Center: YM-201636 Dose-Response & Selectivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differential Dose Response of YM-201636 on PtdIns5P vs. PtdIns(3,5)P2 Compound: this compound (PIKfyve Inhibitor) CAS No: 62996-74-1 Target: PIKfyve (Phosphatidylinositol-3-phosphate 5-kinase)[1][2][3][4][5][6]

Core Technical Insight: The "Biphasic" Inhibition Profile

As a researcher using this compound, you must understand that this compound does not inhibit all PIKfyve outputs synchronously in a cellular context. There is a distinct functional dissociation between PtdIns5P and PtdIns(3,5)P2 based on concentration.

While the cell-free IC50 for PIKfyve is ~33 nM, cellular membranes shift the effective concentrations. You can exploit this window to isolate specific lipid pools.

Comparative Inhibition Data (Cellular Context)
ParameterLow Dose Window (~160 nM) High Dose Window (800 nM - 1 µM)
PtdIns5P Inhibition High (~60–70% reduction) Maximal (>80% reduction)
PtdIns(3,5)P2 Inhibition Moderate (~30–45% reduction) Maximal (>80% reduction)
Primary Phenotype Actin stress fiber disassembly blocked; GLUT4 translocation arrested.Massive cytoplasmic vacuolation (swollen endosomes).
Off-Target Risk Low (TPC2 inhibition begins).Moderate (TPC2 blocked; approaches PI3K

threshold).
Application Dissecting PtdIns5P-specific signaling (e.g., insulin/actin).[6]Complete functional block of PIKfyve; inducing endosomal defects.[4]

Critical Mechanism: this compound inhibits the synthesis of PtdIns5P more potently than PtdIns(3,5)P2 at lower doses.[2][6] This allows for the functional separation of these two lipids. If your experiment requires the depletion of PtdIns(3,5)P2 to induce vacuolation, you must exceed the 400 nM threshold.

Pathway Visualization: The PIKfyve Inhibition Block[7][8]

PIKfyve_Pathway PI PtdIns PI3P PtdIns(3)P PI->PI3P VPS34 PI5P PtdIns5P (Actin/Nuclear Signaling) PI->PI5P PIKfyve (Putative) PI35P2 PtdIns(3,5)P2 (Endosomal Identity) PI3P->PI35P2 PIKfyve PI35P2->PI5P Myotubularins (MTMRs) PIKfyve PIKfyve Kinase YM_Low This compound (160 nM) YM_Low->PI35P2 Partial Block YM_Low->PI5P Strong Block YM_High This compound (800 nM) YM_High->PI35P2 Complete Block YM_High->PI5P Complete Block

Caption: this compound exhibits dose-dependent selectivity. Low doses preferentially deplete PtdIns5P pools, while high doses are required to fully deplete PtdIns(3,5)P2 and induce vacuolation.

Troubleshooting & FAQs

Q1: I treated my cells with this compound, but I do not see the characteristic vacuolation. Why?

Diagnosis: The concentration is likely too low.

  • Explanation: Vacuolation is a phenotype strictly linked to the severe depletion of PtdIns(3,5)P2 . While 160 nM this compound depletes PtdIns5P, it leaves enough PtdIns(3,5)P2 (~60-70%) to maintain endosomal morphology in many cell lines (e.g., CHO-T, 3T3L1).

  • Solution: Increase concentration to 800 nM – 1 µM . Vacuoles should appear within 40–60 minutes.

Q2: Is this compound absolutely specific to PIKfyve?

Diagnosis: No, beware of TPC2 and Type I PI3K.

  • Explanation:

    • TPC2 (Two-Pore Channel 2): this compound directly inhibits TPC2 channels (IC50 ~0.16 µM). If you are studying calcium release or viral entry (e.g., Ebola, SARS-CoV-2), be aware that this compound hits both the lipid kinase and the ion channel at 800 nM.

    • Type I PI3K (

      
      ):  At high concentrations (>3 µM), this compound begins to inhibit p110
      
      
      
      .[2]
  • Solution: Always include a negative control (DMSO) and potentially a PI3K inhibitor control (like Wortmannin) to distinguish effects. For TPC2 differentiation, use Apilimod as a comparator (it inhibits PIKfyve but has different off-target profiles).

Q3: My PtdIns(3,5)P2 levels are not dropping as expected in HPLC analysis.

Diagnosis: Inadequate labeling time or extraction issues.

  • Explanation: PtdIns(3,5)P2 is a low-abundance lipid.[7][8] Short-term 32P-orthophosphate labeling might not reach equilibrium.

  • Solution: Ensure cells are labeled for at least 4 hours (or overnight) prior to treatment.[8] Use a deacylation protocol (forming GroPIns) for cleaner HPLC separation, as intact lipids can be difficult to resolve.

Q4: Can I wash out the drug to reverse the effects?

Diagnosis: Yes, the inhibition is reversible.

  • Explanation: this compound is a competitive ATP inhibitor.

  • Solution: Wash cells 3x with warm, drug-free medium. Vacuoles typically resolve (disappear) within 2–4 hours as PIKfyve activity restores PtdIns(3,5)P2 levels.

Experimental Protocols

Protocol A: Differential Dose Treatment (Cell Culture)

Use this protocol to distinguish PtdIns5P functions from PtdIns(3,5)P2 functions.

Materials:

  • This compound Stock: 10 mM or 25 mg/mL in DMSO (Store at -20°C).

  • Cell Line: HeLa, HEK293, or NIH3T3 (Adherent).

Steps:

  • Seed Cells: Plate cells to reach 70% confluence on the day of the experiment.

  • Preparation of Working Solutions:

    • Low Dose (PtdIns5P target): Dilute stock to 160 nM in warm media.

    • High Dose (Vacuolation target): Dilute stock to 800 nM in warm media.

  • Treatment:

    • Aspirate culture media.

    • Add warm media containing this compound.[5]

    • Incubate at 37°C.

  • Timepoints:

    • 40 mins: Check for early vacuolation (visible in High Dose only).

    • 2-4 hours: Peak vacuolation and lipid depletion.

  • Fixation/Lysis: Proceed immediately to fixation (for microscopy) or acid extraction (for lipids). Do not wash with PBS prior to lysis if analyzing lipids, as this can alter labile pools.

Protocol B: Decision Tree for Dose Selection

Dose_Decision Start What is your experimental goal? Q1 Targeting Endosomal Morphology (Vacuolation)? Start->Q1 Q2 Targeting Actin/Glucose Signaling (PtdIns5P specific)? Q1->Q2 No Dose_High Use 800 nM - 1 µM (Depletes both lipids) Q1->Dose_High Yes Dose_Low Use 160 nM (Depletes PtdIns5P; spares PtdIns(3,5)P2) Q2->Dose_Low Yes Check Check for TPC2 interference (Use Apilimod control) Dose_High->Check

Caption: Decision matrix for selecting the optimal this compound concentration based on biological readout.

References

  • Jefferies, H. B., et al. (2008). "A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding." EMBO Reports, 9(2), 164-170.

  • Sbrissa, D., et al. (2012). "Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636." American Journal of Physiology-Cell Physiology, 303(4), C436-C446.

  • Martin, S., et al. (2013). "Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death."[4] PLoS One, 8(3), e60152.

  • Zhang, X., et al. (2022). "Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance." Communications Biology, 5, 726.

Sources

YM-201636 Technical Support Center: Ensuring Experimental Integrity Through Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the YM-201636 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the PIKfyve inhibitor, this compound. As a potent and selective inhibitor, understanding its behavior in your experimental system is paramount for generating reliable and reproducible data. This resource will address a critical, yet often overlooked, aspect of in vitro studies: the stability of this compound in cell culture media over a typical 24-hour experimental period.

Understanding the Importance of Compound Stability

In any cell-based assay, the concentration of a small molecule inhibitor is assumed to be constant throughout the experiment. However, compounds can degrade in aqueous and complex biological environments like cell culture media. This degradation can lead to a decrease in the effective concentration of the active compound over time, resulting in a misinterpretation of experimental outcomes, such as an underestimation of the compound's potency (IC50 value). Therefore, verifying the stability of this compound under your specific experimental conditions is a critical step for ensuring the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Is there published data on the stability of this compound in cell culture media like DMEM or RPMI-1640 over 24 hours?

A1: As of early 2026, there is a lack of publicly available studies that specifically quantify the stability of this compound in common cell culture media over a 24-hour period. Many published studies utilize this compound for extended periods (4 to 72 hours), which suggests a degree of stability.[1][2] However, without quantitative data, it is highly recommended that researchers perform an in-house stability assessment, especially for long-term experiments or if unexpected results are observed.

Q2: What factors in cell culture media can contribute to the degradation of this compound?

A2: Several factors can influence the stability of a small molecule in cell culture media:

  • pH: Standard cell culture media is buffered to a physiological pH (around 7.4). Deviations from this pH can catalyze hydrolysis of susceptible functional groups.

  • Temperature: Incubator temperatures (typically 37°C) can accelerate degradation reactions.

  • Serum Components: Fetal Bovine Serum (FBS) contains various enzymes (e.g., esterases, proteases) that can metabolize small molecules. However, serum proteins can also bind to the compound, sometimes offering a protective effect.[2]

  • Light Exposure: Some compounds are photosensitive. This compound's structure contains aromatic rings which may be susceptible to photodegradation. It is good practice to minimize its exposure to light.[3]

  • Reactive Oxygen Species (ROS): Cells in culture can produce ROS, which may interact with and degrade the compound.

Q3: My cells are showing a weaker than expected response to this compound. Could this be a stability issue?

A3: Yes, a weaker than expected phenotype could be due to compound degradation. If the concentration of active this compound decreases over the course of your experiment, the inhibitory effect on PIKfyve will also diminish. Before investigating more complex biological reasons for the observed effect, it is prudent to rule out a stability issue. Other factors to consider include incorrect initial concentration, cell line sensitivity, and off-target effects.[4][5]

Q4: How should I prepare and store this compound to maximize its stability?

A4: For optimal stability, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[6] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing your working concentration in cell culture media, it is best to do so immediately before adding it to your cells. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[6]

Troubleshooting Guide: Investigating this compound Instability

If you suspect that the stability of this compound may be compromising your experimental results, the following troubleshooting guide provides a systematic approach to investigate and mitigate the issue.

Initial Checks and Considerations
  • Confirm Stock Solution Integrity:

    • Has the stock solution been subjected to multiple freeze-thaw cycles?

    • How old is the stock solution?

    • Was it stored properly (protected from light, at the correct temperature)?

  • Review Experimental Protocol:

    • Is the final DMSO concentration in the media appropriate?

    • Are you preparing the working solution fresh for each experiment?

Experimental Workflow for Stability Assessment

The most direct way to assess the stability of this compound is to measure its concentration in your cell culture media over time. A general workflow for this is outlined below.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep Prepare this compound in cell culture media (with and without serum) T0 T=0h Sample (Immediately after preparation) Prep->T0 Collect initial sample Incubate Incubate at 37°C, 5% CO2 (mimicking experimental conditions) Prep->Incubate Analysis Quantify this compound concentration (e.g., by LC-MS/MS) T0->Analysis T_intermediate Intermediate Time Points (e.g., 2h, 4h, 8h) Incubate->T_intermediate Collect samples T24 T=24h Sample T_intermediate->T24 Continue incubation T_intermediate->Analysis T24->Analysis Data Plot Concentration vs. Time and calculate % remaining Analysis->Data

Caption: Workflow for assessing this compound stability in cell culture media.

Detailed Protocol: Stability Assessment of this compound in Cell Culture Media

This protocol provides a framework for researchers to quantify the stability of this compound in their specific cell culture media. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for its high sensitivity and selectivity, which is crucial for accurately quantifying the compound in a complex matrix like cell culture media.[7][8]

Materials
  • This compound

  • DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO2)

  • Analytical balance

  • LC-MS/MS system

Methodology
  • Preparation of this compound Working Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in your cell culture medium to your final working concentration (e.g., 1 µM). Prepare two sets: one with serum and one without, if applicable to your experiments.

  • Sample Collection:

    • Time 0: Immediately after preparing the working solution, transfer an aliquot (e.g., 100 µL) to a labeled tube. This is your T=0 sample. Store immediately at -80°C.

    • Incubate the remaining working solution in a sterile, loosely capped tube in a 37°C, 5% CO2 incubator to mimic your experimental conditions.

    • Intermediate and Final Time Points: At predetermined time points (e.g., 2, 4, 8, and 24 hours), collect additional aliquots and store them at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw all samples.

    • Perform a protein precipitation step to remove serum proteins that can interfere with the analysis. A common method is to add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of your sample.[7]

    • Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • An analytical method will need to be developed for this compound. This typically involves:

      • Chromatography: Using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[7]

      • Mass Spectrometry: Operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The precursor ion (the mass of this compound) and a specific product ion (a fragment of this compound) will need to be determined.[8]

    • Generate a standard curve using known concentrations of this compound in the same cell culture medium to accurately quantify the amount remaining in your samples.

  • Data Analysis:

    • Use the standard curve to determine the concentration of this compound in each sample.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time. A significant drop (e.g., >15-20%) over 24 hours would indicate instability.[1]

Interpreting the Results
  • Stable: If >85% of this compound remains after 24 hours, it can be considered stable under your experimental conditions.

  • Moderate Instability: If 50-85% remains, consider this when interpreting your data. For long-term experiments, you may need to replenish the media with fresh compound.

  • Unstable: If <50% remains, this is a significant issue. You may need to shorten your experimental duration, consider a more stable analog if available, or replenish the compound more frequently.

Expected Degradation Pathways

This compound has a complex heterocyclic structure containing pyridopyrimidine and aminopyridine moieties. While specific degradation pathways in cell culture media have not been elucidated, potential routes of degradation for such structures could include:

  • Hydrolysis: The amide linkage could be susceptible to hydrolysis, especially at non-physiological pH.

  • Oxidation: The electron-rich aromatic rings could be susceptible to oxidation.

  • Enzymatic Degradation: As mentioned, enzymes present in serum could metabolize the compound.

The identification of degradation products would require more advanced analytical techniques, but for the purpose of ensuring experimental validity, quantifying the disappearance of the parent compound is sufficient.

References

  • Sbrissa, D., Ikonomov, O. C., & Shisheva, A. (2008). Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636. American Journal of Physiology-Cell Physiology, 295(4), C1057-C1068. [Link]

  • Zhang, Y., Wu, H., Wang, Y., Zhang, Y., & Zhang, Y. (2020). Development of a validated LC-MS/MS method for quantification of phosphoinositide 3 kinase inhibitor GSK2636771: Application to a pharmacokinetic study in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 180, 112950. [Link]

  • Martin, S., Harper, C. B., harbour, M. E., Teasdale, R. D., & Parton, R. G. (2013). Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death. PLoS One, 8(3), e60152. [Link]

  • Zhang, X., Li, Y., Ma, Y., Liu, X., & Li, X. (2024). Mechanism understanding of PIKfyve inhibitor YM201636 with human serum albumin: Insights from molecular modeling and multiple spectroscopic techniques. Luminescence, 39(1), e4137. [Link]

  • Yilmaz, S., & Yilmaz, B. (2020). The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells. Turkish Journal of Biology, 44(2), 118-127. [Link]

  • Zhang, C., Wang, Y., Liu, Y., & Liu, X. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11136-11143. [Link]

  • Lejmi, E., Buse, C., Knippschild, U., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

  • Vaitekunas, J., & Ratautas, D. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(23), e01491-21. [Link]

  • Zhang, C., Wang, Y., Liu, Y., & Liu, X. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11136-11143. [Link]

  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. [Link]

  • Hou, J., Xi, Z., Niu, J., Li, W., Wang, X., Liang, C., ... & Xie, S. (2019). Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy. Oncology Reports, 41(4), 1971-1979. [Link]

  • Lu, M., Liu, T., Jiao, Q., Ji, J., & Lu, J. (2018). Development of an LC–MS/MS Method for Quantifying Occidiofungin in Rabbit Plasma. Journal of Analytical Methods in Chemistry, 2018, 8540417. [Link]

  • Fetzner, S. (2015). Microbial Degradation of Pyridine and Pyridine Derivatives. In Microbial Biodegradation: From Omics to Function (pp. 147-183). Springer, Berlin, Heidelberg. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lejmi, E., Buse, C., Knippschild, U., & Bischof, J. (2021). Considerations and suggested workflow for in vitro kinase inhibitor... ResearchGate. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Schult, C., Schult, L., Stork, D., & Laufer, S. (2022). Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma. Molecules, 27(7), 2339. [Link]

  • European Medicines Agency. (2018). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • El-Damasy, A. K., Lee, J. A., & Cho, N. C. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(15), 1189-1206. [Link]

  • Phenomenex. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2023). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 14(5), 947-958. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • Kria, F., Sall, I., & El-Kafrawy, S. A. (2022). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 298(3), 101659. [Link]

Sources

Technical Support Center: Reversing YM-201636 Induced Vacuolization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Protocol for reversing PIKfyve inhibition and troubleshooting persistent vacuolization in vitro. Assigned Specialist: Senior Application Scientist, Cell Biology Division. Status: Open.

Introduction: The "Ticket"

You are likely here because your cells look like "Swiss cheese" after treatment with YM-201636 (or similar PIKfyve inhibitors like Apilimod). This phenotype—massive cytoplasmic vacuolization—is the hallmark of PIKfyve inhibition.

While often used as a functional readout for PIKfyve activity, these vacuoles can compromise cell viability and interfere with downstream assays. The good news is that this compound is a reversible, ATP-competitive inhibitor. The bad news is that "reversal" is not always as simple as changing the media.

This guide details the mechanism of action , a self-validating washout protocol , and a troubleshooting matrix for when the vacuoles refuse to disappear.

Module 1: The Mechanism (Why are my cells full of holes?)

To reverse the phenotype, you must understand the lipid imbalance driving it. This compound selectively inhibits PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase).[1][2][3][4]

  • Normal State: PIKfyve converts PI(3)P into PI(3,5)P2 on the surface of late endosomes and lysosomes.

  • Inhibited State: this compound blocks this conversion.

    • PI(3)P accumulates.

    • PI(3,5)P2 is depleted. [1][4][5][6]

  • The Consequence: PI(3,5)P2 regulates the TRPML1 channel and endosomal fission machinery. Without it, endosomes can fuse (input) but cannot fission (output/recycling). They swell osmotically—potentially driven by ammonium accumulation—resulting in massive, LAMP1-positive vacuoles.

Pathway Visualization

PIKfyve_Mechanism PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation YM This compound YM->PIKfyve Inhibits TRPML1 TRPML1 / Fission Machinery PI35P2->TRPML1 Activates Vacuole Massive Vacuolization (Fission Block) TRPML1->Vacuole Loss of Function leads to swelling

Figure 1: Mechanism of Action. This compound blocks PI(3,5)P2 synthesis, halting endosomal fission and causing vacuolar swelling.[5]

Module 2: The Washout Protocol

Objective: Restore PIKfyve activity and collapse vacuoles without inducing osmotic shock or cell detachment.

Prerequisites:

  • Wash Buffer: HBSS or PBS (warmed to 37°C).

  • Recovery Media: Complete culture media (Must contain serum, e.g., 10% FBS). Serum provides necessary growth factors that aid membrane recycling.

Step-by-Step Workflow
  • Aspirate: Gently remove the this compound containing media. Note: Vacuolated cells are fragile. Do not aspirate directly over the cell monolayer.

  • Wash 1 (Dilution): Add warm Wash Buffer (volume = 2x culture volume). Incubate for 5 minutes at 37°C. Aspirate.

  • Wash 2 (Desorption): Add warm Wash Buffer again. Incubate for 10 minutes at 37°C.

    • Why? this compound is lipophilic. A quick rinse is insufficient to pull the drug out of cellular membranes and plasticware.

  • Recovery: Add warm Complete Recovery Media .

  • Incubation: Return to incubator.

    • T = 2 Hours: Initial shrinkage of vacuoles visible.

    • T = 6-24 Hours: Complete reversal (cell type dependent).

Protocol Visualization

Washout_Protocol Start Start: Vacuolated Cells Step1 1. Aspirate Media (Gentle Suction) Start->Step1 Step2 2. High-Volume Wash (HBSS, 5 min, 37°C) Step1->Step2 Step3 3. Desorption Wash (HBSS, 10 min, 37°C) Step2->Step3 Step4 4. Add Complete Media (10% FBS Required) Step3->Step4 Check Checkpoint: 2 Hours (Vacuoles shrinking?) Step4->Check End Endpoint: 6-24 Hours (Normal Morphology) Check->End

Figure 2: Washout Workflow. The desorption wash (Step 3) is critical for removing lipophilic compounds.

Module 3: Troubleshooting & FAQs

Q1: I washed the cells, but the vacuoles are still there after 24 hours.

Diagnosis: Incomplete washout or "Point of No Return."

  • Plasticware Absorption: this compound can adsorb to plastic. If you wash but add media back to the same well, the drug may leach back out.

    • Fix: If possible, trypsinize (gently) and re-plate cells into a fresh dish during the recovery phase.

  • Methuosis: If the exposure was too high (>1 µM) or too long (>24h), the cells may have entered Methuosis (non-apoptotic cell death). At this stage, vacuolization is irreversible, and membrane integrity is lost.

Q2: The cells detached during the wash.

Diagnosis: Mechanical stress on fragile membranes.

  • The Physics: Large vacuoles displace the cytoskeleton, making cells extremely rigid and prone to "popping" or detaching under fluid shear stress.

  • Fix: Do not use a vacuum aspirator. Use a pipette to manually remove media. Add wash buffer down the side of the well, never directly onto the cells.

Q3: How do I distinguish this compound vacuolization from Apoptosis?

Users often confuse these. This compound induces a specific phenotype distinct from classic apoptosis.[1][3]

FeatureThis compound Induced VacuolizationApoptosis
Morphology Cell swelling, massive clear vacuolesCell shrinkage, blebbing, nuclear fragmentation
Caspase-3 Negative (Usually)Positive (Cleaved)
Reversibility Yes (Upon washout)No
Mechanism Endosomal fission block (PIKfyve)Caspase cascade / Mitochondrial dysfunction
Outcome Recovery or Methuosis (death by rupture)Apoptotic bodies
Q4: Can I use something other than washout to reverse it?

Experimental Rescue: While washout is the standard, you can validate the mechanism using:

  • Overexpression of TRPML1 (MCOLN1): This calcium channel is a downstream effector. Overexpression can sometimes rescue the phenotype by forcing fission, even in the presence of the inhibitor [1].

  • Bafilomycin A1: Paradoxically, inhibiting the V-ATPase (which acidifies the lysosome) can prevent vacuole formation, as the swelling is often proton/osmolarity driven. However, this is not a "recovery" strategy, but a mechanistic probe.

Module 4: Validation (Did it work?)

Do not rely solely on phase-contrast microscopy. Use these markers to confirm biochemical reversal:

  • LAMP1 Staining:

    • Inhibited: Giant LAMP1+ rings.

    • Reversed: Punctate, distributed LAMP1 signal.

  • PI(3,5)P2 Levels (HPLC/ELISA):

    • Direct measurement of lipid levels is the gold standard. PI(3,5)P2 levels should rebound within 1-2 hours of washout [2].

References

  • Jefferies, H. B., et al. (2008).[2][7] A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding. EMBO Reports.

  • Martin, S., et al. (2013).[2] Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death.[1] PLOS ONE.

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments.[8] The American Journal of Pathology.

  • Isobe, Y., et al. (2019). PIKfyve accelerates phagosome acidification through activation of TRPML1 while arrests aberrant vacuolation independent of the Ca2+ channel. Journal of Biochemistry.

Sources

Validation & Comparative

A Head-to-Head Comparison of PIKfyve Inhibitors: YM-201636 vs. Apilimod

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Cellular Biology and Drug Discovery

In the intricate world of cellular signaling, the lipid kinase PIKfyve has emerged as a critical regulator of endosomal trafficking and lysosomal homeostasis. Its inhibition has profound effects on cellular function and holds therapeutic promise for a range of diseases, from cancer to viral infections and neurodegenerative disorders. Two of the most widely used and potent small molecule inhibitors of PIKfyve are YM-201636 and Apilimod. This guide provides an in-depth, objective comparison of these two compounds, focusing on their potency, selectivity, and mechanistic action, supported by experimental data to aid researchers in selecting the optimal tool for their specific research needs.

The Central Role of PIKfyve in Cellular Trafficking

PIKfyve, a phosphoinositide 5-kinase, plays a pivotal role in the endolysosomal system by catalyzing the synthesis of two key signaling lipids: phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P) from its substrate, phosphatidylinositol 3-phosphate (PtdIns3P).[1] These phosphoinositides are essential for the regulation of endosome maturation, lysosome function, and autophagy.[2][3]

Disruption of PIKfyve activity leads to a characteristic cellular phenotype: the formation of large cytoplasmic vacuoles.[4][5] This occurs due to the accumulation of PtdIns3P and the depletion of PtdIns(3,5)P₂ and PtdIns5P, which impairs endosomal trafficking and lysosomal function, ultimately causing osmotic swelling of these organelles.[5][6] This distinct phenotype serves as a reliable cellular marker for PIKfyve inhibition.

PIKfyve_Pathway cluster_endosome Endosomal Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Effects PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Phosphorylation PtdIns5P PtdIns5P PIKfyve->PtdIns5P Phosphorylation Autophagy Autophagy PIKfyve->Autophagy mTOR_Signaling mTOR Signaling PIKfyve->mTOR_Signaling Endosome_Trafficking Endosome Trafficking & Lysosome Homeostasis PtdIns35P2->Endosome_Trafficking PtdIns5P->Endosome_Trafficking YM201636 This compound YM201636->PIKfyve Inhibition Apilimod Apilimod Apilimod->PIKfyve Inhibition

Caption: PIKfyve signaling and points of inhibition by this compound and Apilimod.

Potency and Selectivity: A Comparative Analysis

Both this compound and Apilimod are highly potent inhibitors of PIKfyve, exhibiting activity in the low nanomolar to sub-nanomolar range. However, their reported IC50 values can vary depending on the specific assay conditions.

CompoundTargetIC50 (in vitro)Key Selectivity Information
This compound PIKfyve33 nM[7]Very selective inhibitor of PIKfyve.[8] Also inhibits p110α at a much higher concentration (IC50 = 3.3 µM).[7]
Apilimod PIKfyve~0.4 nM - 14 nM[3][9]Exquisitely selective for PIKfyve when profiled against a large panel of kinases at 1 µM.[7][10]

This compound was one of the first selective small-molecule inhibitors of PIKfyve to be discovered.[5] It demonstrates potent inhibition of PIKfyve with an IC50 of 33 nM.[7] While it also inhibits the class IA PI3-kinase p110α, this occurs at a concentration approximately 100-fold higher than that required for PIKfyve inhibition, indicating a significant window of selectivity.[7]

Apilimod has emerged as a particularly potent and exquisitely selective PIKfyve inhibitor.[10][11] In vitro kinase assays have reported IC50 values ranging from approximately 0.4 nM to 14 nM.[3][9] Importantly, comprehensive kinome-wide profiling has demonstrated that at a concentration of 1 µM, Apilimod almost exclusively binds to PIKfyve, highlighting its exceptional specificity.[7][10] This high degree of selectivity makes Apilimod a valuable tool for specifically interrogating the function of PIKfyve with minimal off-target effects.

Mechanistic Insights: Disruption of Downstream Signaling

The inhibition of PIKfyve by both this compound and Apilimod sets off a cascade of downstream cellular events, most notably impacting autophagy and mTOR signaling.

Autophagy: PIKfyve is a crucial regulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[2][3] Inhibition of PIKfyve disrupts autophagic flux, leading to the accumulation of autophagosomes.[12] This is a consequence of impaired lysosomal function, which is necessary for the final stages of autophagy.

mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Recent studies have revealed a complex interplay between PIKfyve and mTOR signaling. Inhibition of PIKfyve leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[13][14] This occurs because PIKfyve inhibition disrupts the interaction between mTOR complex 1 (mTORC1) and TFEB on the lysosomal surface, even in nutrient-rich conditions.[13][15] This finding underscores the role of PIKfyve in integrating nutrient sensing with lysosomal function.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Vacuolation Assay start_invitro Start recombinant_pikfyve Recombinant PIKfyve start_invitro->recombinant_pikfyve inhibitor_incubation Incubate with This compound or Apilimod recombinant_pikfyve->inhibitor_incubation add_substrate Add PtdIns3P and [γ-³²P]ATP inhibitor_incubation->add_substrate kinase_reaction Kinase Reaction add_substrate->kinase_reaction tlc Thin Layer Chromatography (TLC) kinase_reaction->tlc quantification_invitro Quantify Radiolabeled PtdIns(3,5)P₂ and PtdIns5P tlc->quantification_invitro end_invitro Determine IC50 quantification_invitro->end_invitro start_cellular Start cell_culture Culture Cells (e.g., HeLa, DU145) start_cellular->cell_culture inhibitor_treatment Treat with This compound or Apilimod cell_culture->inhibitor_treatment incubation_cellular Incubate for Defined Time Period inhibitor_treatment->incubation_cellular microscopy Phase-Contrast Microscopy incubation_cellular->microscopy quantification_cellular Quantify Percentage of Vacuolated Cells microscopy->quantification_cellular end_cellular Assess Cellular Potency quantification_cellular->end_cellular

Caption: Experimental workflows for assessing PIKfyve inhibition.

Experimental Protocols

To aid researchers in their investigations of PIKfyve, we provide the following detailed, step-by-step methodologies for key experiments.

In Vitro PIKfyve Kinase Assay

This assay directly measures the enzymatic activity of PIKfyve and its inhibition by compounds like this compound and Apilimod.

Rationale: The principle of this assay is to quantify the transfer of a radiolabeled phosphate group from ATP to the substrate PtdIns3P by PIKfyve. The resulting radiolabeled products, PtdIns(3,5)P₂ and PtdIns5P, are then separated and quantified.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant PIKfyve enzyme with a kinase buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Incubation: Add varying concentrations of this compound or Apilimod (or DMSO as a vehicle control) to the reaction tubes and incubate for 15-30 minutes at 30°C to allow for inhibitor binding.

  • Substrate Addition: Initiate the kinase reaction by adding the lipid substrate PtdIns3P and [γ-³²P]ATP.

  • Kinase Reaction: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Lipid Extraction: Extract the lipids from the reaction mixture using a suitable organic solvent system (e.g., chloroform:methanol).

  • Thin Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the chromatogram using an appropriate solvent system to separate the different phosphoinositides.

  • Autoradiography and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipid products. Quantify the intensity of the spots corresponding to PtdIns(3,5)P₂ and PtdIns5P using densitometry.

  • IC50 Determination: Plot the percentage of PIKfyve inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Vacuolation Assay

This cell-based assay provides a phenotypic readout of PIKfyve inhibition in a biologically relevant context.

Rationale: As previously mentioned, the inhibition of PIKfyve leads to a distinct and easily observable phenotype of cytoplasmic vacuolation. This assay quantifies the extent of vacuole formation in cells treated with PIKfyve inhibitors.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, DU145, or HEK293) in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or Apilimod. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specific duration (e.g., 4 to 24 hours) to allow for the development of the vacuolation phenotype.

  • Microscopy: Observe the cells under a phase-contrast microscope.

  • Quantification: For each treatment condition, count the number of cells exhibiting clear cytoplasmic vacuoles and the total number of cells in several random fields of view.

  • Data Analysis: Calculate the percentage of vacuolated cells for each inhibitor concentration. Plotting this percentage against the concentration allows for the determination of the cellular potency of the inhibitors.

Conclusion: Choosing the Right Tool for the Job

Both this compound and Apilimod are powerful and selective inhibitors of PIKfyve, each with a substantial body of literature supporting their use in dissecting the roles of this critical lipid kinase.

  • Apilimod stands out for its exceptional selectivity, making it the preferred choice when minimizing the potential for off-target effects is paramount. Its sub-nanomolar to low nanomolar potency in vitro further solidifies its position as a highly specific and potent tool.

  • This compound , while also highly selective for PIKfyve, has a well-characterized, albeit much weaker, off-target activity on p110α. This should be taken into consideration when interpreting data, especially at higher concentrations. Nevertheless, it remains a valuable and widely used tool for studying PIKfyve function.

The choice between this compound and Apilimod will ultimately depend on the specific experimental context, the desired level of selectivity, and the cell types being investigated. By understanding the nuances of their potency, selectivity, and mechanistic action, researchers can confidently select the most appropriate inhibitor to advance our understanding of PIKfyve-mediated cellular processes and their implications in health and disease.

References

  • Structures, potency, and selectivity values for published PIKfyve... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Hasegawa, J., Inoki, K., & Weisman, L. S. (2022). PIKFYVE-dependent regulation of MTORC1 and TFEB. Autophagy reports, 1(1), 247–251.
  • Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell De
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). MDPI.
  • Mechanism understanding of PIKfyve inhibitor YM201636 with human serum albumin: Insights from molecular modeling and multiple spectroscopic techniques. (2021). PubMed.
  • Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses. (n.d.). NIH.
  • The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells. (2020). PMC.
  • A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding. (2008). PMC.
  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. (2024). Cells, 13(11), 953.
  • Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell de
  • Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance. (2022). NIH.
  • PIKfyve regulates vacuole maturation and nutrient recovery following engulfment. (2016). PMC.
  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma | Request PDF. (2025).
  • PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism. (2026). Blood.
  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. (2017). PubMed.
  • PIKFYVE-dependent regulation of MTORC1 and TFEB. (2022). PMC - NIH.
  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. (2017). PMC.
  • PIKfyve inhibition in myeloma disrupts autophagy and the lysosome, increasing MHC expression and cholesterol metabolism. (2025). PubMed.
  • In vitro kinase assay. (2024). Protocols.io.
  • PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumul
  • Abstract 6908: Autophagy disruption via PIKfyve inhibition as a novel strategy to enhance immunotherapy responses in multiple myeloma. (2025). AACR Journals.
  • Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve. (2023).
  • Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy | Request PDF. (2025).
  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. - Semantic Scholar. (n.d.). Retrieved February 9, 2026, from [Link]

  • A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis. (2021). Taylor & Francis Online.
  • Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence. (2018). bioRxiv.
  • PIP5K3(PIKFYVE)
  • PIKfyve inhibition increases exosome release and induces secretory autophagy | Request PDF. (2025).
  • Phosphoinositide Kinase, FYVE Finger Containing (PIKFYVE). (n.d.). Cloud-Clone.
  • Apilimod | PIKfyve inhibitor | CAS 541550-19-0. (n.d.). Selleck Chemicals.

Sources

Comparative Guide: YM-201636 vs. Wortmannin Specificity in Phosphoinositide Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YM-201636 and Wortmannin are critical tools for dissecting the phosphoinositide signaling network, yet they target distinct nodes with vastly different specificity profiles.

  • Wortmannin is a broad-spectrum, irreversible pan-PI3K inhibitor that abolishes the production of PI(3)P and PI(3,4,5)P3, effectively shutting down early-stage autophagy and Akt signaling. Its utility is limited by extreme instability in aqueous media and lack of isoform selectivity.

  • This compound is a selective inhibitor of PIKfyve (a Class III lipid kinase), blocking the conversion of PI(3)P to PI(3,5)P2.[1][2][3][4] It is the reagent of choice for studying late-stage endosomal trafficking and lysosomal maturation. However, researchers must control for its potent off-target inhibition of TPC2 (Two-Pore Channel 2) and Class I PI3K (at high doses).

Mechanistic Profile & Selectivity Analysis

Target Specificity Comparison

The following table synthesizes IC50 values from key literature sources. Note the orders-of-magnitude difference in target affinity.

FeatureWortmannin This compound
Primary Target Pan-PI3K (Class I, II, III)PIKfyve (Phosphatidylinositol-3-phosphate 5-kinase)
Mechanism Irreversible covalent modification of Lys-802 (in p110

)
Reversible ATP-competitive inhibition
IC50 (Primary) ~1–5 nM (Class I PI3K)~2–10 nM (Vps34/Class III)33 nM (PIKfyve)
Key Off-Targets mTOR (IC50 ~200 nM)DNA-PK (IC50 ~10–20 nM)MLCK (Myosin Light Chain Kinase)TPC2 (Two-Pore Channel 2) (IC50 ~160 nM)Class I PI3K (p110

)
(IC50 ~3.3

M)
Stability Unstable:

min in tissue culture media (pH 7.4)
Stable: Suitable for long-term incubations (>24h)
Cellular Phenotype Blocks autophagy initiation; suppresses p-Akt; inhibits glucose uptake.Induces massive endosomal vacuolation; blocks autophagosome-lysosome fusion (LC3 accumulation).
The Signaling Cascade: Where They Act

Understanding the precise intervention point is critical for experimental design.

PI3K_Pathway PI Phosphatidylinositol (PI) PI3P PI(3)P (Early Endosome) PI->PI3P Vps34 PIP3 PI(3,4,5)P3 (Plasma Membrane) PI->PIP3 Class I PI3K PI35P2 PI(3,5)P2 (Late Endosome/Lysosome) PI3P->PI35P2 PIKfyve Vps34 Vps34 (Class III PI3K) ClassI Class I PI3K PIKfyve PIKfyve Wort Wortmannin (Blocks Production) Wort->Vps34 Wort->ClassI YM This compound (Blocks Conversion) YM->ClassI High Dose (>1µM) YM->PIKfyve

Figure 1: Differential intervention points. Wortmannin acts upstream, preventing the formation of PI(3)P. This compound acts downstream, preventing the maturation of PI(3)P into PI(3,5)P2.

Senior Scientist Insights: Experimental Validity

The "Wortmannin Trap": Stability vs. Potency

A common error in Wortmannin protocols is assuming constant inhibition over long time courses.

  • Problem: Wortmannin hydrolyzes rapidly in neutral pH (media), losing potency within minutes to hours.

  • Solution: For experiments lasting >1 hour, media must be replenished with fresh inhibitor every 2–3 hours, or LY294002 (more stable, though less potent) should be considered as an alternative.

  • Specificity Check: If you observe inhibition of mTOR substrates (e.g., p-S6K) at doses >200 nM, you are likely observing off-target effects. Keep Wortmannin concentrations <100 nM for PI3K specificity.

The "this compound Trap": TPC2 Inhibition

Recent data (see Cang et al. and Boccaccio et al.) revealed that this compound inhibits the Two-Pore Channel 2 (TPC2) , a lysosomal cation channel, with an IC50 (~160 nM) very close to its PIKfyve inhibitory concentration.[3]

  • Implication: If your readout involves lysosomal calcium release or endosomal pH, the effect might be due to TPC2 blockade, not PIKfyve inhibition.

  • Control: Use Apilimod as an orthogonal PIKfyve inhibitor. Apilimod is structurally distinct and does not inhibit TPC2, allowing you to validate that the phenotype is indeed PIKfyve-dependent.

Experimental Protocols

Protocol A: Distinguishing Autophagy Stages (Initiation vs. Maturation)

Objective: Determine if the compound blocks autophagosome formation (Wortmannin) or degradation (this compound).

Materials:

  • Cells stably expressing GFP-LC3.[5]

  • Lysis Buffer (RIPA + Phosphatase Inhibitors).

  • Antibodies: Anti-LC3B, Anti-p62/SQSTM1, Anti-Actin.

Workflow:

  • Treatment Groups:

    • Vehicle (DMSO).

    • Wortmannin (100 nM) for 4 hours.

    • This compound (800 nM) for 4 hours.

    • Flux Control: Bafilomycin A1 (100 nM).

  • Western Blot Analysis:

    • Wortmannin Result: Decrease in LC3-II levels compared to baseline (blocks lipidation).

    • This compound Result: Significant increase in LC3-II and p62 levels (blocks fusion/degradation).

  • Microscopy Validation:

    • Wortmannin: Diffuse GFP signal (no puncta).

    • This compound: Accumulation of large, swollen GFP-positive puncta (vacuoles).

Protocol B: Visualizing Endosomal Vacuolation (The YM Phenotype)

Objective: Confirm PIKfyve inhibition via its hallmark morphological phenotype.

Step-by-Step:

  • Seed HeLa or HEK293 cells on glass coverslips.

  • Treat with This compound (800 nM) for 2–4 hours.

    • Note: Vacuolation is reversible. Do not wash cells excessively before fixation.

  • Fix with 4% Paraformaldehyde (PFA) for 15 mins at RT.

  • Stain with Lamp1 (Lysosomal marker) or EEA1 (Early Endosome marker).

  • Expected Outcome:

    • This compound causes the formation of large, translucent vacuoles visible even under phase contrast.

    • Confocal imaging will show Lamp1 localized to the limiting membrane of these enlarged vacuoles.

    • Wortmannin Control: Pre-treatment with Wortmannin (100 nM) prevents this compound-induced vacuolation because the substrate (PI(3)P) required for the endosomal swelling is depleted.

Decision Logic: Which Inhibitor to Use?

Selection_Logic Start Select Biological Question Q1 Targeting Akt/mTOR or Insulin Signaling? Start->Q1 Q2 Targeting Lysosomal Trafficking/Maturation? Q1->Q2 No ChoiceW Use Wortmannin (100 nM) *Refresh media every 2h* Q1->ChoiceW Yes Q2->ChoiceW No (Early Autophagy) ChoiceY Use this compound (800 nM) *Control with Apilimod* Q2->ChoiceY Yes (Late Endosome)

Figure 2: Decision tree for inhibitor selection based on downstream biological targets.

References

  • Jefferies, H. B., et al. (2008). "A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding."[4][6] EMBO Reports. Link

  • Ikonomov, O. C., et al. (2009). "this compound, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes."[6] Biochemical and Biophysical Research Communications. Link

  • Martin, S., et al. (2013). "Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death."[1][7] PLOS ONE. Link

  • Wang, Y., et al. (2022). "Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance." Communications Biology. Link

  • Wymann, M. P., et al. (1996). "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction." Molecular and Cellular Biology. Link

Sources

Comparative Guide: Chemical Inhibition (YM-201636) vs. Genetic Knockdown (siRNA) of PIKfyve

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is the sole enzyme responsible for synthesizing PI(3,5)P2 from PI(3)P.[1] This conversion is critical for endomembrane homeostasis, lysosomal fission, and trafficking.

This guide compares the two primary methods for ablating PIKfyve function: YM-201636 , a cell-permeable small molecule inhibitor, and siRNA-mediated knockdown . While both methods induce the hallmark "swollen vacuole" phenotype, they differ fundamentally in kinetics, reversibility, and off-target profiles. This compound is the superior tool for studying acute trafficking events (minutes to hours), whereas siRNA is required to validate long-term viability and rule out chemical off-target effects on Class I PI3K (p110


).

Scientific Background & Mechanism of Action[2][3][4][5][6][7][8][9][10]

The PIKfyve Pathway

PIKfyve resides on early endosomes, where it phosphorylates the D-5 position of the inositol ring of PI(3)P.[2] The resulting lipid, PI(3,5)P2, recruits effectors like TRPML1 (a calcium channel) to regulate lysosomal fission and acidification.[3]

  • Inhibition Consequence: Loss of PI(3,5)P2 prevents lysosomal fission.[2] The organelles continue to fuse but cannot divide, leading to massive, translucent cytoplasmic vacuoles (enlarged endolysosomes).

Mechanistic Differences[11]
  • This compound: Acts as an ATP-competitive inhibitor. It binds the kinase domain of PIKfyve, instantly halting enzymatic activity.

  • siRNA: Degrades PIKFYVE mRNA. This results in a gradual depletion of the protein, allowing the cell time to potentially activate compensatory mechanisms.

PIKfyve_Pathway PI3P PI(3)P PIKfyve PIKfyve Complex (Vac14/Fig4) PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Effectors Effectors (TRPML1, TPCs) PI35P2->Effectors Fission Lysosomal Fission & Trafficking Effectors->Fission YM This compound (Chemical Block) YM->PIKfyve Inhibits (Acute) siRNA siRNA (mRNA Degradation) siRNA->PIKfyve Depletes (Chronic)

Figure 1: The PIKfyve signaling axis.[4] this compound blocks kinase activity directly, while siRNA reduces protein abundance.

Critical Performance Comparison

A. Kinetics & Onset
  • This compound (Acute): Effects are visible within 20–40 minutes . Massive vacuolization typically peaks between 2–4 hours. This speed allows researchers to capture the immediate consequences of PI(3,5)P2 depletion before secondary toxicity sets in.

  • siRNA (Chronic): Requires 48–72 hours for sufficient protein knockdown. By the time the phenotype appears, the cell may have altered other pathways (e.g., autophagy upregulation) to survive stress.

B. Selectivity & Off-Targets
  • This compound Specificity Profile:

    • Primary Target: PIKfyve (IC50

      
       33–54 nM).
      
    • Major Off-Target:p110

      
       (Class I PI3K) . At concentrations >800 nM, this compound begins to inhibit p110
      
      
      
      (IC50
      
      
      3.0
      
      
      M).
    • Implication: If you use this compound at high doses (e.g., 1

      
      M) to ensure total block, you risk dampening Akt signaling, confounding survival data.
      
  • siRNA Specificity:

    • Highly specific to the PIKFYVE sequence. However, "off-target" effects here refer to transfection toxicity or the activation of innate immune responses (interferon response), which must be controlled for using scrambled siRNA.

C. Reversibility (The "Washout" Factor)
  • This compound: Highly reversible. Washing cells with fresh media restores PI(3,5)P2 levels and resolves vacuoles within 2–4 hours. This is ideal for "pulse-chase" trafficking experiments.

  • siRNA: Irreversible within the experimental window. Rescue requires transfection of an siRNA-resistant cDNA construct, which is technically demanding.

Data Summary Table
FeatureThis compound (Chemical)PIKfyve siRNA (Genetic)
IC50 / Efficiency ~33 nM (Cell-free assay)>80% mRNA reduction (typical)
Time to Phenotype < 1 Hour (Vacuolization)48–72 Hours
Duration Transient (Reversible)Sustained (Days)
Key Off-Target Class I PI3K (p110

) at >1

M
None (sequence dependent)
Best Application Acute trafficking, Live-cell imagingViability studies, Target validation
Cost LowModerate/High

Experimental Protocols

Protocol A: Acute Inhibition with this compound

Use this protocol for: Live cell imaging, retroviral entry assays, and acute autophagy flux studies.

  • Preparation:

    • Dissolve this compound in DMSO to create a 1 mM stock . Aliquot and store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles.

  • Dosing:

    • Dilute stock into warm culture media (DMEM/RPMI + 10% FBS).

    • Optimal Concentration: 800 nM .

    • Range: 100 nM (partial effect) to 800 nM (maximal specific effect). Avoid >1

      
      M to prevent p110
      
      
      
      inhibition [1].
  • Incubation:

    • Incubate cells for 2–4 hours at 37°C.

    • Observation: Check for cytoplasmic vacuolization using phase-contrast microscopy.

  • Washout (Optional for Reversibility):

    • Aspirate media containing this compound.

    • Wash 3x with warm PBS.

    • Add fresh complete media. Vacuoles should disappear within 120–180 minutes.

Protocol B: Genetic Knockdown via siRNA

Use this protocol for: Confirming this compound results, long-term cytotoxicity studies.

  • Transfection:

    • Seed cells to reach 30–50% confluency.

    • Use a pooled siRNA approach (e.g., ON-TARGETplus SMARTpool) to minimize off-target effects.

    • Transfect using Lipofectamine RNAiMAX (or equivalent) according to manufacturer instructions.

    • Control: Non-targeting Scrambled siRNA is mandatory .

  • Timeline:

    • 24h: Change media.

    • 48h: Check for mRNA knockdown (qPCR).

    • 72h: Peak protein knockdown. Assess phenotype (vacuolization) and harvest for Western Blot.

  • Validation (Western Blot):

    • Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

    • Probe for PIKfyve (approx. 240 kDa). Note: This is a high molecular weight protein; use a low-percentage gel (6%) or Tris-Acetate gel for separation.

    • Probe for GAPDH/Actin as loading control.

Decision Matrix & Troubleshooting

When should you use which tool? Use the logic flow below to design your experiment.

Decision_Matrix Start Experimental Goal? Q1 Is the focus acute trafficking or rapid signaling? Start->Q1 YM_Path Use this compound (800 nM, 2-4h) Q1->YM_Path Yes Q2 Is the focus long-term cell fate or drug validation? Q1->Q2 No Validation CRITICAL STEP: Validate YM phenotype with siRNA to prove specificity YM_Path->Validation siRNA_Path Use siRNA (72h incubation) Q2->siRNA_Path Yes siRNA_Path->Validation

Figure 2: Decision matrix for selecting PIKfyve inhibition methods.

Troubleshooting Common Issues
  • Issue: this compound treated cells die too quickly.

    • Cause: Concentration >1

      
      M inhibits Class I PI3K/Akt survival signals.
      
    • Solution: Lower dose to 400–800 nM and reduce time point to <6 hours.

  • Issue: siRNA shows no vacuoles.

    • Cause: Insufficient knockdown. PIKfyve is robust; even 20% remaining protein can maintain function.

    • Solution: Extend to 96h or use a double-hit transfection protocol (transfect at 0h and 24h).

References

  • Jefferies, H. B., et al. (2008). A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding.[4][5] EMBO Reports, 9(2), 164–170.[1][4]

  • Martin, S., et al. (2013). Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death.[1][6][4][5][7] PLoS ONE, 8(3), e60152.[7]

  • Ikonomov, O. C., et al. (2001). Functional dissection of lipid and protein kinase signals of PIKfyve reveals the role of PtdIns 3,5-P2 production for endomembrane integrity. Journal of Biological Chemistry, 276(28), 26141–26147.

  • Gayle, S., et al. (2017). Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma.[8] Blood, 129(13), 1768–1778.

Sources

A Senior Application Scientist's Guide to Validating YM-201636 Activity with PtdIns(3,5)P2 ELISA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cellular biology and drug development, the small molecule YM-201636 is a critical tool for probing the intricacies of endosomal trafficking and autophagy. As a potent and selective inhibitor of PIKfyve kinase, its primary function is to block the synthesis of the signaling lipid Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2] However, simply adding this compound to your cells is not enough; rigorous validation is essential to ensure that the observed phenotype is a direct result of on-target PIKfyve inhibition.

This guide provides an in-depth comparison of methods for validating this compound activity, with a central focus on the quantitative PtdIns(3,5)P2 ELISA. We will explore the causality behind experimental choices, detail self-validating protocols, and compare the primary ELISA method with orthogonal approaches to provide a complete picture of inhibitor efficacy.

The PIKfyve Pathway: The Target of this compound

PIKfyve is a lipid kinase that plays a pivotal role in the endo-lysosomal system. It catalyzes the phosphorylation of Phosphatidylinositol 3-phosphate (PtdIns3P) on the 5' position of the inositol ring, generating PtdIns(3,5)P2.[3][4] This low-abundance phosphoinositide is crucial for regulating a multitude of cellular processes, including endosome maturation, retrograde trafficking from endosomes to the Golgi, lysosomal homeostasis, and autophagy.[5][6][7][8]

By inhibiting PIKfyve, this compound depletes the cellular pool of PtdIns(3,5)P2, leading to profound effects such as the formation of large cytoplasmic vacuoles and disruption of endosomal sorting.[9][10] Therefore, the most direct and definitive way to confirm this compound activity is to quantify the reduction in its downstream product, PtdIns(3,5)P2.

PtdIns3P PtdIns3P (Substrate) PIKfyve PIKfyve Kinase (Enzyme) PtdIns3P->PIKfyve Binds to PtdIns35P2 PtdIns(3,5)P2 (Product) PIKfyve->PtdIns35P2 Phosphorylates to produce Downstream Endosomal Trafficking, Lysosome Homeostasis, Autophagy PtdIns35P2->Downstream Regulates YM201636 This compound YM201636->PIKfyve Inhibits

Figure 1: PIKfyve Signaling Pathway and this compound Inhibition.

Primary Validation: Quantitative PtdIns(3,5)P2 ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) offers a robust, quantitative, and relatively high-throughput method to directly measure the concentration of PtdIns(3,5)P2 in cell lysates. It provides a direct readout of PIKfyve's enzymatic activity.

Principle of Competitive ELISA

The assay operates on the principle of competition. A microplate is pre-coated with a fixed amount of PtdIns(3,5)P2. Lipids extracted from your experimental samples (control vs. This compound-treated) are added to the wells along with a PtdIns(3,5)P2-specific detector protein. The PtdIns(3,5)P2 from your sample competes with the plate-bound PtdIns(3,5)P2 for binding to the detector protein. A subsequent enzyme-linked secondary antibody and substrate generate a colorimetric signal. The logic is inverse: the more PtdIns(3,5)P2 in your sample, the weaker the signal from the plate.

cluster_0 1. Cell Treatment & Lysis cluster_1 2. Competitive Binding cluster_2 3. Detection A Treat cells with This compound or Vehicle B Lyse cells and perform lipid extraction A->B C Add lipid extract and PtdIns(3,5)P2 detector to coated plate B->C D Incubate to allow competitive binding C->D E Wash plate, add HRP-conjugated 2° Ab D->E F Add substrate and measure absorbance E->F

Figure 2: General workflow for a competitive PtdIns(3,5)P2 ELISA.

Detailed Experimental Protocol

This protocol is a guideline; always refer to the specific instructions provided with your commercial ELISA kit (e.g., from Echelon Biosciences).[11]

1. Cell Culture and Treatment:

  • Causality: The choice of cell line, seeding density, and treatment conditions are critical for observing a robust effect. Use a cell line known to have active endosomal trafficking.

  • Protocol:

    • Plate cells (e.g., HeLa, NIH3T3) to reach 80-90% confluency on the day of the experiment. A 10 cm dish or T75 flask typically yields enough cells for one sample in triplicate.

    • Prepare fresh this compound in DMSO. A final concentration range of 100 nM to 1 µM is typical.

    • Treat cells with this compound or a vehicle control (DMSO) for a duration sufficient to see an effect on PtdIns(3,5)P2 levels, typically 1-4 hours.[9][10]

2. Phosphoinositide Extraction:

  • Causality: Phosphoinositides are low-abundance lipids susceptible to degradation. An acidified organic extraction is necessary to efficiently partition these negatively charged lipids from the aqueous phase and inactivate cellular phosphatases.[12]

  • Protocol:

    • Aspirate media and place the culture dish on ice.

    • Wash cells once with ice-cold PBS.

    • Add 1 mL of ice-cold 0.5 M Trichloroacetic Acid (TCA). Scrape the cells and collect the suspension in a microfuge tube.

    • Pellet the precipitate by centrifuging at high speed for 5 minutes at 4°C.

    • Wash the pellet with 5% TCA containing 1 mM EDTA.

    • Add a mixture of Methanol:Chloroform:HCl (20:10:0.1 v/v/v). Vortex thoroughly.

    • Add Chloroform and 0.1 M HCl. Vortex again to form a biphasic mixture.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower phase and dry it under a stream of nitrogen or in a speed vacuum. The dried lipid film is now ready for the ELISA.

3. ELISA Procedure:

  • Causality: This is a self-validating system. A standard curve, created with known amounts of synthetic PtdIns(3,5)P2, is run in parallel with your samples. The accuracy of your sample measurements is directly dependent on the quality of this curve.

  • Protocol:

    • Resuspend the dried lipid samples and the PtdIns(3,5)P2 standards in the provided assay buffer. This step is critical; ensure full solubilization by vortexing or sonicating.[11]

    • Add samples, standards, and controls to the PtdIns(3,5)P2-coated plate.

    • Add the PtdIns(3,5)P2 detector protein to each well and incubate, typically for 1 hour at room temperature, to allow for competitive binding.

    • Wash the plate thoroughly to remove unbound detector protein and sample components.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate again to remove the unbound secondary antibody.

    • Add TMB substrate. A blue color will develop, which is stopped with an acid solution, turning it yellow.

    • Read the absorbance at 450 nm on a microplate reader.

Data Interpretation and Expected Results

The absorbance values are inversely proportional to the amount of PtdIns(3,5)P2 in your sample. By plotting the standard curve (Absorbance vs. log[PtdIns(3,5)P2]), you can interpolate the concentration of PtdIns(3,5)P2 in your unknown samples.

Treatment Group This compound Conc. Absorbance at 450 nm (OD) Calculated PtdIns(3,5)P2 (pmol/well) % of Control
Vehicle Control0 nM (DMSO)0.4510.2100%
This compound100 nM0.885.150%
This compound500 nM1.521.817.6%
This compound1000 nM1.85< 1.0< 9.8%

Orthogonal Validation: Building a Trustworthy Scientific Narrative

Immunofluorescence with PtdIns(3,5)P2 Biosensors
  • Principle: This method visualizes the cellular location and relative abundance of PtdIns(3,5)P2. It involves transfecting cells with a fluorescently-tagged protein domain that specifically binds to PtdIns(3,5)P2, such as a tandem ML1N-based probe or the recently identified PX domain of SNXA.[13][14]

  • Workflow:

    • Transfect cells with the biosensor plasmid.

    • Treat with this compound or vehicle.

    • Fix, permeabilize, and mount cells for imaging.

    • Acquire images using confocal microscopy.

  • Expected Outcome: In control cells, the fluorescent probe will exhibit a distinct punctate pattern, localizing to late endosomes and lysosomes. Upon treatment with this compound, the depletion of PtdIns(3,5)P2 causes the probe to lose its binding sites, resulting in a diffuse cytoplasmic signal and a loss of puncta.[13] This provides a powerful visual confirmation of the ELISA results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS is the gold standard for lipidomics. It provides unparalleled specificity and absolute quantification by separating lipid species chromatographically and identifying them by their mass-to-charge ratio.[12][15]

  • Workflow: Involves the same lipid extraction as for ELISA, followed by analysis on a specialized LC-MS/MS system.

  • Benefit: This method can unambiguously distinguish between PtdIns(3,5)P2 and other phosphoinositide isomers, eliminating any concern of cross-reactivity that might be present in an antibody-based assay. It provides the highest level of chemical certainty.[12]

Phenotypic Analysis
  • Principle: This indirect method validates that this compound induces the known downstream cellular consequences of PIKfyve inhibition.

  • Key Phenotypes:

    • Cytoplasmic Vacuolation: The most characteristic phenotype of PIKfyve inhibition is the formation of large, phase-lucent vacuoles in the cytoplasm.[9][10] This is easily observable with a simple phase-contrast microscope within hours of treatment.

    • Dysregulation of Autophagy: PIKfyve inhibition can impair autophagic flux.[7][16] This can be assessed by measuring the levels of the autophagosome marker LC3-II by Western blot. An accumulation of LC3-II in the presence of this compound suggests a block in the autophagic pathway.[16]

Comparative Analysis: Choosing the Right Tool

No single method is perfect. The optimal validation strategy often involves a combination of approaches. The ELISA provides the quantitative core, while microscopy and phenotypic analysis provide crucial corroborating evidence.

center Validation Strategy ELISA PtdIns(3,5)P2 ELISA center->ELISA Quantitative Direct IF Fluorescent Biosensor (Microscopy) center->IF Spatiotemporal Semi-Quantitative MS LC-MS/MS center->MS Absolute Quantification High Specificity Pheno Phenotypic Analysis (e.g., Vacuolation) center->Pheno Functional Readout Indirect

Figure 3: Logic diagram for comparing validation methods.

Method Measurement Type Quantification Throughput Cost / Equipment Pros Cons
PtdIns(3,5)P2 ELISA DirectQuantitativeHighModerate / Plate ReaderBalanced, specific, good for screeningPotential for cross-reactivity with other lipids
IF Biosensor Direct (Localization)Semi-QuantitativeLowHigh / Confocal MicroscopeProvides spatial context, visually intuitiveLow throughput, transfection required, potential for artifacts[17]
LC-MS/MS DirectAbsoluteLowVery High / Mass SpecGold standard for specificity and accuracy[12]Low throughput, requires specialized expertise and equipment
Phenotypic Analysis Indirect (Functional)QualitativeHigh (Microscopy)Low / Microscope, Western BlotEasy, fast, confirms functional consequenceIndirect, non-specific, other off-target effects could cause phenotype

Final Recommendation

For robust validation of this compound activity, a two-pronged approach is recommended:

  • Primary Validation: Use a PtdIns(3,5)P2 ELISA to directly quantify the dose-dependent reduction of the target lipid. This provides the core quantitative evidence of PIKfyve inhibition.

  • Orthogonal Confirmation: Complement the ELISA data by confirming the hallmark phenotype of cytoplasmic vacuolation using simple phase-contrast microscopy. This rapid, functional assay confirms that the quantified reduction in PtdIns(3,5)P2 translates to the expected biological effect in your cells.

References

  • de Lartigue, J., Polson, H., Feldman, M., et al. (2009). PIKfyve regulation of endosome-linked pathways. Traffic, 10(7), 883-893. [Link]

  • Cai, X., & Yang, C. (2022). Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance. Communications Biology, 5(1), 758. [Link]

  • Martin, S., Harper, C.B., et al. (2013). Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death. PLOS ONE, 8(3), e59379. [Link]

  • Hirano, T., et al. (2018). Visualization of Phosphatidylinositol 3,5-Bisphosphate Dynamics by a Tandem ML1N-Based Fluorescent Protein Probe in Arabidopsis. Plant and Cell Physiology, 59(4), 693–704. [Link]

  • Dukes, J.D., et al. (2012). The PIKfyve inhibitor YM201636 blocks the continuous recycling of the tight junction proteins claudin-1 and claudin-2 in MDCK cells. Journal of Cell Science, 125(Pt 8), 1930-1935. [Link]

  • Odorizzi, G., Babst, M., & Emr, S.D. (1998). PtdIns(3,5)P2 is required for delivery of endocytic cargo into the multivesicular body. Cell, 95(6), 847-858. [Link]

  • Cai, X., et al. (2023). Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. Biomolecules, 13(12), 1735. [Link]

  • Hou, D., et al. (2021). Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy. ResearchGate. [Link]

  • Ozpolat, B., et al. (2021). The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells. Turkish Journal of Biology, 45(2), 164-177. [Link]

  • Martin, S., et al. (2013). Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death. PLoS ONE, 8(3), e59379. [Link]

  • Martin, S., et al. (2013). Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death. PLoS One, 8(3), e59379. [Link]

  • Wang, H., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3326-3335. [Link]

  • Rivero-Ríos, P., & Weisman, L. S. (2022). Roles of PIKfyve in multiple cellular pathways. Trends in Cell Biology, 32(10), 886-898. [Link]

  • Tsujita, K., et al. (2004). Myotubularin Regulates the Function of the Late Endosome Through the GRAM Domain-Phosphatidylinositol 3,5-Bisphosphate Interaction. Journal of Biological Chemistry, 279(14), 13817-13824. [Link]

  • Lessman, J.J., et al. (2023). PIKfyve is an essential component of the endolysosomal pathway within photoreceptors and the retinal pigment epithelium. bioRxiv. [Link]

  • Wang, H., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3326–3335. [Link]

  • Balla, T., et al. (2024). An advanced toolset to manipulate and monitor subcellular phosphatidylinositol 3,5-bisphosphate. Journal of Cell Biology, 223(3), e202307074. [Link]

  • Al-Fahad, D., et al. (2021). A Comparative Study to Visualize PtdIns(4,5)P2 and PtdIns(3,4,5)P3 in MDA-MB-231 Breast Cancer Cell Line. Reports of Biochemistry and Molecular Biology, 10(3), 358-366. [Link]

  • Grinstein, S., et al. (2021). Phosphatidylinositol 3-kinase-independent synthesis of PtdIns(3,4)P2 by a phosphotransferase. bioRxiv. [Link]

Sources

Technical Comparison: YM-201636 vs. Vacuolin-1 in PIKfyve-Mediated Endosomal Swelling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of endolysosomal trafficking, YM-201636 and Vacuolin-1 represent two of the most critical chemical probes for inducing endosomal swelling (vacuolization). While historically distinct—this compound was the first rationally characterized PIKfyve inhibitor, while Vacuolin-1 was a phenotypic hit with an unknown target for a decade—current consensus confirms they share the same primary mechanism: inhibition of the lipid kinase PIKfyve .

The Verdict:

  • Choose this compound if you require a compound with extensive historical characterization in kinase selectivity literature, but be aware of its off-target activity against Type I PI3-Kinases at high concentrations.

  • Choose Vacuolin-1 for phenotypic screening where rapid, massive vacuolization is the primary readout. It is generally more potent and stable in solution than this compound, though its exact selectivity profile is slightly less documented in early literature.

  • Gold Standard Note: For absolute selectivity, Apilimod is currently the superior PIKfyve inhibitor (

    
     in pM range), but this compound and Vacuolin-1 remain standard in many established protocols.
    

Mechanistic Deep Dive: The Physiology of Swelling

To use these tools effectively, one must understand that "swelling" is not merely water retention; it is a specific arrest of membrane trafficking dynamics.

The PIKfyve Pathway

PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is the sole enzyme responsible for converting PI(3)P to PI(3,5)P2 on the cytosolic face of late endosomes.

  • Substrate: PI(3)P is abundant on early endosomes.

  • Enzyme Action: PIKfyve phosphorylates the 5-position.[1]

  • Product: PI(3,5)P2 is a low-abundance regulatory lipid.

  • Effector: PI(3,5)P2 binds and activates TRPML1 (Mucolipin-1), a calcium channel.

Why Inhibition Causes Swelling

When this compound or Vacuolin-1 inhibits PIKfyve, PI(3,5)P2 levels crash.

  • Fission Block: Without TRPML1 activation, the calcium release required for membrane fission (vesicle budding) fails.

  • Fusion Dominance: Homotypic fusion of endosomes continues unchecked.

  • Osmotic Imbalance: Recent data suggests PIKfyve inhibition traps ammonium (

    
    ) inside lysosomes, leading to osmotic water influx.
    

The result is massive, translucent vacuoles derived from late endosomes/lysosomes.

PIKfyve_Pathway PI3P PI(3)P (Endosomal Membrane) PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Inhibitors This compound / Vacuolin-1 Inhibitors->PIKfyve Inhibition TRPML1 TRPML1 Channel Activation PI35P2->TRPML1 Binds Fission Membrane Fission (Recycling) TRPML1->Fission Ca2+ Release Swelling Endosomal Swelling (Vacuolization) Fission->Swelling Blockade leads to

Caption: Pathway illustrating the critical bottleneck created by PIKfyve inhibition. Blockade of PI(3,5)P2 synthesis halts fission, resulting in organelle enlargement.

Compound Profiling: Head-to-Head

This compound: The Pioneer

Discovered in 2008, this compound was the first cell-permeable inhibitor used to link PIKfyve to the "swollen" phenotype.

  • Pros: Extensive citation history; reversible.

  • Cons: Poor solubility in water (requires DMSO); known off-target inhibition of p110

    
     (PI3K)  at concentrations >1 
    
    
    
    M. This is critical because inhibiting PI3K can disrupt autophagy upstream of the lysosome, potentially confounding results.
Vacuolin-1: The Phenotypic Powerhouse

Identified in 2003 via phenotypic screening, its target remained unknown until 2014. It was originally thought to induce homotypic fusion but is now confirmed as a PIKfyve inhibitor.

  • Pros: Extremely rapid induction of vacuoles; generally considered more potent in cellular assays than this compound.

  • Cons: Older literature may misidentify its mechanism (check dates on citations); can be cytotoxic in sensitive neuronal lines over long durations (>24h).

Technical Specifications Table
FeatureThis compoundVacuolin-1
Primary Target PIKfyve (

nM cell-free)
PIKfyve (

varies, typically <50 nM)
Key Off-Targets PI3K (p110

)
(

M)
Less characterized, but generally cleaner at 1

M
Working Conc. 800 nM – 1

M
500 nM – 1

M
Time to Phenotype 2–4 Hours1–2 Hours (Rapid)
Reversibility Yes (Washout restores morphology ~2-4h)Yes (Washout restores morphology ~2-4h)
Solubility DMSO (Low aqueous solubility)DMSO (Better stability)
CAS Number 371942-69-7351986-85-1

Experimental Protocols

Protocol A: Inducing Endosomal Swelling (Cell Painting)

Objective: To visualize the morphological arrest of late endosomes.

Materials:

  • HeLa or RAW 264.7 cells (Adherent).

  • Compound: this compound (Stock 10mM in DMSO) OR Vacuolin-1 (Stock 10mM in DMSO).[1]

  • Fixative: 4% Paraformaldehyde (PFA).[1]

  • Stain: Anti-LAMP1 (Lysosomal marker) or CellMask™ Orange.

Workflow:

  • Seeding: Plate cells at 60% confluence on glass coverslips. Allow 24h adhesion.

  • Treatment:

    • Experimental: Add 1

      
      M  this compound or Vacuolin-1 in warm media.
      
    • Vehicle Control: Add 0.01% DMSO.

    • Specificity Control (Optional): Co-treat with Bafilomycin A1 (100 nM). Note: Bafilomycin inhibits V-ATPase; preventing acidification often prevents the swelling phenotype, proving the vacuoles are lysosomal in origin.

  • Incubation: Incubate at 37°C for 2 to 4 hours . (Vacuoles typically appear by 60 mins).

  • Fixation: Wash 1x PBS.[1] Fix with 4% PFA for 15 mins at RT.

  • Imaging: Phase-contrast microscopy is sufficient to see vacuoles.[2] For immunofluorescence, permeabilize with saponin (avoid Triton X-100 if preserving lipid architecture is critical) and stain for LAMP1 .

Expected Result:

  • Control: Punctate, peripheral lysosomes.

  • Treated: Massive, ring-like LAMP1+ vacuoles clustered near the nucleus.

Protocol B: The "Washout" Rescue (Self-Validation)

Objective: To prove the phenotype is kinase-dependent and not toxicity-induced apoptosis.

  • Treat cells with 1

    
    M Vacuolin-1 for 3 hours until vacuoles are fully formed.
    
  • Image "Time 0" (Swollen).

  • Aspirate media. Wash 3x with warm, drug-free complete media.

  • Incubate for 2–4 hours.

  • Result: Vacuoles should fragment and disappear ("resolution"). If vacuoles persist or cells detach, the dose was toxic.

Workflow Step1 Seed Cells (HeLa/RAW264.7) Step2 Treat: 1µM this compound (2-4 Hours) Step1->Step2 Step3 Check Morphology (Phase Contrast) Step2->Step3 Branch1 Fix & Stain (LAMP1/EEA1) Step3->Branch1 Quantify Swelling Branch2 Washout Assay (Media Change) Step3->Branch2 Validate Reversibility

Caption: Experimental decision tree for validating PIKfyve inhibition. Branch 2 is critical for distinguishing pharmacological effect from cytotoxicity.

Troubleshooting & Interpretation

1. Is it PIKfyve inhibition or Phospholipidosis? Many cationic amphiphilic drugs (e.g., Chloroquine, Amiodarone) cause lysosomal swelling (phospholipidosis) over 24-48 hours.

  • Differentiation: PIKfyve inhibition causes swelling rapidly (<2 hours) . If your swelling takes 24 hours to appear, it is likely off-target toxicity or phospholipidosis, not specific PIKfyve inhibition.

2. Vacuolin-1 didn't work?

  • Check the expiration. Vacuolin-1 is generally stable, but DMSO stocks can degrade if freeze-thawed repeatedly.

  • Verify cell type.[1] Some fibroblasts have lower basal endocytic rates and swell less dramatically than macrophages (RAW 264.7) or cancer lines (HeLa).

3. Why use this compound if it hits PI3K?

  • If you are replicating a study from 2008-2014, you must use this compound to reproduce the exact conditions. For new experiments, Apilimod or Vacuolin-1 are preferred for cleaner pharmacology.

References

  • Jefferies, H. B., et al. (2008). A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding. EMBO Reports.

    • Significance: The seminal paper characterizing this compound.
  • Schulze, U., et al. (2014). Vacuolin-1, a chemical inhibitor of the p97/VCP-ATPase, induces massive vacuolization of the endosomal-lysosomal compartment. Biochimica et Biophysica Acta (BBA).

    • Significance: Re-identification of Vacuolin-1 as a PIKfyve inhibitor (correction of previous Rab5 theories).
  • Sano, O., et al. (2016). Vacuolin-1 inhibits autophagy by impairing lysosomal maturation via PIKfyve inhibition.[3] FEBS Letters.

    • Significance: Confirms Vacuolin-1 and this compound cluster together functionally.
  • Cerny, J., et al. (2004). The small chemical vacuolin-1 inhibits Ca2+-dependent lysosomal exocytosis but not cell resealing. EMBO Reports.

    • Significance: The original phenotypic discovery of Vacuolin-1.[4]

Sources

Technical Guide: Validating PIKfyve Target Engagement with YM-201636 vs. Apilimod

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YM-201636 was the first potent, cell-permeable inhibitor of PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase), a critical enzyme in endolysosomal homeostasis. While it remains a staple in literature for inducing massive cytoplasmic vacuolization, it is no longer the most selective tool available.

Verdict: For precise target validation, this compound should not be used in isolation. Its significant off-target activity against Two-Pore Channel 2 (TPC2) and Type I


 kinases necessitates the use of Apilimod  as a parallel validator. This guide details the protocols to distinguish on-target PIKfyve inhibition from compound-specific toxicity.

Part 1: Mechanistic Background & Signaling Pathway

PIKfyve is the "guardian" of the endolysosomal system. It phosphorylates PI3P to generate PI(3,5)P2 , a low-abundance lipid essential for endosome fission and lysosomal maturation.

The Blockade: When this compound inhibits PIKfyve, PI(3,5)P2 levels crash. Without this lipid, endosomes cannot undergo fission (budding off vesicles). However, fusion continues unchecked, leading to the "swollen" phenotype (vacuolization).

Pathway Visualization (Graphviz)

PIKfyve_Pathway PI3P PI(3)P (Early Endosome) PIKfyve PIKfyve Complex (Enzyme) PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 (Late Endosome/Lysosome) PIKfyve->PI35P2 Phosphorylation YM This compound (Inhibitor) YM->PIKfyve Inhibits Fission Endosomal Fission & Maturation PI35P2->Fission Activates Vacuoles Cytoplasmic Vacuolization Fission->Vacuoles Loss leads to

Figure 1: The PIKfyve enzymatic pathway.[1][2][3][4][5][6][7][8][9] this compound blocks the conversion of PI3P to PI(3,5)P2, halting endosomal fission and causing the characteristic vacuolization phenotype.

Part 2: Comparative Analysis (this compound vs. Alternatives)

As an Application Scientist, I strongly recommend benchmarking this compound against Apilimod . The discovery that this compound directly inhibits TPC2 channels (independent of PIKfyve) renders it risky for calcium signaling or viral entry studies if used alone.

Technical Comparison Matrix
FeatureThis compound Apilimod WX8
Primary Target PIKfyve (IC50 ~33 nM)PIKfyve (IC50 ~14 nM)PIKfyve (IC50 ~nM range)
Selectivity Profile Moderate. Hits TPC2, mTOR (high dose), Type 1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

kinase.
High. >100-fold selective over related kinases.Moderate to High.
TPC2 Inhibition Yes (Direct pore blocker).[10]No. Not well characterized.
Phenotype Massive Vacuolization.[11]Massive Vacuolization.[12]Vacuolization.[1][7][11][12][13][14]
Solubility DMSO (Good).DMSO (Good).DMSO (Good).
Best Use Case Historical comparison; general screening.Gold Standard for specific target engagement.Alternative structural scaffold.

Key Insight: If your readout is viral entry (e.g., Ebola, SARS-CoV-2) or calcium release , you must use Apilimod to confirm results. This compound can block viral entry via TPC2 inhibition even if PIKfyve is not the mechanism.

Part 3: Validated Experimental Protocols

Protocol A: Phenotypic Screening (Vacuolization Assay)

Objective: Confirm functional inhibition of PIKfyve via microscopic analysis of endosomal swelling.

Reagents:

  • This compound (Stock: 10 mM in DMSO).

  • Positive Control: Apilimod (Stock: 10 mM in DMSO).

  • Negative Control: DMSO (Vehicle).

  • Cells: HeLa, HEK293, or RAW 264.7 (Macrophages show most dramatic phenotype).

Workflow:

  • Seeding: Plate cells in 6-well plates (or chamber slides) to reach 60-70% confluency.

  • Treatment:

    • Low Dose: 100 nM this compound (Specific).

    • High Dose: 800 nM - 1 µM this compound (Likely off-target effects).

    • Control: Equal volume DMSO.

  • Incubation: Incubate for 2 to 4 hours .

    • Note: Vacuoles appear rapidly (within 60 mins). 24-hour incubation often leads to cell detachment/toxicity.

  • Imaging: Phase-contrast microscopy at 20x or 40x.

  • Quantification: Count vacuoles per cell or measure total vacuole area using ImageJ.

Validation Check: To prove vacuoles are PIKfyve-dependent and not general toxicity, treat a parallel well with Bafilomycin A1 (100 nM) .

  • Mechanism:[4][6][9][10][11][15][14][16] BafA1 inhibits the V-ATPase. Without acidification, the osmotic swelling required for vacuolization cannot occur.

  • Result: BafA1 should prevent this compound induced vacuolization. If vacuoles persist, the toxicity is non-specific.

Protocol B: Biochemical Target Engagement (Lipidomics)

Objective: Quantify the reduction of PI(3,5)P2 levels (The "Gold Standard").

Methodology: Direct measurement of PI(3,5)P2 is difficult due to low abundance.[17] The most robust method is HPLC-coupled radiolabeling or Mass Spectrometry .

  • Labeling: Incubate cells with myo-[2-3H]inositol for 24-48 hours to reach steady-state labeling.

  • Treatment: Treat with this compound (800 nM) for 2 hours.

  • Lysis & Extraction: Acidic lipid extraction (using Chloroform:Methanol:HCl).

  • Deacylation: Remove fatty acid tails to generate glycero-phosphoinositides (easier to separate).

  • HPLC Separation: Anion-exchange chromatography.

    • Readout: You will see a spike in PI3P (substrate buildup) and a disappearance of PI(3,5)P2 (product depletion).

Part 4: Self-Validating Logic System (The "Triangulation" Method)

To ensure high "Trustworthiness" (E-E-A-T) in your publication, do not rely on this compound alone. Use this logic tree to interpret your data:

  • Experiment: Treat cells with this compound.

    • Result: Effect observed (e.g., cell death, viral block).

  • Validation 1 (The Mimic): Treat with Apilimod (10-100 nM).

    • If Effect Persists: Likely PIKfyve mediated.[1][4][5][7][8][15]

    • If Effect Disappears: this compound effect was likely off-target (TPC2 or kinase).

  • Validation 2 (The Rescue): Co-treat with Bafilomycin A1 .

    • Logic: If the phenotype depends on the vacuoles themselves (physical crowding), BafA1 should rescue it. If the phenotype depends on signaling (mTOR/TFEB), BafA1 may not rescue.

Troubleshooting Off-Targets
  • mTORC1: High doses of this compound (>1 µM) can inhibit mTOR directly. Check p-S6K levels via Western Blot.[7] If p-S6K drops within 30 mins, it might be direct mTOR inhibition. PIKfyve-mediated mTOR suppression usually takes longer (secondary to lysosomal stress).

References

  • Jefferies, H. B., et al. (2008). "A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport." EMBO Reports.

    • Significance: The original characterization of this compound.[1]

  • Cai, X., et al. (2013). "PIKfyve, a class III PI kinase, is the target of the small molecular IL-12/IL-23 inhibitor apilimod." Chemistry & Biology.

    • Significance: Establishes Apilimod as the more selective altern
  • Zhang, X., et al. (2022). "Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance."[10] Communications Biology.

    • Significance: Crucial paper identifying TPC2 as a major off-target of this compound but NOT Apilimod.
  • McCartney, A. J., et al. (2014). "PIKfyve: Regulation, function, and pharmacology." Pharmacology & Therapeutics.

    • Significance: Comprehensive review of PIKfyve biology and inhibitor pharmacology.

Sources

YM-201636 Selectivity Profile: A Precision Guide for Lipid Kinase Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profile of YM-201636 , a widely used small-molecule inhibitor of the lipid kinase PIKfyve . It is designed for researchers investigating endosomal trafficking, autophagy, and viral entry mechanisms.

Executive Summary

This compound is a cell-permeable, reversible inhibitor of the mammalian Class III phosphatidylinositol phosphate kinase, PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1] While it is a standard tool compound for blocking the synthesis of PI(3,5)P2, its utility relies on a precise understanding of its concentration-dependent selectivity window.

Unlike newer generation inhibitors (e.g., Apilimod), this compound exhibits a distinct "dual-phase" inhibition profile where it preferentially inhibits the synthesis of PtdIns5P at low concentrations (10–25 nM) before fully blocking PtdIns(3,5)P2 production at higher concentrations (>33 nM). This guide delineates its specificity against a lipid kinase panel and provides validated protocols for verifying target engagement.

Mechanistic Background: The PIKfyve Signaling Node[2][3]

PIKfyve is the sole enzyme responsible for synthesizing PI(3,5)P2 from PI(3)P. This conversion is critical for the maturation of early endosomes into late endosomes and lysosomes. Inhibition of this pathway leads to the hallmark phenotype of cytoplasmic vacuolization (enlarged endosomes) and blocks retroviral/filoviral egress.

Pathway Visualization

The following diagram illustrates the PIKfyve enzymatic node and the specific intervention point of this compound.

PIKfyve_Pathway PI3P PI(3)P PIKfyve PIKfyve Complex (Vac14/Fig4) PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation (High Dose this compound) PI5P PI(5)P PIKfyve->PI5P Phosphorylation (Low Dose this compound) Lysosome Lysosomal Fission/Maturation PI35P2->Lysosome Autophagy Autophagic Flux PI35P2->Autophagy ViralEntry Viral Entry (SARS-CoV-2/Ebola) PI35P2->ViralEntry YM This compound YM->PIKfyve Inhibits

Caption: PIKfyve converts PI(3)P to PI(3,5)P2 and PI(5)P. This compound inhibits this step, disrupting lysosomal fission and viral entry.

Comparative Selectivity Profile

The following data aggregates selectivity screens comparing this compound against its primary alternative, Apilimod , and relevant off-targets.

Potency & Selectivity Table[4][5]
Target / KinaseThis compound IC50Apilimod IC50Selectivity Insight
PIKfyve (Primary) 33 nM ~5–14 nM Apilimod is ~3-5x more potent and generally cleaner.
Class IA PI3K (p110α) 3,300 nM (3.3 µM)> 10,000 nMCritical Off-Target: this compound hits p110α at high doses (>1 µM).
Type IIγ PtdInsP Kinase > 10,000 nM> 10,000 nMNo significant inhibition.
Type Iα PtdInsP Kinase > 2,000 nM> 10,000 nMWeak inhibition by this compound.
Yeast Fab1 > 5,000 nMN/AThis compound does not inhibit the yeast ortholog.[2]
p38 MAPK No direct inhibitionNo direct inhibitionNote: p38 inhibitors (e.g., SB203580) off-target PIKfyve, but this compound does not inhibit p38.
Critical Analysis of Off-Target Effects
  • The p110α Window: Researchers must maintain this compound concentrations below 1 µM to avoid confounding results from Class IA PI3K inhibition. At 800 nM, this compound effectively blocks retroviral budding with minimal PI3K crosstalk.

  • Substrate Bias: Uniquely, this compound inhibits PtdIns5P synthesis preferentially (IC50 ~10-25 nM) compared to PtdIns(3,5)P2.[3] This allows for potential dissection of PI5P-specific functions at tightly controlled low doses, a feature not typically described for Apilimod.

  • The p38 MAPK Confounder: Literature indicates a "synergistic" relationship. This compound treatment induces compensatory p38 MAPK activation. Conversely, pyridinyl imidazole p38 inhibitors (like SB203580) have been shown to off-target PIKfyve directly.[4] Do not use SB203580 as a negative control for this compound studies.

Experimental Protocol: Validating PIKfyve Inhibition

To confirm this compound activity in your specific system, use the ADP-Glo™ Kinase Assay . This bioluminescent assay quantifies the ADP generated during the PIKfyve phosphorylation reaction.

Reagents Required[7][8][9][10][11][12][13][14]
  • Enzyme: Recombinant human PIKfyve (active, GST-tagged).

  • Substrate: PI(3)P:PS lipid vesicles (Phosphatidylinositol-3-phosphate / Phosphatidylserine).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025% BSA, 0.1 mM Na3VO4.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Workflow Diagram

Assay_Workflow Start Step 1: Reaction Prep Mix PIKfyve + Lipid Substrate + this compound Initiate Step 2: Initiate Reaction Add Ultra-Pure ATP (50 µM final) Start->Initiate Incubate1 Step 3: Kinase Reaction Incubate 60 min @ Room Temp Initiate->Incubate1 Deplete Step 4: ADP-Glo Reagent Add equal vol. to deplete unconsumed ATP Incubate 40 min Incubate1->Deplete Detect Step 5: Kinase Detection Reagent Converts ADP -> ATP -> Luciferase Light Incubate 30 min Deplete->Detect Read Step 6: Data Acquisition Measure Luminescence (RLU) Detect->Read

Caption: Step-by-step ADP-Glo workflow for quantifying PIKfyve inhibition by this compound.

Protocol Steps
  • Preparation: Dilute this compound in 100% DMSO to 100x the desired final concentration.

  • Enzyme Mix: Prepare PIKfyve enzyme solution in Assay Buffer.

  • Substrate Mix: Prepare lipid vesicles (PI:PS) and sonicate to ensure uniform size.

  • Reaction: In a 384-well white plate, add:

    • 2 µL Inhibitor (this compound)

    • 4 µL Enzyme Mix

    • 4 µL Substrate/ATP Mix

  • Incubation: Shake for 1 min, then incubate for 60 min at 25°C.

  • Detection: Add 10 µL ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.

  • Development: Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure luminescence. Calculate IC50 using a non-linear regression fit (log(inhibitor) vs. response).

Performance Analysis & Recommendations

When to Use this compound[11]
  • Differentiation of Phosphoinositides: Use this compound if you need to distinguish between PI5P and PI(3,5)P2 roles by titrating the dose (low vs. high).

  • Historical Comparison: Essential when replicating or comparing data with studies published between 2008–2015, where this compound was the primary tool compound.

When to Switch to Apilimod
  • Pure Selectivity: If your study requires absolute exclusion of PI3K crosstalk (e.g., in insulin signaling studies where p110α is critical), Apilimod is the superior choice due to its higher selectivity index.

  • In Vivo Potency: Apilimod generally exhibits better pharmacokinetic properties and potency for animal models.

Safety & Handling
  • Cytotoxicity: this compound can induce cell death in sensitive lines (e.g., neurons, certain cancer lines) via autophagy dysregulation. Always perform a viability control (e.g., CellTiter-Glo) alongside functional assays.

  • Solubility: Soluble in DMSO up to 10 mM. Avoid aqueous storage; use fresh dilutions.

References

  • Jefferies, H. B., et al. (2008). "A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding." EMBO Reports.

  • Cai, X., et al. (2013). "PIKfyve, a class III PI kinase, is the target of the small molecular IL-12/IL-23 inhibitor apilimod and a player in Toll-like receptor signaling." Chemistry & Biology.

  • Sbrissa, D., et al. (2012). "YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes." Biochemical and Biophysical Research Communications.

  • Calling, S., et al. (2023). "Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control." Journal of Biological Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Safety Operating Guide

YM-201636 Proper Disposal Procedures: A Senior Scientist’s Guide

[1]

Executive Summary

YM-201636 (CAS: 371942-69-7) is a potent, selective small-molecule inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3][4] Due to its specific biological activity—blocking retroviral exit and disrupting endosomal trafficking—it must be handled as a bioactive hazardous chemical .[1]

This guide outlines the disposal protocols required to maintain scientific integrity and environmental compliance. Unlike generic chemical waste, kinase inhibitors require strict segregation to prevent the release of bioactive compounds into municipal water systems.

Part 1: Chemical Identity & Hazard Profiling

Effective disposal begins with understanding the physicochemical properties that dictate waste stream segregation.[1] this compound is a pyridopyrimidine derivative; its stability and solubility profile determine how it must be deactivated.[1]

Table 1: Physicochemical & Hazard Data

PropertySpecificationOperational Implication
CAS Number 371942-69-7Use for waste manifest labeling.[1]
Molecular Formula C₂₅H₂₁N₅O₃Non-Halogenated .[1] Segregate from chloroform/DCM waste streams.[1]
Solubility DMSO (>10 mg/mL), DMFDispose of stocks in Organic Solvent waste.[1]
Water Solubility InsolubleDo not attempt to dilute down the sink.[1] It will precipitate and persist.[1]
Key Hazards (GHS) H302 (Acute Tox), H315 (Irritant), H319 (Eye Irritant)Requires full PPE (Nitrile gloves, lab coat, safety glasses).[1]
Stability Stable solid; stable in DMSO at -20°CDoes not degrade spontaneously; requires thermal incineration .

Expert Insight: Many researchers mistakenly bleach drug-treated cell culture media.[1] While bleach deactivates biological agents (bacteria/viruses), it does not reliably degrade stable small molecules like this compound.[1] Bleaching may actually create more toxic chlorinated byproducts.[1] Incineration is the only validated disposal method for the compound itself.

Part 2: Disposal Workflows & Decision Logic

The disposal procedure depends entirely on the state of the matter (Solid vs. Liquid) and the concentration.[1]

Scenario A: High-Concentration Stocks (DMSO/Solvent)

Context: Expired stock solutions or leftover aliquots (>1 µM).[1]

  • Do Not Dilute: Never dilute with water.[1] this compound is hydrophobic and will precipitate, creating a contamination hazard on glassware.[1]

  • Segregation: Transfer the solution directly into a Non-Halogenated Organic Solvent waste container.

  • Labeling: The tag must explicitly list "DMSO" and "this compound (Trace)" to alert EHS personnel to the presence of bioactive kinase inhibitors.[1]

Scenario B: Treated Cell Culture Media (Aqueous)

Context: Media containing nanomolar concentrations (e.g., 800 nM) of this compound.[1]

  • The "Dual-Hazard" Problem: The waste is potentially biohazardous (cells) and chemically hazardous (drug).[1]

  • Primary Protocol (Chemical Incineration): Collect all treated media in a dedicated carboy labeled "Aqueous Waste with Trace Bioactives."[1] This is the gold standard for environmental protection.

  • Alternative Protocol (Bleach - Only if permitted by local EHS): If you must bleach to kill viral vectors (e.g., Lentivirus work), add bleach to 10% final concentration.[1] Allow to sit for 30 minutes. Note: This kills the virus but the this compound remains chemically intact.[1] This mixture must then be poured into a chemical waste drain (if approved) or solidified for incineration.[1] Never pour down a standard sink.

Scenario C: Solid Waste

Context: Tips, tubes, and gloves.

  • Gross Contamination: Any tip that touched a stock solution (>1 mM) goes into the Hazardous Chemical Solid bin (often a yellow bag or bucket).[1]

  • Trace Contamination: Gloves and tips used for dilute working solutions can often go into standard lab trash, but best practice dictates using the hazardous solid bin to prevent custodial exposure.[1]

Part 3: Visualizing the Waste Stream

The following diagram illustrates the decision logic for this compound disposal to ensure zero environmental release.

YM201636_DisposalStartWaste Generation:This compoundDecisionDetermine State & ConcentrationStart->DecisionLiquidLiquid WasteDecision->LiquidSolidSolid WasteDecision->SolidStockStock Solution(DMSO/Organic)Liquid->Stock> 1 µMMediaTreated Media(Aqueous + Trace Drug)Liquid->Media< 1 µMSolidHighGross Contamination(Tips/Tubes with Stock)Solid->SolidHighDirect ContactSolidLowTrace Contamination(Gloves/Paper)Solid->SolidLowIndirect ContactNonHaloNon-HalogenatedOrganic Waste StreamStock->NonHaloSegregateAqWasteAqueous Chemical Waste(DO NOT SINK)Media->AqWasteCollect in CarboyHazBinHazardous ChemicalSolid Waste BinSolidHigh->HazBinTrashStandard Lab Trash(If permitted by EHS)SolidLow->Trash

Figure 1: Decision tree for segregating this compound waste streams based on concentration and physical state.[1]

Part 4: Emergency Spill Response

In the event of a powder spill or high-concentration stock spill, immediate containment is required to prevent aerosolization (powder) or surface absorption (liquid).[1]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder was spilled outside a fume hood, wear an N95 respirator to prevent inhalation of the kinase inhibitor.

  • Containment:

    • Powder: Do not sweep dry.[1] Cover with wet paper towels (soaked in water or mild detergent) to prevent dust generation.[1] Wipe up carefully.[1][5][6]

    • Liquid (DMSO): Cover with an absorbent pad or vermiculite.[1] DMSO penetrates skin rapidly, carrying the inhibitor with it—do not touch the liquid even with gloves if possible ; use tongs or a scoop.

  • Disposal of Debris: Place all cleanup materials into a sealable plastic bag. Label as "Hazardous Waste: this compound Debris" and place in the solid hazardous waste bin.

  • Decontamination: Wash the surface three times with a soap and water solution.[1] this compound is soluble in organic solvents, so a final wipe with 70% Ethanol is effective for removing residue, but soap is preferred first to lift the bulk material.[1]

References
  • Jefferies, H. B., et al. (2008).[1][3] A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport.[1] EMBO Reports. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA) .[1] Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link][1]

A Senior Application Scientist's Guide: Essential Personal Protective Equipment for Handling YM-201636

Author: BenchChem Technical Support Team. Date: February 2026

In the vanguard of biomedical research, the exploration of potent small molecule inhibitors like YM-201636 is critical for advancing our understanding of cellular pathways and developing novel therapeutics. This compound is a highly selective and potent inhibitor of PIKfyve kinase, demonstrating biological activity at nanomolar concentrations (IC₅₀ = 33 nM).[1][2][3] Its potency, while invaluable for research, necessitates a rigorous and informed approach to laboratory safety. Accidental exposure to such a biologically active compound could lead to unintended physiological effects.

This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our focus is on establishing a self-validating system of protocols that ensures the safety of the researcher and the integrity of the experiment.

The Rationale: Understanding the Exposure Risks

Handling any potent small molecule requires a thorough risk assessment.[4] For this compound, the primary routes of occupational exposure are:

  • Inhalation: Aerosolization of the fine powder during weighing or aliquoting.

  • Dermal Contact: Direct skin contact with the solid compound or solutions, which can lead to systemic absorption.

  • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.

The following PPE recommendations are designed to create a comprehensive barrier against these exposure routes.

Core PPE Protocols for this compound

The level of PPE required is dictated by the specific procedure being performed. Adherence to these guidelines is crucial for mitigating risk.

Laboratory Operation Minimum Required PPE Scientific Rationale
Weighing & Handling Solid Compound • Disposable, low-permeability gown with knit cuffs• Double nitrile gloves (ASTM D6978 rated)• Safety goggles• N95 or higher-rated respiratorThe highest risk of aerosolization occurs when handling the powder. An N95 respirator is essential to prevent inhalation.[5] Double gloving and a disposable gown prevent skin contact with fine particulates that may not be immediately visible.[6][7]
Preparing Stock Solutions (Dissolving) • Chemical-resistant lab coat or disposable gown• Double nitrile gloves• Safety goggles or face shieldWhile the inhalation risk is lower once the compound is in solution, the risk of splashes containing a high concentration of the active molecule is significant. A face shield offers broader protection than goggles alone.
Cell Culture & In Vitro Assays • Standard lab coat• Single pair of nitrile gloves• Safety glassesIn this context, this compound is typically at a very dilute final concentration. The primary goal of PPE here is to maintain the sterility of the experiment and protect against minor, incidental contact.
Waste Disposal & Decontamination • Disposable gown• Double nitrile gloves• Safety gogglesHandling contaminated labware and waste retains a significant risk of dermal exposure from residual material. Robust barrier protection is necessary.

Experimental Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point for preventing cross-contamination. An incorrect doffing procedure can negate the protective benefits of the equipment.

Step 1: Donning Procedure (Putting On)
  • Gown: Select a gown of the appropriate size. Don it, ensuring it covers from your neck to your knees and wrists. Fasten it securely at the back.

  • Respirator (if required): Place the N95 respirator over your nose and mouth. Pull the elastic bands over your head. Perform a user seal check by inhaling and exhaling sharply to ensure there are no leaks.

  • Goggles/Face Shield: Put on eye protection. Ensure there are no gaps between the equipment and your face.

  • Gloves: Don the first pair of gloves. Pull the cuffs of the gloves over the cuffs of the gown. Don the second, outer pair of gloves over the first pair.

Step 2: Doffing Procedure (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Grasp the outside of one outer glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste bin.

  • Gown: Unfasten the gown. Carefully pull it away from your body, touching only the inside surfaces. Turn it inside out as you remove it and dispose of it.

  • Goggles/Face Shield: Remove by handling the strap or earpieces from the back of your head.

  • Respirator: Remove the respirator by pulling the straps from behind your head. Do not touch the front of the respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection and Disposal Workflow

The following diagram outlines the logical flow for assessing risk and managing the PPE lifecycle when handling this compound.

PPE_Lifecycle cluster_planning Phase 1: Planning & Risk Assessment cluster_selection Phase 2: PPE Selection cluster_use Phase 3: Use & Disposal A Identify Procedure: Weighing Solid, Preparing Solution, etc. B Assess Exposure Risk: Inhalation, Dermal Contact, Splash A->B C Select Respiratory Protection (e.g., None, N95) B->C D Select Body Protection (e.g., Lab Coat, Gown) B->D E Select Eye Protection (e.g., Glasses, Goggles) B->E F Select Hand Protection (e.g., Single/Double Gloves) B->F G Follow Correct Donning Procedure C->G D->G E->G F->G H Perform Experiment G->H I Follow Correct Doffing Procedure H->I J Segregate Contaminated PPE into Hazardous Waste I->J

Caption: A workflow for risk assessment, selection, and disposal of PPE for this compound.

Mandatory Disposal Plan for Contaminated PPE

All PPE that has been in contact with this compound, particularly when handling the solid or concentrated solutions, must be treated as hazardous chemical waste.

  • Segregation at Point of Use: Immediately upon doffing, place all contaminated items (gloves, gown, respirator, etc.) into a designated, clearly labeled hazardous waste container. This container should be a thick, yellow or red biohazard bag or a rigid, sealable bin.

  • Container Labeling: The waste container must be labeled with "Hazardous Chemical Waste," the name "this compound," and the appropriate hazard symbols.

  • Institutional Protocol: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for the storage and pickup of hazardous chemical waste. Do not mix with regular or biohazardous waste unless explicitly permitted.

By implementing these comprehensive safety measures, researchers can handle this compound with confidence, ensuring personal safety while advancing the frontiers of science.

References

  • Martin, S., et al. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death. PLoS One. [Link]

  • Cai, X., et al. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells. PubMed Central. [Link]

  • Sivaprakasam, P., et al. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses. Journal of Medicinal Chemistry. [Link]

  • Michnick, J. Handling Highly Potent Actives and Controlled Substances Safely and Securely. Contract Pharma. [Link]

  • LUCAS, T. Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation?. [Link]

  • Samson, I. Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Pharmaceutical Technology. [Link]

  • O'Connor, L. Personal protective equipment for antineoplastic safety. PubMed. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]

  • POGO. Personal Protective Equipment - POGO Satellite Manual. [Link]

  • OHS Insider. What PPE Should Workers Use for Handling Cytotoxic Drugs?. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.